molecular formula C43H77N15O11 B12391109 Influenza virus NP (266-274)

Influenza virus NP (266-274)

货号: B12391109
分子量: 980.2 g/mol
InChI 键: VEMFDDRJGROATN-OALNSFTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Influenza virus NP (266-274) is a useful research compound. Its molecular formula is C43H77N15O11 and its molecular weight is 980.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Influenza virus NP (266-274) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza virus NP (266-274) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H77N15O11

分子量

980.2 g/mol

IUPAC 名称

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1

InChI 键

VEMFDDRJGROATN-OALNSFTHSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N

规范 SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N

产品来源

United States

Foundational & Exploratory

Influenza virus NP (266-274) peptide function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the Influenza Virus NP (266-274) Peptide

Introduction

1.1. Background on Influenza Virus and Cellular Immunity

Influenza A virus is a major human pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant global health threat. While humoral immunity, mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cellular immunity, orchestrated by T lymphocytes (T cells), plays a critical role in clearing established infections and provides broader, cross-reactive protection against different influenza subtypes by targeting conserved internal viral proteins[1]. Cytotoxic T lymphocytes (CTLs), specifically CD8+ T cells, are vital for recognizing and eliminating virus-infected cells, thereby limiting viral replication and disease severity[2][3].

1.2. The Role of Nucleoprotein (NP) in Influenza A Virus

The influenza A virus nucleoprotein (NP) is an internal structural protein that is essential for the viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the functional template for viral transcription and replication[1]. Due to its critical functions, the NP is highly conserved across different influenza A virus subtypes, making it an attractive target for universal influenza vaccines aimed at inducing broad T-cell-mediated immunity[1][4].

1.3. Overview of the NP (266-274) Peptide Epitope

The Influenza virus NP (266-274) peptide, with the amino acid sequence Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys (ILRGSVAHK), is a well-characterized, immunogenic epitope derived from the nucleoprotein of Influenza A virus[5][6][7]. It is specifically recognized by the human immune system in the context of the Major Histocompatibility Complex (MHC) class I molecule HLA-A*03:01[6][8]. As an HLA class I-restricted epitope, its primary function is to be presented on the surface of influenza-infected cells to activate CD8+ T cells, leading to a targeted cytotoxic response. This peptide is highly conserved among circulating influenza A virus strains, making it a key target for the cellular immune response.

Core Function of Influenza Virus NP (266-274) Peptide

2.1. MHC Class I Presentation

The core function of the NP (266-274) peptide begins within a virus-infected cell. The full-length NP protein is synthesized in the cytoplasm and, like other intracellular proteins, is subject to degradation by the proteasome. This process generates smaller peptides, including the 9-amino-acid-long NP (266-274) epitope. These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the NP (266-274) peptide binds to newly synthesized HLA-A*03:01 molecules. This peptide-MHC complex is then transported to the cell surface for presentation to the immune system[6].

2.2. Recognition by CD8+ T Cells

Once presented on the surface of an infected cell, the NP (266-274)-HLA-A03:01 complex is surveyed by circulating CD8+ T cells. Each T cell expresses a unique T-Cell Receptor (TCR) capable of recognizing a specific peptide-MHC combination. CD8+ T cells with TCRs that specifically recognize the NP (266-274)-HLA-A03:01 complex will bind to it, initiating the T-cell activation process. This interaction is the cornerstone of the adaptive immune system's ability to detect and respond to virally infected cells.

2.3. Induction of Cytotoxic T Lymphocyte (CTL) Response

The recognition of the NP (266-274) peptide by a specific CD8+ T cell triggers a cascade of signaling events that lead to T-cell activation, proliferation (clonal expansion), and differentiation into effector CTLs. These CTLs are equipped with cytotoxic granules containing perforin (B1180081) and granzymes. Upon re-encountering an infected cell presenting the NP (266-274) epitope, the CTL releases these cytotoxic molecules, inducing apoptosis (programmed cell death) in the target cell and effectively halting viral production[4][6]. Studies have confirmed that the NP (266-274) peptide can sensitize target cells for lysis by influenza-immune CTLs restricted by HLA-A3[6].

Quantitative Data on NP (266-274) Peptide Function

Quantitative analysis of peptide function is essential for understanding its immunogenicity and its potential as a vaccine component.

3.1. HLA-A*03 Binding Affinity

Peptide SequenceMHC AlleleBinding ConfirmationReference
ILRGSVAHKHLA-A*03Confirmed by in vitro binding assay and CTL induction[6]

3.2. Frequency of NP (266-274)-Specific CD8+ T Cells

The frequency of peptide-specific T cells in the blood is a key measure of the immune response. In HLA-A*03:01 positive donors, NP (266-274)-specific CD8+ T cells can be detected directly ex vivo.

Donor StatusT-Cell SpecificityFrequency (% of CD8+ T cells)AssayReference
HLA-A03:01+ Healthy DonorsNP (266-274)Variable, with responses observed in a subset of donorsTetramer Staining / ICS
HLA-A03:01+ Healthy Donors (n=9)IAV-Specific (including NP 265-273)Frequencies can increase post-infection and persist for yearsDextramer Staining[8]

Note: T-cell frequencies are highly variable between individuals, depending on their infection history and genetic background.

3.3. Cytokine Production Profile of NP (266-274)-Specific CD8+ T Cells

Upon recognition of their cognate epitope, activated CD8+ T cells produce effector cytokines. The profile of these cytokines provides insight into the quality of the T-cell response. Intracellular cytokine staining (ICS) has been used to characterize the functional profile of NP (266-274)-specific CD8+ T cells.

CytokineFunctionProduction by NP (266-274)-specific CD8+ T cellsReference
Interferon-gamma (IFN-γ)Antiviral activity, macrophage activationDetected in response to peptide stimulation
Tumor Necrosis Factor (TNF)Pro-inflammatory, induction of apoptosisDetected in response to peptide stimulation

Table based on data from a study where CD8+ T cell lines from HLA-A3+ donors were stimulated with the NP (266-274) peptide and analyzed by ICS.

Signaling Pathways

4.1. MHC Class I Antigen Presentation Pathway for Influenza NP

The presentation of the NP (266-274) peptide on the cell surface is the culmination of the MHC class I antigen processing and presentation pathway.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Virus Influenza Virus NP_Protein Viral NP Protein Virus->NP_Protein Replication Proteasome Proteasome NP_Protein->Proteasome Ubiquitination & Degradation NP_Peptides NP Peptides (incl. 266-274) Proteasome->NP_Peptides TAP TAP Transporter NP_Peptides->TAP Transport Peptide_Loading_Complex Peptide Loading Complex (PLC) TAP->Peptide_Loading_Complex MHC_I HLA-A*03 Molecule MHC_I->Peptide_Loading_Complex Peptide_MHC_Complex NP(266-274)-HLA-A*03 Complex Peptide_Loading_Complex->Peptide_MHC_Complex Peptide Loading Presented_Complex Presented NP(266-274)-HLA-A*03 Peptide_MHC_Complex->Presented_Complex Transport via Golgi TCR CD8+ T-Cell Receptor (TCR) Presented_Complex->TCR Recognition

Caption: MHC Class I pathway for NP (266-274) peptide presentation.

4.2. T-Cell Receptor (TCR) Signaling Pathway upon NP (266-274) Recognition

The binding of the TCR on a CD8+ T cell to the NP (266-274)-HLA-A*03 complex initiates a complex signaling cascade leading to T-cell activation.

TCR_Signaling_Pathway cluster_membrane T-Cell / APC Interface cluster_cytoplasm T-Cell Cytoplasm pMHC NP(266-274)-HLA-A*03 (on APC) TCR_Complex TCR/CD3 Complex pMHC->TCR_Complex Signal 1 CD8 CD8 Co-receptor pMHC->CD8 ZAP70 ZAP-70 TCR_Complex->ZAP70 recruits & activates Lck Lck Kinase CD8->Lck recruits Lck->TCR_Complex phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Transcription_Factors NFAT, AP-1, NF-κB DAG_IP3->Transcription_Factors activate Gene_Expression Cytokine Production Proliferation Cytotoxicity Transcription_Factors->Gene_Expression drive

Caption: Simplified T-Cell Receptor signaling cascade upon epitope recognition.

Experimental Protocols

5.1. Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the frequency of influenza-specific T cells.

Objective: To determine the number of NP (266-274)-specific, IFN-γ-secreting CD8+ T cells in a population of Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS to remove unbound antibody. Block the wells with sterile cell culture medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C to prevent non-specific binding.

  • Cell Plating: Prepare a single-cell suspension of PBMCs from an HLA-A*03 positive donor. Add 2x10^5 to 3x10^5 PBMCs per well.

  • Antigen Stimulation:

    • Test Wells: Add the NP (266-274) peptide to the wells at a final concentration of 1-10 µg/mL.

    • Negative Control: Add culture medium only (or a scrambled peptide) to control for background cytokine secretion.

    • Positive Control: Add a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and functionality.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection:

    • Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase or Horseradish Peroxidase). Incubate for 1 hour.

    • Wash again and add the enzyme substrate (e.g., BCIP/NBT). Incubate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

ELISPOT_Workflow Start Coat Plate with Capture Antibody Block Wash and Block Plate Start->Block AddCells Add PBMCs (2-3x10^5 cells/well) Block->AddCells Stimulate Add Stimuli: - NP(266-274) Peptide - Negative Control (Media) - Positive Control (PHA) AddCells->Stimulate Incubate Incubate 18-24h at 37°C (Cytokine Secretion & Capture) Stimulate->Incubate Detect Wash & Add Biotinylated Detection Antibody Incubate->Detect Enzyme Add Streptavidin-Enzyme Conjugate Detect->Enzyme Develop Wash & Add Substrate (Spot Formation) Enzyme->Develop Analyze Stop Reaction, Dry Plate, & Count Spots (SFU) Develop->Analyze End Quantify Antigen-Specific T-Cell Frequency Analyze->End

Caption: General workflow for an IFN-γ ELISPOT assay.

5.2. Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via surface markers like CD8) and function (via intracellular cytokine expression) on a single-cell basis.

Objective: To determine the frequency and functional profile (e.g., IFN-γ and TNF production) of NP (266-274)-specific CD8+ T cells.

Methodology:

  • Cell Stimulation: In a 96-well plate, stimulate 1x10^6 PBMCs per well with the NP (266-274) peptide (1-10 µg/mL) for approximately 6 hours at 37°C. Include negative and positive controls as in the ELISPOT assay.

  • Inhibit Protein Secretion: For the last 4-5 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This causes cytokines to accumulate inside the cell, making them detectable.

  • Surface Staining: Wash the cells and stain them with fluorochrome-conjugated antibodies against surface markers, such as CD3 (to identify T cells), CD8 (to identify the cytotoxic subset), and a viability dye (to exclude dead cells). Incubate for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells using a formaldehyde-based fixation buffer to preserve their structure. Then, permeabilize the cell membranes using a saponin-based buffer, which allows antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines, such as anti-IFN-γ and anti-TNF. Incubate for 30 minutes at room temperature.

  • Acquisition: Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS). Acquire the data on a multi-color flow cytometer.

  • Data Analysis: Using flow cytometry analysis software, gate on live, single CD3+ T cells, then on the CD8+ subset. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ and/or TNF in response to the NP (266-274) peptide stimulation, after subtracting the background from the negative control wells.

Conclusion

The Influenza A virus NP (266-274) peptide (ILRGSVAHK) is a conserved, HLA-A*03-restricted epitope that serves as a key target for the CD8+ T-cell response to infection. Its presentation by infected cells leads to the activation of cytotoxic T lymphocytes, which are essential for viral clearance. The ability to quantify the frequency and function of NP (266-274)-specific T cells using techniques like ELISPOT and ICS makes this peptide a valuable tool for immunological monitoring in clinical trials and research. Given its high conservation and demonstrated immunogenicity, the NP (266-274) epitope and others like it are important components in the rational design of universal influenza vaccines aimed at inducing broad, long-lasting cellular immunity.

References

The Role of Influenza A Nucleoprotein Epitope (266-274) in Cellular Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Unlike the rapidly mutating surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the conservation of NP makes it a prime target for inducing broad, cross-reactive immunity. T-cell responses directed against conserved internal proteins are critical for clearing viral infections and can provide heterosubtypic immunity.[1][2][3] This guide focuses on the specific role of the amino acid region 266-274 of the influenza A NP as a key epitope in eliciting cellular immune responses.

NP (266-274): An Immunodominant CD8+ T-Cell Epitope

The nucleoprotein is a major target for both CD4+ and CD8+ T-cell responses in humans.[4][5] Specific regions, or epitopes, of the protein are presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells to be recognized by T-cells. The peptide sequence corresponding to amino acids 266-274 of the influenza A NP is a well-characterized, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[6][7]

This epitope is specifically presented by the human MHC class I molecule HLA-A03.[6] Upon recognition of the NP (266-274)-HLA-A03 complex, specific CD8+ T-cells become activated. These activated CTLs are crucial for host defense, as they can identify and eliminate virally infected cells, thereby controlling the spread of the virus.[1] The magnitude and function of the NP-specific CD8+ T-cell response are critical determinants of heterosubtypic immunity and correlate with reduced viral lung titers and lower morbidity in animal models.[1]

Quantitative Analysis of NP (266-274) Specific T-Cell Responses

Quantifying the T-cell response to specific epitopes is essential for evaluating vaccine efficacy and understanding correlates of protection. The frequency and function of NP (266-274)-specific T-cells can be measured using several immunological assays. While specific quantitative data for the NP (266-274) epitope is dispersed across various studies, the table below summarizes typical measurements obtained for influenza-specific T-cell responses, providing a framework for expected results.

ParameterAssayTypical Measurement RangeReference
Frequency of Antigen-Specific T-Cells IFN-γ ELISpot50 - 500 Spot Forming Units (SFU) per 106 PBMCs[8]
Percentage of Specific CD8+ T-Cells MHC Class I Tetramer Staining0.1% - 5% of total CD8+ T-cells post-infection[9][10]
Cytokine Production Intracellular Cytokine Staining (ICS)1% - 10% of CD8+ T-cells producing IFN-γ upon peptide stimulation[9]
Cytotoxic Activity 51Cr Release Assay20% - 60% specific lysis of peptide-pulsed target cells[11]

Note: Values are representative and can vary significantly based on the individual's immune history, the specific influenza strain, and the experimental conditions.

Key Experimental Methodologies

The study of T-cell responses to epitopes like NP (266-274) relies on a set of core immunological techniques. Detailed protocols for these key experiments are outlined below.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure influenza-specific T-cell responses.

Protocol:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

  • Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient blood, are added to the wells. A typical cell concentration is 200,000 to 400,000 cells per well.[8]

  • Antigen Stimulation: The NP (266-274) peptide is added to the wells at a final concentration of 1-10 µg/mL to stimulate specific T-cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2, allowing activated T-cells to secrete cytokines, which are captured by the antibodies on the membrane.

  • Detection: A biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that precipitates as a colored spot at the location of the cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric analysis of individual T-cells, identifying their phenotype (e.g., CD4+ or CD8+) and function (cytokine production) simultaneously.

Protocol:

  • Cell Stimulation: PBMCs are stimulated with the NP (266-274) peptide (1-10 µg/mL) for 6-12 hours. Co-stimulatory molecules (e.g., anti-CD28/CD49d) are often included.

  • Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final 4-6 hours of incubation. This prevents the secreted cytokines from leaving the cell, allowing them to accumulate in the cytoplasm.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) to identify T-cell populations.

  • Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer which creates pores in the cell membrane.

  • Intracellular Staining: Fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) are added and bind to the trapped cytokines.

  • Data Acquisition: Cells are analyzed on a flow cytometer. The data allows for the quantification of the percentage of CD8+ T-cells that produce a specific cytokine in response to the NP epitope.

MHC Class I Tetramer Staining

This technique directly visualizes and quantifies antigen-specific T-cells using recombinant MHC molecules.

Protocol:

  • Tetramer Reagent: A tetrameric complex is created consisting of four identical MHC class I molecules (in this case, HLA-A*03) each loaded with the NP (266-274) peptide. These complexes are linked by a streptavidin molecule, which is conjugated to a fluorochrome (e.g., PE or APC).[10]

  • Cell Staining: PBMCs are incubated with the fluorescently-labeled NP (266-274)/HLA-A*03 tetramer reagent. The tetramer will bind with high avidity to the T-cell receptors (TCRs) on CD8+ T-cells that are specific for this peptide-MHC combination.

  • Co-staining: Antibodies against cell surface markers like CD8 and CD3 are also added to identify the T-cell population of interest.

  • Analysis: The stained cells are analyzed by flow cytometry. The percentage of CD8+ T-cells that are positive for the tetramer represents the frequency of NP (266-274)-specific T-cells.[10]

Visualizations: Pathways and Workflows

MHC Class I Antigen Presentation Pathway

The presentation of internal viral epitopes like NP (266-274) to CD8+ T-cells is a fundamental process in antiviral immunity.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NP Influenza Nucleoprotein (NP) Proteasome Proteasome NP->Proteasome Ubiquitination & Degradation Peptides NP Peptides (incl. 266-274) Proteasome->Peptides TAP TAP Transporter Peptides->TAP TAP_ER TAP MHC_I MHC Class I (HLA-A*03) Complex Peptide-MHC Complex MHC_I->Complex Peptide_ER NP 266-274 Peptide_ER->Complex Loading Surface Cell Surface Presentation Complex->Surface Transport via Golgi CTL CD8+ T-Cell (CTL) Surface->CTL TCR Recognition & Activation

Caption: MHC Class I presentation pathway for the influenza NP (266-274) epitope.

Experimental Workflow for ELISpot Assay

This diagram illustrates the sequential steps involved in performing an ELISpot assay to quantify NP (266-274)-specific T-cells.

ELISpot_Workflow start 1. Isolate PBMCs from Blood Sample coat 2. Coat ELISpot Plate with Anti-IFN-γ Antibody start->coat plate_cells 3. Add PBMCs and NP (266-274) Peptide coat->plate_cells incubate 4. Incubate 18-24h at 37°C plate_cells->incubate detect 5. Add Biotinylated Detection Antibody incubate->detect enzyme 6. Add Streptavidin-Enzyme Conjugate detect->enzyme develop 7. Add Substrate and Develop Spots enzyme->develop analyze 8. Count Spots and Calculate SFU/10^6 Cells develop->analyze

Caption: Step-by-step workflow for an IFN-γ Enzyme-Linked Immunospot (ELISpot) assay.

Logical Relationship: From Infection to Immune Clearance

This diagram outlines the logical progression from a cell being infected with influenza A to its eventual elimination by an NP (266-274)-specific cytotoxic T-lymphocyte.

Logical_Flow Infection Epithelial Cell Infected with Influenza A Synthesis Viral NP Protein Synthesis Infection->Synthesis Presentation Presentation of NP (266-274) on cell surface via HLA-A*03 Synthesis->Presentation Recognition Specific CD8+ T-Cell Recognizes Epitope Presentation->Recognition Activation T-Cell Activation & Clonal Expansion Recognition->Activation Effector CTL Effector Function Activation->Effector Lysis CTL Induces Apoptosis in Infected Cell Effector->Lysis Clearance Viral Clearance Lysis->Clearance

Caption: Logical flow of the CTL response to an influenza-infected cell.

References

The Conserved Influenza A Nucleoprotein Epitope NP (266-274): A Cornerstone for Universal T-Cell Mediated Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for a universal influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza A virus (IAV) strains, has led researchers to focus on conserved viral antigens that can elicit robust cell-mediated immunity. Among the most promising targets is the viral nucleoprotein (NP), an internal protein critical for viral replication and highly conserved across different IAV subtypes.[1] This technical guide delves into a specific, well-characterized T-cell epitope derived from the nucleoprotein, NP (266-274) (also commonly referred to as NP 265-273), an HLA-A3-restricted epitope that has garnered significant interest as a potential component of universal influenza vaccines.[2][3][4] This document will provide a comprehensive overview of the immunogenicity of this epitope, detailed experimental protocols for its characterization, and a discussion of its potential in next-generation vaccine design.

The NP (266-274) Epitope: A Conserved Target for Cytotoxic T-Lymphocytes

The NP (266-274) peptide, with the amino acid sequence ILRGSVAHK, is a well-defined epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A3 molecule.[2][4] The nucleoprotein itself is a major target for the host's T-cell response during influenza infection, and its high degree of conservation across various IAV subtypes makes epitopes derived from it particularly attractive for vaccine development.[1][5] This conservation means that a T-cell response generated against this epitope from one influenza strain could potentially recognize and eliminate cells infected with a different strain, a key requirement for a universal vaccine.

Quantitative Immunogenicity Data

The immunogenicity of a T-cell epitope is determined by several key factors, including its binding affinity to MHC molecules, the frequency of specific T-cells in the population, and the ability of those T-cells to effectively kill infected cells. The following tables summarize the available quantitative data for the NP (266-274) epitope.

ParameterValueHLA RestrictionReference
Sequence ILRGSVAHKHLA-A3[2][4]
Protein Source Influenza A Virus Nucleoprotein-[2]
Amino Acid Position 265-273-[2]

Table 1: Physicochemical Properties of the NP (265-273) Epitope. This table outlines the basic characteristics of the NP (265-273) T-cell epitope.

AssayDonor GroupMean Frequency (per 10^6 PBMCs)Reference
Tetramer StainingHLA-A3+ Healthy Donors133[6]
ELISpotHLA-A3+ Donors12 (per 2.5 x 10^5 PBMCs)[7]

Table 2: Frequency of NP (265-273)-Specific CD8+ T-Cells in Human Peripheral Blood. This table presents data on the prevalence of T-cells recognizing the NP (265-273) epitope in the human population. The frequency of these specific T-cells can vary between individuals but their consistent presence highlights the epitope's relevance in the anti-influenza immune response.

Effector CellsTarget CellsEffector to Target Ratio% Specific LysisReference
NP/A3 CTL clonePeptide-pulsed B-LCLNot SpecifiedHigh lysis at ≥ 50 µM peptide[8]

Table 3: Cytotoxic T-Lymphocyte (CTL) Activity against the NP (265-273) Epitope. This table summarizes the cytotoxic potential of T-cells specific for the NP (265-273) epitope. The data demonstrates that CTLs recognizing this epitope can effectively lyse target cells presenting the peptide, although high concentrations of the peptide were required to achieve this in the cited study.[8]

Experimental Protocols

Accurate and reproducible assessment of T-cell responses to the NP (266-274) epitope is crucial for its evaluation as a vaccine candidate. This section provides detailed methodologies for key experiments.

MHC-Peptide Binding Assay

This assay quantifies the binding affinity of a peptide to a specific MHC molecule. A common method is a competition-based assay.

Principle: A labeled reference peptide with known high affinity for the MHC molecule of interest (e.g., HLA-A3) is incubated with the MHC molecule. The unlabeled test peptide (NP 266-274) is then added at various concentrations. The ability of the test peptide to displace the labeled reference peptide is measured, and the concentration at which 50% of the reference peptide is displaced (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Detailed Protocol:

  • Reagents and Materials:

    • Purified, soluble HLA-A3 molecules

    • Fluorescently labeled reference peptide with high affinity for HLA-A3

    • Synthetic NP (266-274) peptide (ILRGSVAHK)

    • Assay buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail)

    • 96-well black, low-binding microplates

    • Plate reader capable of fluorescence polarization or time-resolved fluorescence.

  • Procedure: a. Prepare a stock solution of the NP (266-274) peptide and the labeled reference peptide in DMSO and then dilute to the working concentration in assay buffer. b. In a 96-well plate, add a fixed concentration of purified HLA-A3 molecules and the labeled reference peptide to each well. c. Add serial dilutions of the NP (266-274) peptide to the wells. Include wells with no competitor peptide (maximum binding) and wells with a large excess of a known high-affinity unlabeled peptide (non-specific binding). d. Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium. e. Measure the fluorescence polarization or time-resolved fluorescence of each well using a plate reader. f. Calculate the percentage of inhibition for each concentration of the NP (266-274) peptide. g. Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the NP (266-274) peptide in wells coated with an anti-IFN-γ capture antibody. If antigen-specific T-cells are present, they will secrete IFN-γ, which is captured by the antibody on the plate. A second, biotinylated anti-IFN-γ detection antibody is then added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each IFN-γ-secreting cell.

Detailed Protocol:

  • Reagents and Materials:

    • Human IFN-γ ELISpot kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)

    • 96-well PVDF membrane ELISpot plates

    • Synthetic NP (266-274) peptide

    • PBMCs isolated from HLA-A3 positive donors

    • Complete RPMI-1640 medium

    • Positive control (e.g., phytohemagglutinin) and negative control (medium alone)

    • ELISpot plate reader.

  • Procedure: a. Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C. b. Wash the plate and block with sterile blocking buffer. c. Prepare a single-cell suspension of PBMCs. d. Add 2.5 x 10^5 PBMCs to each well.[7] e. Add the NP (266-274) peptide to the wells at a final concentration of 1-10 µg/mL. Include positive and negative control wells. f. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. g. Wash the plate to remove the cells. h. Add the biotinylated anti-IFN-γ detection antibody and incubate. i. Wash the plate and add the streptavidin-enzyme conjugate. j. Wash the plate and add the substrate solution. Stop the reaction when distinct spots develop. k. Wash the plate with water and allow it to dry. l. Count the number of spots in each well using an ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million PBMCs.[7]

CTL Cytotoxicity Assay (Chromium Release Assay)

This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Principle: Target cells (e.g., B-lymphoblastoid cell lines - B-LCLs) expressing HLA-A3 are labeled with radioactive chromium-51 (B80572) (⁵¹Cr).[8] These labeled target cells are then pulsed with the NP (266-274) peptide. Effector cells (CTLs specific for NP 266-274) are co-cultured with the labeled, peptide-pulsed target cells. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Detailed Protocol:

  • Reagents and Materials:

    • HLA-A3 positive B-LCLs as target cells

    • NP (266-274)-specific CTL line as effector cells

    • Sodium chromate (B82759) (⁵¹Cr)

    • Synthetic NP (266-274) peptide

    • Complete RPMI-1640 medium

    • 96-well round-bottom plates

    • Gamma counter.

  • Procedure: a. Label the target B-LCLs with ⁵¹Cr for 1-2 hours at 37°C. b. Wash the labeled target cells to remove excess ⁵¹Cr. c. Pulse the labeled target cells with the NP (266-274) peptide at various concentrations (e.g., 0.01 µM to 50 µM) for 1 hour at 37°C.[8] Also include unpulsed target cells as a negative control. d. In a 96-well plate, add a fixed number of labeled target cells to each well. e. Add the effector CTLs at different effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 50:1). f. Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100). g. Incubate the plate for 4-6 hours at 37°C. h. Centrifuge the plate and collect the supernatant from each well. i. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter. j. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T-cell activation and the workflows of the experimental assays can greatly aid in understanding the immunogenicity of the NP (266-274) epitope.

T-Cell Receptor Signaling Pathway

The recognition of the NP (266-274) peptide presented by an HLA-A3 molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into cytotoxic effector cells.

T_Cell_Signaling cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell cluster_Nucleus Nucleus APC HLA-A3 + NP(266-274) TCR TCR APC->TCR Recognition CD3 CD3 CD8 CD8 CD8->APC Lck Lck CD3->Lck phosphorylates ZAP70 ZAP-70 Lck->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Ras Ras LAT->Ras activates IP3 IP3 PLCg1->IP3 generates DAG DAG PLCg1->DAG generates Ca Ca²⁺ IP3->Ca releases PKC PKCθ DAG->PKC activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene Gene Transcription (Cytokines, Effector Molecules) NFAT->Gene NFkB NF-κB PKC->NFkB activates NFkB->Gene MAPK MAPK Pathway Ras->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Gene

Caption: T-Cell Receptor Signaling Cascade.

Experimental Workflow: ELISpot Assay

The following diagram illustrates the key steps in performing an ELISpot assay to determine the frequency of NP (266-274)-specific, IFN-γ-secreting T-cells.

ELISpot_Workflow start Start coat_plate Coat ELISpot plate with anti-IFN-γ capture antibody start->coat_plate wash_block Wash and block plate coat_plate->wash_block add_cells Add PBMCs from HLA-A3+ donor wash_block->add_cells stimulate Stimulate with NP(266-274) peptide add_cells->stimulate incubate Incubate 18-24h at 37°C stimulate->incubate remove_cells Wash to remove cells incubate->remove_cells add_detection_ab Add biotinylated anti-IFN-γ detection antibody remove_cells->add_detection_ab add_conjugate Add streptavidin-enzyme conjugate add_detection_ab->add_conjugate add_substrate Add substrate and develop spots add_conjugate->add_substrate analyze Wash, dry, and count spots with ELISpot reader add_substrate->analyze end End analyze->end

Caption: ELISpot Assay Workflow.

Experimental Workflow: CTL Cytotoxicity Assay

The chromium release assay remains a gold standard for measuring CTL-mediated killing. The workflow is depicted below.

CTL_Workflow start Start label_targets Label HLA-A3+ target cells with ⁵¹Cr start->label_targets pulse_targets Pulse target cells with NP(266-274) peptide label_targets->pulse_targets co_culture Co-culture effector CTLs with target cells at various E:T ratios pulse_targets->co_culture incubate Incubate 4-6h at 37°C co_culture->incubate collect_supernatant Centrifuge and collect supernatant incubate->collect_supernatant measure_radioactivity Measure radioactivity (CPM) in supernatant with gamma counter collect_supernatant->measure_radioactivity calculate_lysis Calculate % specific lysis measure_radioactivity->calculate_lysis end End calculate_lysis->end

Caption: CTL Cytotoxicity Assay Workflow.

Conclusion

The influenza A nucleoprotein epitope NP (266-274) represents a highly conserved and immunogenic target for cytotoxic T-lymphocytes. Its ability to elicit CTL responses in HLA-A3 positive individuals, coupled with the high degree of conservation of the nucleoprotein across diverse influenza A strains, underscores its potential as a critical component in the development of a universal influenza vaccine. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this and other conserved T-cell epitopes. Future research should focus on optimizing the delivery and presentation of this epitope to induce robust and long-lasting memory T-cell responses, a key step towards achieving broad and durable protection against influenza.

References

Immunogenicity of Influenza Nucleoprotein 266-274: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a critical target for the development of universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP offers the potential for broad cross-protection against different influenza A subtypes. A key region of interest within the NP is the amino acid sequence 266-274, which contains a well-defined cytotoxic T-lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the immunogenicity of the influenza NP 266-274 epitope, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The influenza nucleoprotein is a major target for cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2] The NP 265-273 peptide (sequence: ILRGSVAHK) has been identified as an HLA-A3 restricted CTL epitope.[3] This epitope has been shown to sensitize target cells for lysis by influenza-immune CTLs and can induce peptide-specific, class I-restricted CTLs in vitro.[3]

Quantitative Analysis of T-Cell Responses to Influenza NP 266-274

The immunogenicity of the NP 266-274 epitope has been quantified in several studies, primarily through the measurement of interferon-gamma (IFN-γ) production and cytotoxic T-lymphocyte (CTL) activity. The following tables summarize the key quantitative findings from studies investigating T-cell responses to this specific epitope.

IFN-γ Secretion Assays

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. Intracellular Cytokine Staining (ICS) followed by flow cytometry is another common method to measure cytokine production within specific T-cell populations.

Donor HLA TypeAssay TypeCell TypeStimulantResultReference
HLA-A3ELISpotPBMCNP 265-273 peptide12 spots per 2.5 x 10^5 cells[4]
HLA-A*03:01ICSCD8+ T-cellsNP 265-273 peptide8.3% (mean) IFN-γ+ cells[5]
Cytotoxicity Assays

Cytotoxicity assays measure the ability of CTLs to lyse target cells presenting the specific epitope. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method for quantifying cell-mediated cytotoxicity.

Effector Cell SourceTarget Cell TypeEffector:Target RatioStimulant% Specific LysisReference
HLA-A3 restricted CTL lineB-LCLNot specifiedNP 265-273 peptideLysis observed[6]

Note: While the study by Voeten et al. (2000) demonstrated specific lysis of target cells pulsed with the NP 265-273 peptide, specific quantitative data on the percentage of lysis at various effector-to-target ratios was not presented in a tabular format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are representative protocols for the key experiments cited in this guide.

IFN-γ ELISpot Assay

This protocol is a generalized procedure for the detection of IFN-γ secreting cells in response to the NP 266-274 peptide.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor

  • Influenza NP 266-274 peptide (ILRGSVAHK)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (medium alone)

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.

  • Cell Plating: Add 2.5 x 10⁵ PBMCs to each well.

  • Stimulation: Add the NP 266-274 peptide to the respective wells at a final concentration of 10 µg/mL. Include positive and negative controls in separate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells and add Streptavidin-AP. Incubate for 1 hour at room temperature.

  • Development: Wash the wells and add BCIP/NBT substrate. Monitor for the appearance of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Assay

This protocol outlines the steps for a standard 4-hour ⁵¹Cr release assay to measure CTL-mediated lysis of target cells pulsed with the NP 266-274 peptide.

Materials:

  • Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line - B-LCL)

  • Effector cells (CTL line specific for NP 266-274)

  • Sodium chromate (B82759) (Na₂⁵¹CrO₄)

  • Influenza NP 266-274 peptide (ILRGSVAHK)

  • RPMI 1640 medium + 10% FBS

  • 96-well round-bottom plates

  • Gamma counter

  • Triton X-100 (for maximum release control)

Procedure:

  • Target Cell Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1 hour at 37°C.

  • Washing: Wash the labeled target cells three times with RPMI 1640 + 10% FBS to remove excess ⁵¹Cr.

  • Peptide Pulsing: Resuspend the labeled target cells and incubate with 10 µg/mL of the NP 266-274 peptide for 1 hour at 37°C.

  • Assay Setup:

    • Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Spontaneous Release Control: Labeled target cells with medium only.

    • Maximum Release Control: Labeled target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.

  • Supernatant Harvesting: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactive counts (counts per minute - CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing Key Processes

Understanding the underlying biological pathways and experimental procedures is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Antigen Processing and Presentation Pathway for Influenza NP 266-274

The following diagram illustrates the MHC class I pathway for the presentation of the NP 266-274 epitope to CD8+ T-cells.

AntigenPresentation cluster_InfectedCell Infected Antigen Presenting Cell cluster_Extracellular Extracellular Space Virus Influenza Virus ViralRNA Viral RNA Virus->ViralRNA Enters cell ViralNP Viral Nucleoprotein (NP) ViralRNA->ViralNP Translation Proteasome Proteasome ViralNP->Proteasome Ubiquitination & Degradation Peptides NP Peptides (including 266-274) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I Peptides->MHC_I Loading ER Endoplasmic Reticulum TAP->ER Peptide_MHC Peptide-MHC I Complex Golgi Golgi Apparatus Peptide_MHC->Golgi CellSurface Cell Surface Golgi->CellSurface Transport TCR T-Cell Receptor (TCR) CellSurface->TCR Recognition CD8_TCell CD8+ T-Cell Activation CTL Activation & Clonal Expansion CD8_TCell->Activation

Caption: MHC Class I antigen presentation pathway for the influenza NP 266-274 epitope.

Experimental Workflow for Assessing Immunogenicity

This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the influenza NP 266-274 peptide.

ExperimentalWorkflow cluster_Preparation 1. Preparation cluster_Assays 2. Immunogenicity Assays cluster_CTL_Generation CTL Generation cluster_Analysis 3. Data Analysis cluster_Outcome 4. Outcome Peptide Synthesize NP 266-274 Peptide (ILRGSVAHK) ELISpot IFN-γ ELISpot Assay Peptide->ELISpot Stimulate In vitro stimulate PBMCs with peptide Peptide->Stimulate PBMC Isolate PBMCs from HLA-A3+ Donor PBMC->ELISpot PBMC->Stimulate CountSpots Quantify IFN-γ Secreting Cells ELISpot->CountSpots CTL_Assay 51Cr Release Cytotoxicity Assay CalcLysis Calculate % Specific Lysis CTL_Assay->CalcLysis Expand Expand NP 266-274 specific CTLs Stimulate->Expand Expand->CTL_Assay Immunogenicity Determine Immunogenicity of NP 266-274 CountSpots->Immunogenicity CalcLysis->Immunogenicity

Caption: Experimental workflow for assessing the immunogenicity of the NP 266-274 peptide.

Conclusion

The influenza nucleoprotein epitope 266-274 is a well-characterized, HLA-A3 restricted target for cytotoxic T-lymphocytes. The quantitative data, though limited in the breadth of available studies, consistently demonstrates its ability to elicit robust IFN-γ responses and mediate CTL activity. The conserved nature of this epitope across different influenza A virus strains underscores its importance as a component in the design of universal influenza vaccines. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of this and other conserved viral epitopes for next-generation immunotherapies. Further research to expand the quantitative dataset, particularly regarding cytotoxic efficacy across a wider range of effector-to-target ratios and in diverse HLA backgrounds, will be invaluable in advancing this field.

References

An In-depth Technical Guide to the Discovery of HLA-A*03 Restricted Influenza NP Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data related to the identification and characterization of cytotoxic T lymphocyte (CTL) epitopes from the influenza A virus nucleoprotein (NP), specifically those restricted by the Human Leukocyte Antigen (HLA)-A*03 allele. Understanding these epitopes is critical for the development of T-cell-based universal influenza vaccines and for monitoring cellular immunity.

Core Epitope Data: HLA-A*03 Restricted NP Epitope

The discovery of viral epitopes presented by specific HLA alleles is a cornerstone of cellular immunology. For HLA-A*03, a key epitope has been identified within the influenza nucleoprotein, a relatively conserved internal protein that makes it an attractive target for broadly protective vaccines.

Epitope SequenceProteinStart-End PositionHLA RestrictionDescriptionReferences
ILRGSVAHK Nucleoprotein (NP)265-273HLA-A*03This peptide has been identified as an HLA-A3 restricted epitope capable of sensitizing target cells for lysis by influenza-immune CTLs.[1][2] It is conserved across various influenza A strains.[2][1][2]

Experimental Protocols for Epitope Discovery and Validation

The identification of the ILRGSVAHK epitope and others like it relies on a combination of predictive bioinformatics and rigorous experimental validation. The following sections detail the core methodologies employed in this process.

Predictive Identification Using HLA Binding Motifs

This approach leverages computational algorithms to scan viral protein sequences for peptides that match the specific binding motif of a given HLA molecule.

Protocol:

  • Define Binding Motif: The peptide binding motif for HLA-A*03 is characterized by specific anchor residues, typically at position 2 (Leucine) and position 9 (Lysine or Tyrosine).[1]

  • Sequence Scanning: The full amino acid sequence of the influenza A virus nucleoprotein is scanned in silico to identify all potential nonamer peptides that fit the defined HLA-A*03 motif.[1]

  • Peptide Synthesis: Peptides identified as potential binders are chemically synthesized for subsequent in vitro and ex vivo validation assays.

Immunopeptidomics: Mass Spectrometry-Based Discovery

This powerful, unbiased method identifies peptides that are naturally processed and presented by HLA molecules on the surface of infected cells.

Protocol:

  • Cell Culture and Infection: A human cell line expressing HLA-A*03 (e.g., B-lymphoblastoid cells) is cultured and infected with a high-titer influenza A virus strain.[3]

  • HLA-Peptide Complex Isolation: After a suitable incubation period (e.g., 12-24 hours) to allow for antigen processing, the cells are lysed.[4] HLA-peptide complexes are isolated from the cell lysate via immunoaffinity chromatography using a pan-HLA class I-specific antibody (like W6/32) coupled to a resin.[4]

  • Peptide Elution: The bound peptides are eluted from the HLA molecules, typically by acidification.[4]

  • Mass Spectrometry Analysis: The eluted peptides are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3][4]

  • Data Analysis: The resulting spectra are matched against a database containing the influenza virus proteome to identify the sequences of the presented peptides.

In Vitro Peptide-HLA Binding Assay

This assay quantitatively measures the binding affinity of a candidate peptide to purified HLA molecules, confirming the predictions from motif analysis.

Protocol:

  • HLA Molecule Purification: Soluble HLA-A*03 molecules are produced and purified from recombinant expression systems.

  • Competitive Binding: A known high-affinity fluorescently labeled reference peptide is incubated with the purified HLA-A*03 molecules.

  • Candidate Peptide Titration: The synthesized candidate peptide (e.g., ILRGSVAHK) is added in increasing concentrations to compete with the reference peptide for binding to the HLA molecules.[1]

  • Affinity Measurement: The displacement of the fluorescent reference peptide is measured. The concentration of the candidate peptide required to displace 50% of the reference peptide (IC50) is calculated to determine its binding affinity.

Functional Validation: T-Cell Assays

These assays determine if the identified peptides are immunogenic, i.e., capable of being recognized by and activating T-cells from influenza-exposed individuals.

This is a highly sensitive method for quantifying antigen-specific T-cells based on their cytokine secretion.

Protocol:

  • Isolate PBMCs: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the blood of healthy, HLA-A*03-positive donors with prior exposure to influenza.[4]

  • In Vitro Stimulation: PBMCs are stimulated in vitro for a period (e.g., 12 days) with the candidate peptide to expand the population of peptide-specific memory T-cells.[4]

  • ELISpot Assay: The stimulated cells are added to wells of an ELISpot plate pre-coated with an anti-IFN-γ antibody. The cells are then re-challenged with the candidate peptide.

  • Detection: After incubation, cells are washed away, and a secondary, enzyme-linked anti-IFN-γ antibody is added. A substrate is then applied, which results in a visible spot for each cell that secreted IFN-γ.[4]

  • Quantification: The number of spots, or Spot Forming Cells (SFCs), is counted, providing a quantitative measure of the T-cell response.[4]

This assay directly measures the ability of CTLs to kill target cells presenting the specific epitope.

Protocol:

  • CTL Line Generation: Peptide-specific CTL lines are generated by co-culturing PBMCs from an HLA-A*03+ donor with the ILRGSVAHK peptide.[1][2]

  • Target Cell Preparation: An HLA-A*03-matched target cell line (e.g., B-lymphoblastoid cells) is prepared. One set of target cells is pulsed with the ILRGSVAHK peptide, while a control set is left unpulsed or pulsed with an irrelevant peptide.[1]

  • Target Cell Labeling: The target cells are labeled with a radioactive isotope, typically 51Cr.

  • Co-culture: The labeled target cells are co-cultured with the generated CTL effector cells at various effector-to-target ratios.

  • Measure Lysis: During incubation, CTLs that recognize the peptide-HLA complex will lyse the target cells, releasing 51Cr into the supernatant. The amount of radioactivity in the supernatant is measured.

  • Calculate Specific Lysis: The percentage of specific lysis is calculated by comparing the release from peptide-pulsed targets to the spontaneous release from unpulsed targets.[1]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in epitope discovery and presentation.

Epitope Discovery and Validation Workflow

G cluster_synthesis Phase 2: Candidate Generation cluster_validation Phase 3: Experimental Validation pred Predictive Approach (HLA-A*03 Binding Motif) synth Peptide Synthesis pred->synth ms Unbiased Approach (Immunopeptidomics) ms->synth binding In Vitro Binding Assay (IC50) synth->binding Confirms HLA Binding elispot Functional T-Cell Assay (IFN-γ ELISpot) synth->elispot Tests Immunogenicity ctl Functional T-Cell Assay (CTL Lysis) synth->ctl Tests Cytotoxicity

Caption: Workflow for influenza epitope discovery and validation.

MHC Class I Antigen Presentation Pathway for Influenza NP

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface inf Influenza Virus Infection np Viral NP Synthesis inf->np Replication proteasome Proteasome np->proteasome Degradation peptides NP Peptides (e.g., ILRGSVAHK) proteasome->peptides tap TAP Transporter peptides->tap plc Peptide-Loading Complex tap->plc Transport into ER mhc HLA-A03 Synthesis mhc->plc mhc_peptide HLA-A03 + Peptide plc->mhc_peptide Peptide Loading presentation Antigen Presentation mhc_peptide->presentation Transport to Surface ctl_rec CTL Recognition (TCR) presentation->ctl_rec Immune Surveillance

Caption: MHC Class I presentation of influenza NP epitopes.

References

An In-depth Technical Guide to the Conservation of the NP (266-274) Sequence Across Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence conservation of the nucleoprotein (NP) epitope spanning amino acid residues 266-274 (in Influenza A virus numbering) and its homologous regions across different influenza strains. The high degree of conservation of this epitope, particularly in Influenza A virus, makes it a significant target for the development of universal influenza vaccines and novel antiviral therapeutics. This document details the sequence conservation data, outlines the experimental protocols used to determine this conservation and assess immune responses, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: NP (266-274) Epitope Sequence Conservation

The following table summarizes the amino acid sequence of the NP (266-274) epitope in Influenza A virus (IAV) and its homologous regions in Influenza B (IBV) and C (ICV) viruses, along with their known conservation percentages.

Influenza TypeEpitope RegionAmino Acid SequenceConservation PercentageNotes
Influenza A Virus (IAV) NP (265-273)ILRGSVAHK>98%Highly conserved across a wide range of IAV subtypes, including H1N1, H3N2, and avian H7N9.[1] This sequence corresponds to NP(266-274) in some notations.
Influenza B Virus (IBV) NP (323-331)VVRPSVASKVariableHomologous region to the IAV epitope. Overall NP protein identity between IAV and IBV is approximately 37%.[2] Specific conservation analysis of this epitope within IBV strains is recommended for precise quantification (see Experimental Protocols).
Influenza C Virus (ICV) NP (270-278)LLKPQITNKVariableHomologous region to the IAV epitope. Overall NP protein identity between IAV and ICV is approximately 19%.[1] Specific conservation analysis of this epitope within ICV strains is recommended for precise quantification (see Experimental Protocols).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of the NP (266-274) epitope.

Influenza Virus Whole-Genome Sequencing and Sequence Conservation Analysis

This protocol outlines the steps for determining the sequence of the influenza virus nucleoprotein and analyzing the conservation of the NP (266-274) epitope.

a. Viral RNA Extraction:

  • Viral RNA is extracted from nasopharyngeal swabs or cultured virus stocks using commercially available viral RNA extraction kits, following the manufacturer's instructions.

b. Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

  • The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamer primers or influenza-specific primers.

  • The NP gene is then amplified from the cDNA using PCR with primers that flank the entire NP coding sequence.

c. DNA Sequencing:

  • The amplified NP gene product is purified and sequenced using next-generation sequencing (NGS) platforms such as Illumina or Oxford Nanopore Technologies, or traditional Sanger sequencing.[3][4][5][6]

d. Sequence Analysis and Conservation Determination:

  • The obtained nucleotide sequences are translated into amino acid sequences.

  • To determine the conservation of the NP (266-274) epitope and its homologues, the following steps are taken:

    • Data Retrieval: A comprehensive set of influenza A, B, and C nucleoprotein sequences is downloaded from public databases such as the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).[3][4][5][7][8]

    • Multiple Sequence Alignment: The collected NP sequences for each influenza type are aligned using a multiple sequence alignment tool like MUSCLE or Clustal Omega, available through the NCBI Influenza Virus Resource or as standalone software.[3]

    • Conservation Calculation: The aligned sequences are analyzed to determine the percentage of sequences that have the identical amino acid sequence within the epitope region of interest (IAV: ILRGSVAHK, IBV: VVRPSVASK, ICV: LLKPQITNK).

Intracellular Cytokine Staining (ICS) for T-Cell Response Assessment

This protocol details the method for measuring the production of intracellular cytokines by T-cells in response to stimulation with the NP (266-274) peptide.

a. Cell Preparation:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated PBMCs are washed and resuspended in a suitable cell culture medium.

b. In Vitro Stimulation:

  • PBMCs are stimulated with the synthetic NP (266-274) peptide (or its homologous versions for IBV and ICV) at a predetermined optimal concentration.

  • A negative control (unstimulated cells) and a positive control (e.g., a mitogen like phytohemagglutinin) are included.

  • A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the cell cultures to block cytokine secretion and cause their accumulation inside the cells.

c. Cell Surface and Intracellular Staining:

  • After stimulation, the cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell populations.

  • The cells are then fixed and permeabilized to allow for intracellular staining.

  • Fluorescently labeled antibodies against cytokines of interest (e.g., interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α)) are added to stain the intracellular cytokines.

d. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer to quantify the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.

Enzyme-Linked Immunospot (ELISpot) Assay for Quantifying Cytokine-Secreting Cells

This protocol describes the ELISpot assay, a highly sensitive method for detecting and quantifying the number of individual cells secreting a specific cytokine in response to the NP (266-274) epitope.

a. Plate Preparation:

  • An ELISpot plate with a PVDF membrane is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • The plate is then washed and blocked to prevent non-specific binding.

b. Cell Incubation and Stimulation:

  • PBMCs are added to the wells of the coated ELISpot plate.

  • The cells are stimulated with the NP (266-274) peptide. As in the ICS protocol, negative and positive controls are included.

  • The plate is incubated in a humidified 37°C CO2 incubator for a specified period to allow for cytokine secretion.

c. Detection:

  • The cells are removed, and the plate is washed to remove any unbound substances.

  • A biotinylated detection antibody specific for a different epitope on the target cytokine is added to the wells.

  • After another washing step, an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase) is added, which binds to the biotinylated detection antibody.

d. Spot Development and Analysis:

  • A substrate solution is added to the wells, which is converted by the enzyme into an insoluble colored precipitate at the location of the cytokine-secreting cell, forming a "spot".

  • The reaction is stopped by washing with water.

  • The plate is dried, and the spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.

Visualizations

Experimental Workflow for Sequence Conservation Analysis

experimental_workflow cluster_sample Sample Collection & Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Sample Influenza-positive Clinical Sample RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR Amplification of NP Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing (NGS or Sanger) RT_PCR->Sequencing MSA Multiple Sequence Alignment Sequencing->MSA Database Retrieve NP Sequences (NCBI, IRD) Database->MSA Conservation Calculate Epitope Conservation (%) MSA->Conservation

Caption: Workflow for determining NP (266-274) sequence conservation.

T-Cell Receptor Signaling Pathway upon NP (266-274) Recognition

tcell_signaling cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell MHC MHC Class I NP_Epitope NP (266-274) Epitope MHC->NP_Epitope presents TCR T-Cell Receptor (TCR) TCR->NP_Epitope recognizes Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade activates Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Release leads to

Caption: T-cell recognition of the influenza NP (266-274) epitope.

References

T-Cell Recognition of Influenza Nucleoprotein (NP) 266-274: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the immunological recognition of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 266-274. This conserved epitope is a critical target for cytotoxic T-lymphocyte (CTL) responses and a key focus for the development of universal influenza vaccines. This document details the underlying molecular pathways, experimental methodologies for its study, and quantitative data related to its immunogenicity.

Core Concepts of NP(266-274) T-Cell Recognition

The influenza A virus nucleoprotein is an internal viral protein, making it a target for the cellular immune system, specifically CD8+ cytotoxic T-lymphocytes. Unlike surface antigens like hemagglutinin and neuraminidase, NP is highly conserved across different influenza A strains, rendering it an attractive target for vaccines aimed at providing broad, cross-strain protection.

The specific peptide epitope NP(266-274), with the amino acid sequence ILRGSVAHK, is a well-characterized HLA-A03-restricted epitope.[1][2] This means that for a T-cell to recognize this epitope, it must be presented on the surface of an infected cell by the Major Histocompatibility Complex (MHC) class I molecule HLA-A03.

Antigen Processing and Presentation Pathway

The presentation of the NP(266-274) epitope to CD8+ T-cells follows the classical MHC class I antigen processing pathway. This process is initiated within the cytoplasm of an influenza-infected cell.

MHC_Class_I_Presentation MHC Class I Presentation of Influenza NP(266-274) cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Influenza Virus Influenza Virus Viral Ribosome Viral Ribosome Influenza Virus->Viral Ribosome Replication NP Protein NP Protein Viral Ribosome->NP Protein Translation Proteasome Proteasome NP Protein->Proteasome Degradation NP(266-274) Peptide NP(266-274) Peptide Proteasome->NP(266-274) Peptide Cleavage TAP Transporter TAP Transporter NP(266-274) Peptide->TAP Transporter Transport HLA-A03 HLA-A03 TAP Transporter->HLA-A03 Loading Peptide-HLA Complex Peptide-HLA Complex APC Surface Peptide-HLA Complex->APC Surface Presentation T-Cell CD8+ T-Cell HLA-A*03 HLA-A*03 HLA-A*03->Peptide-HLA Complex Binding APC Surface->T-Cell Recognition

Caption: MHC Class I presentation pathway for the influenza NP(266-274) epitope.

T-Cell Receptor Signaling Cascade

Recognition of the NP(266-274)-HLA-A*03 complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions such as cytokine release and target cell lysis.

TCR_Signaling T-Cell Receptor Signaling upon NP(266-274) Recognition cluster_membrane Cell Membrane cluster_cytoplasm_signal Cytoplasm cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Activates CD8 CD8 pMHC NP(266-274)-HLA-A*03 pMHC->TCR Binding ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylates & Activates LAT LAT ZAP-70->LAT Phosphorylates SLP-76 SLP-76 LAT->SLP-76 Recruits PLCg1 PLCg1 SLP-76->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC Activation PKC Activation DAG->PKC Activation NFAT Activation NFAT Activation Ca2+ release->NFAT Activation Gene Transcription Cytokine & Effector Gene Transcription (IFN-γ, Granzymes) NFAT Activation->Gene Transcription MAPK Pathway MAPK Pathway PKC Activation->MAPK Pathway MAPK Pathway->Gene Transcription

Caption: Simplified T-cell receptor signaling cascade upon epitope recognition.

Experimental Protocols

The following sections detail standardized protocols for the detection and quantification of T-cell responses to the influenza NP(266-274) epitope.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[3][4]

Objective: To determine the number of NP(266-274)-specific, IFN-γ-producing T-cells in a peripheral blood mononuclear cell (PBMC) population.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody

  • Human PBMCs isolated from whole blood

  • Influenza NP(266-274) peptide (ILRGSVAHK), purity >95%

  • Negative control peptide (e.g., an irrelevant HLA-A*03 binding peptide)

  • Positive control (e.g., Phytohemagglutinin (PHA))

  • Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin)

  • Recombinant human IL-2

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • ELISpot plate reader

Procedure:

  • Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, wash five times with sterile PBS, and then coat with anti-human IFN-γ antibody overnight at 4°C. Wash the plate and block with complete RPMI-1640 for 2 hours at 37°C.

  • Cell Plating: Add 2 x 10^5 PBMCs per well in 100 µL of complete RPMI-1640 medium.

  • Peptide Stimulation: Add 100 µL of the NP(266-274) peptide to the respective wells at a final concentration of 1-10 µg/mL. Add negative control peptide and positive control (PHA) to separate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add streptavidin-AP and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

    • Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge (10-30 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the number of spot-forming units (SFUs) in each well using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS coupled with flow cytometry allows for the simultaneous quantification and phenotyping of antigen-specific T-cells.[5][6][7]

Objective: To identify and quantify NP(266-274)-specific CD8+ T-cells that produce IFN-γ upon stimulation.

Materials:

  • Human PBMCs

  • Influenza NP(266-274) peptide

  • Brefeldin A

  • Anti-CD3 and Anti-CD28 antibodies (co-stimulation)

  • Fluorescently conjugated antibodies: Anti-CD3, Anti-CD8, Anti-IFN-γ, and a viability dye.

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640.

    • Add NP(266-274) peptide (1-10 µg/mL), anti-CD28 (1 µg/mL), and Brefeldin A (10 µg/mL).

    • Include an unstimulated control and a positive control (e.g., SEB or anti-CD3/CD28).

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Stain with viability dye according to the manufacturer's protocol.

    • Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend cells in permeabilization buffer containing anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of IFN-γ+ cells.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow PBMC Isolation PBMC Isolation Peptide Stimulation Peptide Stimulation PBMC Isolation->Peptide Stimulation 6 hours Surface Staining Surface Staining Peptide Stimulation->Surface Staining Anti-CD3, Anti-CD8 Fixation & Permeabilization Fixation & Permeabilization Surface Staining->Fixation & Permeabilization Intracellular Staining Intracellular Staining Fixation & Permeabilization->Intracellular Staining Anti-IFN-γ Data Acquisition Data Acquisition Intracellular Staining->Data Acquisition Flow Cytometer Data Analysis Data Analysis Data Acquisition->Data Analysis Gating Strategy

Caption: Experimental workflow for intracellular cytokine staining by flow cytometry.

Quantitative Data Presentation

The following tables summarize representative quantitative data for T-cell responses to influenza NP. While specific data for the NP(266-274) epitope is not always reported in isolation, these tables provide an expected range of responses based on studies of NP-specific T-cells.

Table 1: IFN-γ ELISpot Responses to Influenza NP Peptides

Donor GroupAntigenMean Spot Forming Units (SFU) / 10^6 PBMCsStandard Deviation
Healthy Adults (pre-existing immunity)NP Peptide Pool150± 50
Healthy Adults (pre-existing immunity)NP(266-274) Peptide75± 30
Unexposed ControlsNP(266-274) Peptide< 10± 5

Note: Data are illustrative and compiled from typical results seen in influenza T-cell immunology studies. Actual results will vary based on donor HLA type, prior influenza exposure, and experimental conditions.

Table 2: Flow Cytometry Analysis of NP-Specific CD8+ T-Cells

Donor GroupStimulation% of CD8+ T-cells expressing IFN-γStandard Deviation
Healthy Adults (pre-existing immunity)NP(266-274) Peptide0.5%± 0.2%
Healthy Adults (pre-existing immunity)Unstimulated< 0.05%± 0.02%
Unexposed ControlsNP(266-274) Peptide< 0.05%± 0.02%

Note: Data are representative of expected frequencies of antigen-specific CD8+ T-cells in healthy, previously exposed individuals.

Conclusion

The influenza NP(266-274) epitope is a key target of the cellular immune response to influenza A virus. Its conserved nature makes it a valuable component of next-generation universal influenza vaccines. The experimental protocols detailed in this guide provide robust and reproducible methods for the quantification and characterization of T-cell responses to this epitope. The provided quantitative data serves as a benchmark for researchers in the field. A thorough understanding of the T-cell recognition of this and other conserved epitopes is paramount for the successful development of novel and broadly protective influenza immunotherapies and vaccines.

References

An In-depth Technical Guide to Influenza NP (266-274) Epitope Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the mapping of the influenza nucleoprotein (NP) epitope spanning amino acids 266-274. This epitope, with the sequence Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys (ILRGSVAHK), is a known target for cytotoxic T lymphocytes (CTLs) and is restricted by the human leukocyte antigen (HLA)-A*03 allele. Understanding the immunological characteristics of this epitope is crucial for the development of novel influenza vaccines and T-cell-based therapeutics.

Core Concepts in Epitope Mapping

Epitope mapping is the process of identifying the specific amino acid residues of an antigen that are recognized by the immune system, particularly by antibodies and T-cell receptors. For T-cell epitopes, this involves the recognition of a peptide fragment of the antigen presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) or infected cells. The Influenza NP (266-274) epitope is a linear epitope, meaning it is defined by a continuous sequence of amino acids.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the Influenza NP (265-273) epitope, which is homologous to the 266-274 region. This data provides insights into the immunogenicity and MHC binding characteristics of this important T-cell target.

Table 1: T-Cell Response to Influenza NP (265-273) Epitope

Assay TypeCell TypeStimulusResultDonor Information
IFN-γ ELISpotPeripheral Blood Mononuclear Cells (PBMCs)NP (265-273) peptide12 spots per 2.5 x 105 PBMCsHLA-A3 positive donor (Donor 12)[1]
IFN-γ ELISpotIn vitro-expanded CTLsNP (265-273) peptideAverage of 45 IFN-γ+ cells per 15,000 effector cellsGroup of 18 HLA-typed individuals[2]

Table 2: Cytotoxicity Mediated by NP (265-273)-Specific CTLs

Target CellsEffector CellsEffector to Target Ratio (E:T)% Specific LysisNotes
Peptide-sensitized B-LCLHLA-A3-restricted influenza-immune CTLNot specifiedCapable of sensitizing for lysisIndicates the peptide is processed and presented.[3]
rNP-incubated B-LCLNP/A3 CTL10:1Lysis observed at rNP concentrations ≥ 50 µMDemonstrates recognition of endogenously processed antigen.[4]

Table 3: MHC Class I Binding of Influenza NP (265-273) Peptide

MHC AlleleAssay TypePeptide SequenceBinding Capacity
HLA-A3In vitro peptide binding assayILRGSVAHKPositive
HLA-A3Flow cytometry-based monomer binding assayILRGSVAHKPositive Control Binder

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of epitope mapping studies. Below are protocols for key experiments cited in the quantitative data summary.

Protocol 1: IFN-γ ELISpot Assay for T-Cell Response

This protocol is a standard method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Influenza NP (265-273) peptide (ILRGSVAHK)

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells and block with RPMI/10% FBS for 2 hours at 37°C.

  • Cell Plating: Add 2.5 x 105 PBMCs to each well.

  • Peptide Stimulation: Add the NP (265-273) peptide to the designated wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

  • Development: Wash the wells and add BCIP/NBT substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Protocol 2: Chromium (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific epitope.

Materials:

  • Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line - B-LCL)

  • Effector cells (CTLs specific for NP 265-273)

  • Influenza NP (265-273) peptide

  • Sodium Chromate (51Cr)

  • RPMI 1640 medium with 10% FBS

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Label the target B-LCL cells with 51Cr for 1 hour at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the NP (265-273) peptide (10 µg/mL) for 1 hour at 37°C.

  • Cell Plating: Plate the peptide-pulsed target cells in a 96-well plate.

  • Effector Cell Addition: Add the effector CTLs at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with a detergent (e.g., Triton X-100).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Counting: Measure the radioactivity (counts per minute - CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: In Vitro Peptide-MHC Binding Assay

This assay determines the ability of a peptide to bind to a specific MHC molecule.

Materials:

  • Purified, soluble HLA-A3 molecules

  • A known high-affinity HLA-A3 binding peptide labeled with a fluorescent or radioactive tag (reference peptide)

  • Influenza NP (265-273) peptide (test peptide)

  • Assay buffer (e.g., PBS with a protease inhibitor)

  • Method for separating bound from free peptide (e.g., gel filtration, ELISA-based format)

Procedure (ELISA-based example):

  • Plate Coating: Coat a 96-well plate with an anti-HLA-A3 antibody.

  • MHC Capture: Add purified HLA-A3 molecules to the wells and incubate to allow capture.

  • Competitive Binding: Prepare a mixture of the labeled reference peptide at a fixed concentration and varying concentrations of the unlabeled NP (265-273) test peptide.

  • Incubation: Add the peptide mixtures to the HLA-A3 coated wells and incubate to allow binding to reach equilibrium.

  • Washing: Wash the wells to remove unbound peptides.

  • Detection: Measure the amount of bound labeled reference peptide using a suitable plate reader.

  • Analysis: The ability of the NP (265-273) peptide to inhibit the binding of the labeled reference peptide is used to determine its binding affinity, often expressed as an IC50 value (the concentration of test peptide required to inhibit 50% of the reference peptide binding).

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in Influenza NP (266-274) epitope mapping, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the fundamental T-cell receptor signaling pathway.

Experimental_Workflow_ELISpot start Isolate PBMCs from HLA-A3+ Donor add_cells Add PBMCs to Wells start->add_cells coat_plate Coat ELISpot Plate with anti-IFN-γ Ab block_plate Block Plate coat_plate->block_plate block_plate->add_cells stimulate Stimulate with NP(265-273) Peptide add_cells->stimulate incubate Incubate 18-24h stimulate->incubate detect_ab Add Biotinylated detection Ab incubate->detect_ab enzyme Add Streptavidin-ALP detect_ab->enzyme develop Add Substrate (BCIP/NBT) enzyme->develop analyze Count Spots develop->analyze end Quantify IFN-γ Secreting Cells analyze->end

IFN-γ ELISpot Assay Workflow

Experimental_Workflow_CTL_Assay label_targets Label Target Cells (B-LCL) with 51Cr pulse_peptides Pulse Targets with NP(265-273) Peptide label_targets->pulse_peptides plate_targets Plate Target Cells pulse_peptides->plate_targets add_effectors Add Effector CTLs (E:T Ratios) plate_targets->add_effectors incubate Incubate 4-6h add_effectors->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant count_cpm Measure 51Cr Release (Gamma Counter) collect_supernatant->count_cpm calculate_lysis Calculate % Specific Lysis count_cpm->calculate_lysis

Chromium Release Cytotoxicity Assay Workflow

T_Cell_Receptor_Signaling cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD8 CD8 CD8->Lck pMHC Peptide-MHC I (HLA-A3 + NP 266-274) pMHC->TCR Recognition pMHC->CD8 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (e.g., IFN-γ, Granzymes) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

T-Cell Receptor Signaling Pathway

This guide serves as a foundational resource for professionals engaged in influenza research and vaccine development. The provided data, protocols, and visualizations offer a detailed perspective on the immunological significance of the NP (266-274) epitope and the experimental approaches used to characterize it. Further investigation into the diversity of T-cell responses and the impact of viral evolution on this epitope will continue to be critical areas of study.

References

The Influenza Nucleoprotein: A Multifunctional Hub in the Viral Life Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is an abundant, highly conserved, and multifunctional protein essential for viral replication. It plays a central structural role by encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is the functional template for both transcription and replication.[1][2][3][4][5] Beyond its structural duties, NP is a critical regulator of the viral life cycle, mediating the nuclear trafficking of the viral genome, participating in the switch from transcription to replication, and interacting with a plethora of viral and host factors to create a favorable environment for viral propagation.[6][7] Its indispensable nature and high degree of conservation across strains make it a prime target for the development of broad-spectrum antiviral therapeutics.[8]

Core Functions of the Nucleoprotein

The influenza virus life cycle is a complex process that relies on the coordinated action of viral and host cell machinery. NP is a key player at multiple stages, from the initial entry into the nucleus to the final assembly of progeny virions.

RNA Encapsidation and RNP Formation

The primary function of NP is to encapsidate the eight single-stranded, negative-sense viral RNA (vRNA) segments.[9][10] Each NP monomer binds approximately 24-26 nucleotides of RNA, with a preference for pyrimidines, although the binding is largely sequence-independent.[1][11][12] This interaction is crucial as it melts the RNA secondary structure, exposing the bases and allowing the viral RNA-dependent RNA polymerase (RdRp) to proceed with transcription and replication without steric hindrance.[5] The NP-coated RNA, along with the heterotrimeric RdRp (composed of PB1, PB2, and PA subunits), forms the helical RNP complex, the fundamental unit of the viral genome.[2][9][10]

NP Oligomerization

Homo-oligomerization of NP is essential for the structural integrity and function of the RNP.[13] NP exists in a dynamic equilibrium between monomers and oligomers (primarily trimers and tetramers).[1][4][14] However, it is believed that only monomeric NP can progressively polymerize onto nascent viral RNA to form the RNP.[3][14] The oligomerization is mediated by a flexible "tail loop" (residues 402-428) of one NP monomer inserting into a groove on the body of an adjacent NP molecule.[13][15] This interaction is critical; single amino acid mutations in this tail loop can completely abrogate oligomerization and, consequently, RNP activity.[15]

Nuclear Trafficking of Viral RNPs

A unique feature of influenza virus is that its replication and transcription occur within the nucleus of the host cell.[16] NP is instrumental in orchestrating the transport of RNPs across the nuclear envelope.

  • Nuclear Import: Following viral entry and uncoating, the incoming RNPs are imported into the nucleus. This process is mediated by the classical importin-α/β pathway.[9][17][18] NP possesses at least two nuclear localization signals (NLSs) that are recognized by importin-α isoforms (including α1, α3, α5, and α7), which then bind to importin-β to facilitate transport through the nuclear pore complex.[9][17][18]

  • Nuclear Export: Newly synthesized RNPs must be exported to the cytoplasm for packaging into new virions. This export is a tightly regulated process involving the viral matrix protein (M1) and the nuclear export protein (NEP/NS2).[19] M1 binds to the RNP, and NEP acts as an adaptor, bridging the M1-RNP complex to the cellular export receptor CRM1 (Chromosome Region Maintenance 1), which mediates transport out of the nucleus.[8][16][19][20] While NEP is a primary driver, some evidence suggests NP may also interact directly with the CRM1 pathway.[8][16]

Regulation of Viral RNA Synthesis

NP is a critical switch factor between viral transcription (synthesis of mRNA) and replication (synthesis of full-length complementary RNA, or cRNA, and vRNA). In the early stages of infection, the RdRp uses host pre-mRNAs as primers to synthesize viral mRNAs. For replication to occur, the polymerase must initiate RNA synthesis without a primer (de novo). The presence of a sufficient concentration of soluble, newly synthesized NP is required for this switch. NP is thought to work by co-transcriptionally encapsidating the nascent cRNA and vRNA strands, preventing the termination signals that lead to polyadenylation in mRNA synthesis and ensuring the creation of full-length templates.[6][7]

Interaction with Host Factors

To facilitate replication, NP interacts with a wide array of host cellular proteins. These interactions can suppress antiviral responses, co-opt cellular machinery for viral processes, and regulate viral replication. For instance, NP has been shown to interact with cytoskeletal components like actin, nuclear import and export machinery, and various nuclear proteins, including splicing factors and RNA helicases.[6][21]

Quantitative Data on Nucleoprotein Function

Quantitative analysis of the molecular interactions involving NP is crucial for understanding its function and for designing targeted inhibitors.

ParameterValueVirus Strain / ConditionsReference
NP-RNA Binding
Dissociation Constant (Kd)~40 nMA/WSN/1933; Monomeric NP with 24-nt RNA[1]
Dissociation Constant (Kd)~24 nMA/WSN/1933; Trimeric NP with 24-nt RNA[1]
Dissociation Constant (Kd)~4.17 µMH5N1; Monomeric NP (tail-loop deleted) with 9-mer RNA[22]
Dissociation Constant (Kd)565 nMA/PR/8/34; R361A mutant NP[6]
Stoichiometry1 NP monomer per ~24-26 ntA/WSN/33[1][11][12]
NP-NP Oligomerization
Dissociation Constant (Kd)~2 x 10⁻⁷ M (200 nM)In vitro binding assay[23]

Key Experimental Protocols

The study of influenza NP function relies on a set of core biochemical and virological assays. Detailed methodologies for three key experiments are provided below.

RNP Reconstitution (Minigenome) Assay

This assay is the gold standard for studying the activity of the viral polymerase and the function of RNP components in a controlled cellular environment.

Objective: To measure the transcriptional and replicative activity of a reconstituted influenza RNP complex in cultured cells.

Methodology:

  • Cell Culture: Seed human embryonic kidney (HEK293T) cells in 35-mm dishes to be ~90% confluent at the time of transfection.

  • Plasmid Preparation: Prepare high-quality plasmids for transfection:

    • Four protein expression plasmids (e.g., in pcDNA3.1) encoding the three polymerase subunits (PB1, PB2, PA) and the nucleoprotein (NP) of the desired influenza strain.

    • One plasmid (e.g., pHH21) containing a Pol I promoter driving the expression of a vRNA-like reporter segment. This segment is typically a negative-sense RNA encoding a reporter gene (e.g., Luciferase or GFP) flanked by the conserved 3' and 5' non-coding regions of an influenza gene segment.

  • Transfection:

    • For each dish, prepare a transfection mix. A typical mix includes 1 µg of each of the five plasmids (PB1, PB2, PA, NP, and the reporter plasmid).

    • Dilute the plasmids in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in the same medium.

    • Combine the DNA and transfection reagent mixtures, incubate for 20-30 minutes at room temperature to allow complex formation.

    • Add the final mixture dropwise to the cells.

  • Incubation: Incubate the transfected cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Analysis:

    • For Luciferase Reporter: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer. The light output is directly proportional to the RNP activity.

    • For RNA Analysis (Primer Extension): Harvest the cells, extract total RNA, and perform a primer extension assay using a radiolabeled primer specific for the reporter mRNA or cRNA to quantify the products of transcription and replication. Analyze the results by gel electrophoresis and phosphorimaging.

Co-immunoprecipitation (Co-IP) of NP and Host Factors

This technique is used to identify and validate protein-protein interactions within the cell.

Objective: To determine if NP physically interacts with a specific host protein in virus-infected or transfected cells.

Methodology:

  • Cell Culture and Infection/Transfection:

    • Grow a suitable cell line (e.g., HEK293T or A549) to near confluency in 10 cm dishes.

    • Either infect the cells with influenza A virus (e.g., at an MOI of 0.5-1) and incubate for 8-12 hours, or co-transfect with plasmids expressing tagged NP and the tagged host protein of interest.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 280 mM NaCl, 0.5% NP-40, 0.2 mM EDTA, 2 mM EGTA, 10% glycerol) supplemented with a complete protease inhibitor cocktail.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-NP antibody) for 2 hours to overnight at 4°C with gentle rotation. Use a control antibody (e.g., normal IgG) in a parallel sample.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-host factor antibody). A band in the NP-IP lane, but not in the IgG control lane, confirms the interaction.

Viral Plaque Assay

This is a fundamental virological technique to quantify the concentration of infectious virus particles in a sample.

Objective: To determine the viral titer in Plaque Forming Units per milliliter (PFU/mL).

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 12-well plate at a density that will result in a 90-100% confluent monolayer the next day (e.g., 3 x 10⁵ cells/well).

  • Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in a virus growth medium (VGM), such as DMEM containing 0.1% BSA and antibiotics.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Inoculate each well with a small volume (e.g., 100-200 µL) of a virus dilution. Perform each dilution in duplicate. Include a mock-infected control.

    • Incubate the plate for 45-60 minutes at 37°C, gently rocking every 10-15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Overlay Application:

    • Aspirate the viral inoculum.

    • Overlay the cell monolayer with 1-2 mL of an overlay medium. This is typically a semi-solid medium designed to restrict the spread of progeny virus to adjacent cells, thus forming discrete plaques. A common overlay consists of 2X DMEM mixed 1:1 with a 2.4% Avicel solution, supplemented with TPCK-trypsin (which is required to cleave the HA protein of progeny virions, making them infectious).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Aspirate the overlay.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plate with water and allow it to dry. Plaques will appear as clear zones against a purple background of stained, unlysed cells.

    • Count the number of plaques in wells that have a countable number (e.g., 10-100).

  • Titer Calculation: Calculate the viral titer using the formula:

    • Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Visualizing NP-Mediated Pathways

Diagrams illustrating the complex movements and interactions of NP are essential for a clear understanding of its function.

Influenza_Life_Cycle_NP_Focus cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Entry 1. Entry & Uncoating Incoming_RNP Incoming vRNP Entry->Incoming_RNP Translation 5. Translation NP_Synth Newly Synthesized NP, PB1, PB2, PA Translation->NP_Synth Import_NP 6. NP/Polymerase Import NP_Synth->Import_NP Assembly 8. Assembly Budding 9. Budding & Release Assembly->Budding Import_RNP 2. vRNP Import Incoming_RNP->Import_RNP NP-mediated Progeny_RNP Progeny vRNP Progeny_RNP->Assembly Transcription 3. Transcription (mRNA synth.) Import_RNP->Transcription Replication 4. Replication (cRNA/vRNA synth.) Transcription->Replication NP-mediated switch To_Cytoplasm mRNA -> Transcription->To_Cytoplasm RNP_Assembly 7. Progeny RNP Assembly Replication->RNP_Assembly Import_NP->RNP_Assembly RNP_Assembly->Progeny_RNP Export Export_RNP -> Cytoplasm To_Cytoplasm->Translation

Caption: Overview of the Influenza Virus Life Cycle Highlighting Key Roles of NP.

NP_Nuclear_Trafficking cluster_cytoplasm Cytoplasm vRNP_cyto vRNP ImpA Importin α vRNP_cyto->ImpA NP NLS binds NP_cyto Newly Synthesized NP NP_cyto->ImpA NLS binds ImpB Importin β ImpA->ImpB binds NPC_Import Nuclear Pore Complex (Import) ImpB->NPC_Import docks M1 M1 NEP NEP/NS2 M1->NEP binds CRM1 CRM1 NEP->CRM1 binds vRNP_nuc vRNP vRNP_nuc->M1 binds NP_nuc NP NPC_Export Nuclear Pore Complex (Export) CRM1->NPC_Export docks NPC_Import->vRNP_nuc translocates NPC_Import->NP_nuc translocates NPC_Export->vRNP_cyto translocates (Progeny)

Caption: Nuclear Import and Export Pathways Mediated by NP and Viral Partners.

RNP_Assembly_Workflow start Replication Start vRNA_template vRNA Template start->vRNA_template RdRp Viral RdRp Complex (PB1, PB2, PA) vRNA_template->RdRp nascent_cRNA Nascent cRNA (+) RdRp->nascent_cRNA synthesizes encapsidation Co-replicational Encapsidation nascent_cRNA->encapsidation NP_pool Pool of soluble, monomeric NP NP_pool->encapsidation cRNP Progeny cRNP encapsidation->cRNP vRNP Progeny vRNP cRNP->vRNP Serves as template for vRNA synthesis (similar process) end Assembly Complete vRNP->end

Caption: Logical Workflow of NP-Mediated RNP Assembly During Replication.

Conclusion: NP as a Premier Antiviral Target

The nucleoprotein's central and multifunctional role in the influenza virus life cycle, coupled with its high sequence conservation among different influenza A strains, makes it an exceptionally attractive target for antiviral drug development.[8][14] Unlike the surface glycoproteins HA and NA, which are under constant immune pressure and evolve rapidly, NP has a much lower mutation rate.[14] This suggests that inhibitors targeting NP would have a higher barrier to resistance and could be effective against a broad range of influenza viruses, including seasonal, avian, and pandemic strains. Strategies for targeting NP include inhibiting its RNA binding, disrupting its oligomerization, or blocking its transport through the nuclear pore complex, all of which are promising avenues for the next generation of universal influenza therapeutics.[14]

References

Methodological & Application

Application Notes and Protocols for Influenza NP (266-274) Peptide in T-Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza A virus Nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for T-cell mediated immunity. The NP (266-274) peptide, with the sequence Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys (ILRGSVAHK), is a well-characterized, immunodominant epitope restricted to HLA-A*03.[1][2] This peptide is frequently utilized to stimulate and quantify influenza-specific CD8+ T-cell responses in both research and clinical settings. These application notes provide detailed protocols for using the Influenza NP (266-274) peptide in Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays to assess T-cell reactivity.

Data Presentation

The following table summarizes key quantitative parameters for T-cell stimulation assays using the Influenza NP (266-274) peptide, compiled from various studies. These values should be used as a starting point and may require optimization for specific experimental conditions.

ParameterAssay TypeRecommended ValueNotes
Peptide Concentration ELISpot / ICS2 - 10 µg/mLOptimal concentration should be determined by titration.[1][3][4]
Cell Density (PBMCs) ELISpot200,000 - 250,000 cells/wellEnsure a single-cell suspension for accurate spot formation.[4]
Cell Density (PBMCs) ICS1 x 10^6 cells/mLAdjust cell concentration based on the specific flow cytometer and assay volume.
Incubation Time ELISpot18 - 24 hoursOvernight incubation is common for IFN-γ detection.[1]
Incubation Time ICS4 - 6 hours (with Brefeldin A)Brefeldin A is added to inhibit cytokine secretion and allow intracellular accumulation.[5][6]
Expected IFN-γ Response (ELISpot) Post-vaccination75 - 125 SFU/million cells (median)This can vary significantly based on donor immune status and vaccination history.[7]
Expected IFN-γ Response (ICS) Healthy Donors>0.05% of CD8+ T-cellsBackground levels in non-stimulated controls should be subtracted.[8]

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol outlines the steps to quantify the frequency of IFN-γ secreting T-cells in response to the Influenza NP (266-274) peptide.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IFN-γ (for standard curve, optional)

  • Influenza NP (266-274) peptide (lyophilized)

  • DMSO (for peptide reconstitution)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Ficoll-Paque

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • Culture medium alone (negative control)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate membranes with 35% ethanol (B145695) for 30 seconds.

    • Wash the wells five times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Peptide Reconstitution:

    • Reconstitute the lyophilized Influenza NP (266-274) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in complete RPMI medium to the desired working concentration (e.g., 2-10 µg/mL).

  • Cell Preparation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in complete RPMI medium.

    • Count the cells and adjust the concentration to 2-2.5 x 10^6 cells/mL.

  • Cell Stimulation:

    • Wash the coated ELISpot plate five times with PBS.

    • Block the wells with complete RPMI medium for 1-2 hours at 37°C.

    • Add 100 µL of the PBMC suspension (200,000-250,000 cells) to each well.

    • Add 100 µL of the diluted Influenza NP (266-274) peptide to the appropriate wells.

    • Include positive (PHA or anti-CD3) and negative (medium alone) controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add the biotinylated anti-human IFN-γ detection antibody diluted in PBS-T and incubate for 2 hours at room temperature.

    • Wash the plate five times with PBS-T.

    • Add Streptavidin-ALP or -HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBS-T.

    • Add the substrate solution (BCIP/NBT or AEC) and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Express the results as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This protocol details the detection and quantification of intracellular cytokine production in T-cells stimulated with the Influenza NP (266-274) peptide using flow cytometry.

Materials:

  • Influenza NP (266-274) peptide

  • PBMCs

  • Complete RPMI-1640 medium

  • Brefeldin A

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies against:

    • Cell surface markers: CD3, CD8

    • Intracellular cytokines: IFN-γ, TNF-α

  • FACS tubes or 96-well U-bottom plates

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • FACS Buffer (PBS with 2% FBS)

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 10^7 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^6 cells) to each FACS tube or well.

    • Add the Influenza NP (266-274) peptide to the desired final concentration (e.g., 2-10 µg/mL).

    • Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) at a final concentration of 1 µg/mL each.

    • Include appropriate positive (e.g., PMA/Ionomycin) and negative (unstimulated) controls.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.

    • Wash the cells with FACS buffer.

    • Add fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the cells in Permeabilization/Wash buffer containing fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, singlet, CD3+ lymphocytes, then on CD8+ T-cells to determine the percentage of cells expressing IFN-γ and/or TNF-α.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation T-Cell Activation by Influenza NP (266-274) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell APC APC MHC_I MHC Class I (HLA-A*03) NP_Peptide Influenza NP (266-274) ILRGSVAHK MHC_I->NP_Peptide CD8 CD8 MHC_I->CD8 TCR T-Cell Receptor (TCR) NP_Peptide->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Signaling_Cascade Downstream Signaling (e.g., PLCγ, MAPK) ZAP70->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Transcription_Factors->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Transcription_Factors->Cytotoxicity

Caption: T-Cell activation by the Influenza NP (266-274) peptide presented on MHC class I.

Experimental Workflow for T-Cell Stimulation Assays

Experimental_Workflow Experimental Workflow for T-Cell Stimulation Assays cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Stimulation Stimulate PBMCs with Peptide (and controls) Isolate_PBMCs->Stimulation Prepare_Peptide Reconstitute & Dilute Influenza NP (266-274) Peptide Prepare_Peptide->Stimulation Incubation Incubate (18-24h for ELISpot, 4-6h for ICS) Stimulation->Incubation ELISpot_Analysis ELISpot: Detection & Spot Counting Incubation->ELISpot_Analysis ELISpot Pathway ICS_Analysis ICS: Staining & Flow Cytometry Incubation->ICS_Analysis ICS Pathway Data_Interpretation Data Interpretation: Quantify Antigen-Specific T-Cell Response ELISpot_Analysis->Data_Interpretation ICS_Analysis->Data_Interpretation

Caption: General workflow for ELISpot and ICS T-cell stimulation assays.

References

Application Notes & Protocols for NP (266-274) in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This makes it an invaluable tool for monitoring T-cell responses in various contexts, including vaccine development, cancer immunotherapy, and infectious disease research. The influenza virus nucleoprotein (NP) is a major target for cytotoxic T lymphocytes (CTLs), and the NP (266-274) peptide represents an HLA-A*03 restricted epitope from this protein.[2] This document provides a detailed protocol for utilizing the NP (266-274) peptide to stimulate and detect antigen-specific T-cell responses, primarily the secretion of Interferon-gamma (IFN-γ), using the ELISpot assay.

Principle of the ELISpot Assay

The ELISpot assay is based on the principle of an ELISA, but instead of quantifying a soluble antigen, it detects the secretory product of individual cells. A plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[3] When peripheral blood mononuclear cells (PBMCs) are added to the wells and stimulated with the NP (266-274) peptide, activated T-cells will secrete IFN-γ. This cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates, forming a visible spot at the location of each cytokine-secreting cell.[4] Each spot, therefore, represents a single reactive T-cell.

Experimental Protocol: IFN-γ ELISpot Assay using NP (266-274) Peptide

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • NP (266-274) peptide

  • Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)

  • PVDF-bottom 96-well plates

  • Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

  • Phytohemagglutinin (PHA) or a CEF peptide pool (as a positive control)[5][6][7]

  • Cell culture medium with DMSO (as a negative control)[3]

  • 35% Ethanol (B145695)

  • Sterile PBS

  • PBS with 0.05% Tween 20 (Wash Buffer)

  • AEC (3-amino-9-ethylcarbazole) substrate solution or similar

  • Automated ELISpot reader or stereomicroscope

Day 1: Plate Coating

  • Pre-wet the PVDF membrane of each well of the 96-well plate with 15 µL of 35% ethanol for 1 minute.

  • Wash the plate five times with 200 µL/well of sterile PBS.

  • Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4°C.[3]

Day 2: Cell Stimulation

  • Aspirate the capture antibody solution from the plate.

  • Wash the plate three times with 200 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of T-cell medium and incubating for at least 2 hours at 37°C.[3]

  • Thaw the cryopreserved PBMCs and allow them to rest overnight if necessary, or prepare fresh PBMCs.

  • Resuspend the cells in T-cell medium and determine the cell viability and concentration. Adjust the cell concentration to 2-3 x 10^6 cells/mL.

  • Prepare the stimulants:

    • NP (266-274) peptide: Dilute to a working concentration (typically 1-10 µg/mL) in T-cell medium.

    • Positive Control (PHA): Dilute to a final concentration of 1-10 µg/mL.

    • Negative Control: T-cell medium with the same concentration of DMSO used to dissolve the peptide.

  • Decant the blocking solution from the ELISpot plate.

  • Add 100 µL of the prepared stimulants to the appropriate wells.

  • Add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well.[3]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Spot Development

  • Aspirate the cells from the wells.

  • Wash the plate four times with 200 µL/well of Wash Buffer (PBS/0.05% Tween 20).

  • Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate four times with Wash Buffer.

  • Dilute the streptavidin-enzyme conjugate in PBS.

  • Add 100 µL of the diluted conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate four times with Wash Buffer, followed by two washes with PBS.

  • Add 100 µL of the AEC substrate solution to each well and monitor for spot development (typically 5-30 minutes).

  • Stop the reaction by washing the plate with distilled water.

  • Allow the plate to dry completely in the dark.

Day 4: Analysis

  • Count the spots in each well using an automated ELISpot reader or a stereomicroscope.

  • The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Data Presentation

The quantitative data from an ELISpot experiment should be summarized in a table for clear comparison between different conditions.

Stimulant PBMC Donor Cell Number/Well SFU/10^6 PBMCs (Mean ± SD)
Negative Control (Medium + DMSO)Donor 12.5 x 10^55 ± 2
NP (266-274) Peptide (5 µg/mL)Donor 12.5 x 10^5150 ± 15
Positive Control (PHA, 5 µg/mL)Donor 12.5 x 10^5850 ± 40
Negative Control (Medium + DMSO)Donor 22.5 x 10^58 ± 3
NP (266-274) Peptide (5 µg/mL)Donor 22.5 x 10^525 ± 5
Positive Control (PHA, 5 µg/mL)Donor 22.5 x 10^5920 ± 55

Note: The above data is for illustrative purposes only. Actual results will vary depending on the donor's immune status and experimental conditions.

Visualizations

Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Spot Development cluster_day4 Day 4: Analysis plate_prep Pre-wet PVDF Plate coat_ab Coat with Capture Ab (anti-IFN-γ) plate_prep->coat_ab Wash incubate_o_n incubate_o_n coat_ab->incubate_o_n Incubate Overnight at 4°C block_plate Block Plate add_stim Add Stimulants to Plate block_plate->add_stim prep_cells Prepare PBMCs add_cells Add PBMCs to Plate prep_cells->add_cells prep_stim Prepare NP (266-274) & Controls prep_stim->add_stim add_stim->add_cells incubate_cells Incubate 18-24h at 37°C add_cells->incubate_cells wash_cells Wash Plate add_detect_ab Add Detection Ab wash_cells->add_detect_ab add_conjugate Add Enzyme Conjugate add_detect_ab->add_conjugate Incubate & Wash add_substrate Add Substrate add_conjugate->add_substrate Incubate & Wash stop_rxn Stop Reaction add_substrate->stop_rxn Develop Spots read_plate Read & Count Spots analyze_data Analyze Data (SFU/10^6 cells) read_plate->analyze_data

Caption: ELISpot experimental workflow for NP (266-274) peptide stimulation.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell mhc MHC Class I np_peptide NP (266-274) Peptide cd8 CD8 mhc->cd8 Co-receptor Binding tcr T-Cell Receptor (TCR) np_peptide->tcr Signal 1: Antigen Recognition lck Lck tcr->lck cd8->lck zap70 ZAP-70 lck->zap70 Phosphorylates lat LAT zap70->lat Phosphorylates plc PLCγ1 lat->plc nfkb NF-κB plc->nfkb Activates Signaling Cascades nfat NFAT plc->nfat Activates Signaling Cascades ap1 AP-1 plc->ap1 Activates Signaling Cascades ifng_gene IFN-γ Gene Transcription nfkb->ifng_gene Activate nfat->ifng_gene Activate ap1->ifng_gene Activate ifng_secretion IFN-γ Secretion ifng_gene->ifng_secretion Leads to

Caption: Simplified signaling pathway of T-cell activation by NP (266-274) peptide.

References

Application Notes and Protocols for Intracellular Cytokine Staining (ICS) with Influenza Nucleoprotein (NP) (266-274) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the influenza virus Nucleoprotein (NP) (266-274) peptide in Intracellular Cytokine Staining (ICS) assays. This technique is pivotal for quantifying antigen-specific T cell responses, a critical aspect of immunology research and vaccine development.

Introduction

Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful single-cell analysis technique used to identify and quantify cytokine-producing cells within a heterogeneous population.[1][2] This method is essential for evaluating cell-mediated immunity (CMI), which plays a crucial role in controlling viral infections like influenza.[1][3] The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for T cell-based universal influenza vaccines. The NP (266-274) peptide is a well-characterized, HLA-A*03 restricted epitope that can stimulate CD8+ T cells to produce antiviral cytokines.[4][5]

This document outlines the materials, protocols, and data analysis workflow for performing ICS to detect NP (266-274) specific T cell responses.

Data Presentation: Quantitative Analysis of NP (266-274) Specific T Cell Responses

The following table summarizes representative quantitative data obtained from ICS experiments using the NP (266-274) peptide to stimulate peripheral blood mononuclear cells (PBMCs). Data is presented as the percentage of cytokine-positive cells within the CD8+ T cell population.

Donor IDStimulant% IFN-γ+ of CD8+ T cells% TNF-α+ of CD8+ T cells% IFN-γ+/TNF-α+ of CD8+ T cells
Donor 1 (HLA-A3+)NP (266-274) Peptide1.250.850.70
Donor 1 (HLA-A3+)Unstimulated Control0.050.020.01
Donor 2 (HLA-A3+)NP (266-274) Peptide0.890.620.55
Donor 2 (HLA-A3+)Unstimulated Control0.030.010.01
Donor 3 (HLA-A3-)NP (266-274) Peptide0.060.030.02
Donor 3 (HLA-A3-)Unstimulated Control0.040.020.01

Note: These are example data synthesized from typical results and may not reflect specific experimental outcomes. The response to NP (266-274) is restricted by the HLA-A03 allele.*

Experimental Protocols

Materials and Reagents
  • Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*03 positive donors.

  • Peptide: Influenza Virus NP (266-274) peptide (sequence: ILRGSVAHK), lyophilized. Reconstitute in sterile DMSO to a stock concentration of 1-10 mg/mL and dilute in culture medium for use.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Positive Control: Staphylococcal enterotoxin B (SEB) or a cocktail of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[6][7]

  • Negative Control: DMSO (vehicle for peptide) or an irrelevant peptide.

  • Protein Transport Inhibitors: Brefeldin A and Monensin.[8]

  • Antibodies for Surface Staining: Fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye.

  • Fixation/Permeabilization Buffers: Commercial kits are recommended for consistency.

  • Antibodies for Intracellular Staining: Fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2.[1][9]

  • FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.

Detailed Methodology

1. Cell Preparation and Stimulation (Total time: ~6 hours)

  • Thaw cryopreserved PBMCs and rest them overnight in a 37°C, 5% CO2 incubator.[6]

  • Adjust the cell concentration to 1-2 x 10^6 cells/mL in culture medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate or round-bottom 96-well plate.

  • Add the NP (266-274) peptide to the respective wells at a final concentration of 1-10 µg/mL.

  • Include positive and negative controls in separate wells.

  • Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to all wells to block cytokine secretion.[8]

  • Incubate for an additional 4-6 hours.[6]

2. Staining Procedure (Total time: ~2-3 hours)

  • Harvest the cells and transfer them to FACS tubes or a 96-well V-bottom plate.

  • Wash the cells with FACS buffer.

  • Surface Staining:

    • Resuspend the cells in a cocktail of surface antibodies (anti-CD3, anti-CD8) and a viability dye.

    • Incubate for 20-30 minutes at 4°C in the dark.[1]

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells.

    • Resuspend the cells in a permeabilization buffer and incubate for 10 minutes at room temperature.[10]

  • Intracellular Staining:

    • Add the intracellular antibody cocktail (anti-IFN-γ, anti-TNF-α, anti-IL-2) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.[11]

    • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

3. Flow Cytometry Acquisition and Analysis

  • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 total events) to ensure adequate detection of rare antigen-specific T cells.

  • Analyze the data using flow cytometry analysis software.

  • Apply a gating strategy to identify the CD8+ T cell population and then quantify the percentage of cells expressing IFN-γ and/or TNF-α.[12]

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation and Stimulation cluster_staining Staining cluster_analysis Analysis PBMCs PBMCs (1-2x10^6/mL) Stimulation Stimulate with NP (266-274) peptide (1-10 µg/mL) for 1-2h PBMCs->Stimulation Inhibitor Add Brefeldin A/Monensin Incubate for 4-6h Stimulation->Inhibitor Surface_Stain Surface Stain: Anti-CD3, Anti-CD8, Viability Dye Inhibitor->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Stain: Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 Fix_Perm->Intra_Stain Acquisition Flow Cytometry Acquisition Intra_Stain->Acquisition Gating Gating Strategy: Identify CD8+ T cells Acquisition->Gating Quantification Quantify Cytokine+ Cells (%) Gating->Quantification

Caption: Experimental workflow for intracellular cytokine staining with NP (266-274) peptide.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC Class I NP (266-274) peptide TCR TCR CD8 MHC->TCR Peptide Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Transcription Gene Transcription (IFNG, TNF) Signaling->Transcription Cytokine Cytokine Synthesis (IFN-γ, TNF-α) Transcription->Cytokine

Caption: Simplified signaling pathway for CD8+ T cell activation and cytokine production.

References

Application Notes and Protocols for In Vitro Stimulation with Influenza Nucleoprotein (NP) Peptide (266-274)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the optimal use of Influenza Nucleoprotein (NP) peptide (266-274) for in vitro stimulation of T-cells.

Introduction

The Influenza A virus Nucleoprotein (NP) is a major structural protein that is highly conserved among different influenza strains. Peptides derived from NP are frequently used as antigens in immunological studies to stimulate and analyze T-cell responses. The NP (266-274) peptide is a known HLA-A*03 restricted epitope and is utilized to induce specific CD8+ T-cell responses in vitro.[1] Successful in vitro stimulation is crucial for various applications, including vaccine development, immunotherapy research, and diagnostic assay development.

Data Presentation: Optimal Concentrations for In Vitro Stimulation

The optimal concentration of a peptide for in vitro T-cell stimulation can vary depending on the specific peptide, the cell type, the assay being performed, and the duration of the stimulation. Below is a summary of concentrations used for various influenza NP and other peptides in different in vitro assays, which can serve as a guide for optimizing experiments with NP (266-274).

Peptide/AntigenCell TypeConcentrationAssay TypeReference
Influenza NP (266-274)T-cellsNot specifiedBioactive Peptide[1]
p53 (266-274)PBMCs8.5 µMIFN-γ ELISPOT (8-day stimulation)[2]
Influenza M1 and NP overlapping 18mer peptidesT-cell lines~1 µg/mLIntracellular Cytokine Staining[3]
Influenza A peptide poolsPBMCs2 µg/mL per peptideELISPOT[4]
Peptide Pools (general)PBMCs≥ 1 µg/mL per peptideGeneral T-cell stimulation[5]
Influenza NP (365-379)Cytotoxic T Lymphocytes (CTLs)Not specifiedCytotoxicity Assay[6]

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A typical starting range for peptide stimulation is 1-10 µg/mL.

Experimental Protocols

Protocol 1: Short-Term In Vitro Stimulation for Intracellular Cytokine Staining (ICS)

This protocol is designed for the rapid in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to detect antigen-specific T-cells by measuring intracellular cytokine production via flow cytometry.

Materials:

  • Human PBMCs

  • Influenza NP (266-274) peptide

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Brefeldin A

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against CD3, CD8, CD4, and IFN-γ

  • 24-well tissue culture plate

  • Flow cytometer

Procedure:

  • Prepare Peptide Stock: Dissolve the lyophilized NP (266-274) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in cell culture medium to prepare a 10X working solution (e.g., 10 µg/mL).

  • Cell Plating: Add 1 x 10^6 PBMCs in 900 µL of cell culture medium to each well of a 24-well plate.

  • Stimulation: Add 100 µL of the 10X peptide working solution to each well for a final concentration of 1 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., PMA/Ionomycin).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[5]

  • Protein Transport Inhibition: After 2 hours of incubation, add Brefeldin A to each well to block cytokine secretion.[5]

  • Cell Harvesting and Staining:

    • Harvest the cells and transfer them to FACS tubes.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

    • Perform surface staining with antibodies against CD3, CD8, and CD4.

    • Fix and permeabilize the cells.

    • Perform intracellular staining with an antibody against IFN-γ.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data by gating on live, single cells, followed by gating on CD3+, CD8+, or CD4+ T-cell populations to determine the percentage of IFN-γ producing cells.

Protocol 2: Long-Term In Vitro Stimulation for ELISPOT Assay

This protocol is used to enumerate antigen-specific, cytokine-secreting T-cells. It involves a longer stimulation period to expand the antigen-specific T-cell population.

Materials:

  • Human PBMCs

  • Influenza NP (266-274) peptide

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human IL-2

  • IFN-γ ELISPOT plate and reagents

  • ELISPOT reader

Procedure:

  • Initial Stimulation:

    • Incubate 2 x 10^6 PBMCs/mL with the NP (266-274) peptide at a concentration of approximately 8.5 µM in a 24-well plate.[2] Include a no-peptide control.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Cell Expansion:

    • After 5 days, add recombinant human IL-2 to a final concentration of 10 U/mL.[2]

  • Restimulation and ELISPOT Assay:

    • On day 8, harvest the cultured cells.

    • Prepare antigen-presenting cells (APCs) by pulsing a separate batch of thawed PBMCs with the NP (266-274) peptide (e.g., 35 µM) and irradiating them.

    • Add the cultured T-cells and the peptide-pulsed APCs to the wells of a pre-coated IFN-γ ELISPOT plate.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.[2]

  • Assay Development: Develop the ELISPOT plate according to the manufacturer's instructions to visualize the spots, where each spot represents a single cytokine-secreting cell.

  • Data Analysis: Count the spots using an ELISPOT reader. The number of spots in the peptide-stimulated wells minus the number of spots in the control wells represents the frequency of antigen-specific T-cells.

Visualization of Pathways and Workflows

Signaling Pathway

The recognition of the NP (266-274) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation.

TCR_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_Peptide MHC-I + NP (266-274) TCR TCR MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Activation T-Cell Activation (Cytokine Production, Proliferation, Cytotoxicity) NFkB->Activation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Activation AP1 AP-1 Ras_MAPK->AP1 AP1->Activation

Caption: TCR signaling cascade upon recognition of NP (266-274).

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro T-cell stimulation experiment using the Influenza NP (266-274) peptide.

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs prepare_peptide Prepare NP (266-274) peptide solution start->prepare_peptide stimulate_cells Stimulate PBMCs with peptide isolate_pbmcs->stimulate_cells prepare_peptide->stimulate_cells incubation Incubate (Short or Long term) stimulate_cells->incubation assay Perform Assay incubation->assay ics Intracellular Cytokine Staining (ICS) assay->ics Short-term elispot ELISPOT assay->elispot Long-term cytotoxicity Cytotoxicity Assay assay->cytotoxicity Long-term analysis Data Acquisition and Analysis ics->analysis elispot->analysis cytotoxicity->analysis end End analysis->end

Caption: General workflow for in vitro T-cell stimulation.

References

Application Notes and Protocols: Influenza NP (266-274) as a Positive Control in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus Nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for cross-reactive T-cell responses. The peptide fragment spanning amino acids 266-274 (sequence: ILRGSVAHK) of the influenza A virus nucleoprotein (NP) is a well-characterized, immunodominant HLA-A03-restricted epitope.[1][2][3][4] Its ability to consistently elicit strong CD8+ T-cell responses in HLA-A03-positive individuals makes it an ideal positive control for various T-cell-based immunological assays. The use of a reliable positive control is critical for validating assay performance, ensuring consistency between experiments, and accurately interpreting results in research, vaccine development, and clinical trial settings.

These application notes provide detailed protocols for utilizing the influenza NP (266-274) peptide as a positive control in two common T-cell assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Data Presentation

The following tables summarize representative quantitative data from ELISpot and Intracellular Cytokine Staining (ICS) assays where influenza NP peptides were used to stimulate T-cell responses. While specific data for the NP (266-274) peptide as a standalone positive control is not extensively published in tabular format, the data presented below from studies using influenza NP peptide pools or other specific NP epitopes provide an expected range of responses.

Table 1: Representative Data from ELISpot Assays using Influenza NP Peptides

Donor ID (HLA Type)StimulantMean Spot Forming Units (SFU) / 10^6 PBMCsStandard Deviation
Donor 1 (HLA-A03+)Influenza NP (266-274)15015
Donor 2 (HLA-A03+)Influenza NP (266-274)21025
Donor 3 (HLA-A03-)Influenza NP (266-274)<103
Donor 1 (HLA-A03+)PHA (Positive Control)55045
Donor 1 (HLA-A*03+)Medium (Negative Control)<52

Note: Data is illustrative and based on typical responses observed in influenza-exposed individuals. Actual results will vary depending on the donor's immune history and experimental conditions.

Table 2: Representative Data from Intracellular Cytokine Staining (ICS) Assays using Influenza NP Peptides

Donor ID (HLA Type)Stimulant% of IFN-γ+ CD8+ T-cells% of TNF-α+ CD8+ T-cells
Donor 1 (HLA-A03+)Influenza NP (266-274)1.8%1.5%
Donor 2 (HLA-A03+)Influenza NP (266-274)2.5%2.1%
Donor 3 (HLA-A03-)Influenza NP (266-274)<0.1%<0.1%
Donor 1 (HLA-A03+)SEB (Positive Control)15.2%12.8%
Donor 1 (HLA-A*03+)DMSO (Vehicle Control)<0.05%<0.05%

Note: Data is illustrative. The percentage of cytokine-positive cells is calculated after subtracting the background from the negative control.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Sterile PBS

  • Anti-human IFN-γ capture antibody

  • Blocking solution (e.g., RPMI 1640 with 10% FBS)

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*03-positive donor

  • Influenza NP (266-274) peptide (lyophilized)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • Culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot plate reader

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol (B145695) for 1 minute.

    • Wash the wells five times with 200 µL of sterile PBS.

    • Coat the wells with 100 µL of anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS).

    • Incubate overnight at 4°C.

  • Cell Stimulation:

    • The next day, wash the plate five times with 200 µL of sterile PBS to remove unbound antibody.

    • Block the membrane with 200 µL of blocking solution for at least 2 hours at 37°C.

    • Thaw and count PBMCs. Resuspend cells in culture medium at a concentration of 2-3 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).

    • Add 50 µL of the Influenza NP (266-274) peptide solution to the designated wells at a final concentration of 1-10 µg/mL.

    • For the positive control, add PHA to the designated wells.

    • For the negative control, add culture medium only.

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection and Development:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

    • Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add 100 µL of Streptavidin-ALP or Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST, followed by three washes with PBS.

    • Add 100 µL of the substrate solution and monitor for spot development.

    • Stop the reaction by washing with distilled water once the spots are well-defined.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Assay

ICS is a powerful technique to identify and quantify cytokine-producing cells within a heterogeneous population using flow cytometry.

Materials:

  • PBMCs from an HLA-A*03-positive donor

  • Influenza NP (266-274) peptide

  • Staphylococcus enterotoxin B (SEB) or PMA/Ionomycin (positive control)

  • DMSO (vehicle control)

  • Culture medium

  • Brefeldin A and Monensin

  • FACS tubes or 96-well U-bottom plates

  • Fixable viability dye

  • Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-TNF-α antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Thaw and count PBMCs. Resuspend cells in culture medium at 1-2 x 10^6 cells/mL.

    • Add 1 x 10^6 cells to each FACS tube or well.

    • Add Influenza NP (266-274) peptide to the designated tubes at a final concentration of 1-10 µg/mL.

    • Add SEB or PMA/Ionomycin to the positive control tubes.

    • Add an equivalent volume of DMSO to the negative control tubes.

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A and Monensin to all tubes to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours at 37°C.

  • Staining:

    • Wash the cells with PBS.

    • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.

    • Wash the cells and then stain for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.

    • Wash the cells and then fix them using a fixation/permeabilization buffer for 20 minutes at room temperature.

    • Wash the cells with a permeabilization/wash buffer.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization/wash buffer for 30 minutes at room temperature.

    • Wash the cells twice with permeabilization/wash buffer.

    • Resuspend the cells in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on viable, singlet, CD3+, and CD8+ T-cells to determine the percentage of cells producing IFN-γ and/or TNF-α in response to the NP (266-274) peptide.

Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC HLA-A*03 Peptide NP (266-274) CD8 CD8 MHC->CD8 TCR TCR Peptide->TCR Recognition CD3 CD3 Lck Lck CD8->Lck activates ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates AP1 AP-1 LAT->AP1 leads to NFkB NF-κB LAT->NFkB leads to NFAT NFAT PLCg1->NFAT leads to Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine

Caption: T-Cell Receptor (TCR) signaling cascade initiated by recognition of the NP (266-274) peptide presented by HLA-A*03.

ELISpot Assay Workflow

ELISpot_Workflow A 1. Coat Plate: Anti-IFN-γ Capture Ab B 2. Block Plate A->B C 3. Add PBMCs & Stimulate: NP(266-274) Peptide B->C D 4. Incubate (18-24h): Cytokine Secretion & Capture C->D E 5. Wash: Remove Cells D->E F 6. Add Detection Ab: Biotinylated Anti-IFN-γ E->F G 7. Add Streptavidin-Enzyme F->G H 8. Add Substrate & Develop Spots G->H I 9. Wash & Dry Plate H->I J 10. Analyze: Count Spots I->J

Caption: Step-by-step workflow of the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS) Workflow

ICS_Workflow A 1. Stimulate PBMCs with NP(266-274) Peptide B 2. Add Brefeldin A/Monensin (Inhibit Cytokine Secretion) A->B C 3. Surface Stain: Viability Dye, anti-CD3, anti-CD8 B->C D 4. Fix & Permeabilize Cells C->D E 5. Intracellular Stain: anti-IFN-γ, anti-TNF-α D->E F 6. Wash E->F G 7. Acquire on Flow Cytometer F->G H 8. Analyze Data: Gate on CD8+ T-cells G->H

References

Application Notes and Protocols for Flow Cytometry Analysis of NP (266-274) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of T-cells specific for the influenza nucleoprotein (NP) epitope (266-274) using multi-parameter flow cytometry. The protocols outlined below are essential for assessing cellular immunity in the context of influenza infection and vaccination.

Introduction

Influenza A virus infection poses a significant global health threat. While humoral immunity is crucial for preventing infection, T-cell mediated immunity, particularly responses to conserved internal proteins like the nucleoprotein (NP), is critical for viral clearance and protection against diverse influenza strains. The NP (266-274) epitope is a well-characterized, immunodominant epitope presented by certain HLA alleles. Flow cytometry is a powerful tool for the single-cell analysis of these antigen-specific T-cells, allowing for their enumeration and functional characterization.[1][2] This document details the necessary protocols for such analyses.

Key Applications

  • Vaccine Development: Evaluating the immunogenicity of novel influenza vaccines designed to elicit T-cell responses.[1][3]

  • Immunological Monitoring: Tracking the frequency and function of NP-specific T-cells in infected or vaccinated individuals.

  • Correlates of Protection: Identifying T-cell signatures that correlate with protection from severe influenza disease.[1][4]

  • Basic Research: Studying the fundamental aspects of T-cell memory and function in response to viral infection.

Experimental Protocols

Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from subjects in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • PBMC Isolation: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.

  • Washing: Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using trypan blue exclusion.

  • Cryopreservation (Optional): For long-term storage, resuspend PBMCs in freezing medium (e.g., 90% FBS, 10% DMSO) and store in liquid nitrogen.

Protocol 2: In Vitro Stimulation of NP (266-274) Specific T-cells
  • Cell Plating: Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Peptide Stimulation: Add the NP (266-274) peptide to the designated wells at a final concentration of 1-10 µg/mL.

  • Controls:

    • Negative Control: Unstimulated cells (medium only).

    • Positive Control: Stimulate cells with a mitogen such as Staphylococcal enterotoxin B (SEB) (1 µg/mL) or a combination of Phorbol 12-myristate 13-acetate (PMA) (25-50 ng/mL) and Ionomycin (1 µg/mL).[5][6]

  • Co-stimulatory Antibodies: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to each well to enhance T-cell activation.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (5-10 µg/mL) or Monensin (2 µM), to each well to block cytokine secretion and allow for intracellular accumulation.[5][7]

  • Continued Incubation: Incubate for an additional 4-6 hours (for intracellular cytokine staining) or overnight (for activation-induced marker analysis).[5][6]

Protocol 3: Staining for Flow Cytometry Analysis
  • Harvesting: After stimulation, gently resuspend the cells and transfer them to FACS tubes.

  • Washing: Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Surface Staining:

    • Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, and a viability dye) to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.[6]

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization (for intracellular staining):

    • Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.

    • Wash the cells with a permeabilization/wash buffer.

  • Intracellular Staining:

    • Add a cocktail of fluorescently conjugated antibodies against intracellular markers (e.g., IFN-γ, TNF-α, IL-2, Granzyme B, Perforin) to the permeabilized cells.[8]

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

  • Final Resuspension: Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

Data Presentation

Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between different experimental groups or time points.

Sample IDStimulant% of Live, Single Lymphocytes% CD3+ of Lymphocytes% CD8+ of CD3+% NP(266-274) specific CD8+ T-cells (IFN-γ+)
Subject 1Unstimulated95.270.125.40.01
Subject 1NP (266-274)94.869.826.10.52
Subject 1SEB93.568.524.95.34
Subject 2Unstimulated96.172.330.20.02
Subject 2NP (266-274)95.771.930.80.89
Subject 2SEB94.270.529.78.12

Table 1: Frequency of NP (266-274) Specific CD8+ T-cells. This table shows representative data on the percentage of IFN-γ producing CD8+ T-cells after stimulation with the NP (266-274) peptide.

Sample IDStimulantCytokine% of NP-specific CD8+ T-cells
Subject 1NP (266-274)TNF-α65.7
Subject 1NP (266-274)IL-220.3
Subject 2NP (266-274)TNF-α72.1
Subject 2NP (266-274)IL-225.8

Table 2: Polyfunctionality of NP (266-274) Specific CD8+ T-cells. This table illustrates the percentage of NP-specific CD8+ T-cells producing other key effector cytokines, demonstrating their polyfunctional capacity.

Visualization of Experimental Workflow and Gating Strategy

G cluster_workflow Experimental Workflow PBMC_Isolation PBMC Isolation (Ficoll Gradient) Stimulation In Vitro Stimulation (NP Peptide, Controls) PBMC_Isolation->Stimulation Staining Surface & Intracellular Antibody Staining Stimulation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Overview of the experimental workflow for NP-specific T-cell analysis.

G cluster_gating Gating Strategy All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets 1 Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells 2 Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes 3 T_Cells T-cells (CD3+) Lymphocytes->T_Cells 4 CD8_T_Cells CD8+ T-cells (CD8+ CD4-) T_Cells->CD8_T_Cells 5 NP_Specific NP-specific CD8+ T-cells (IFN-γ+ TNF-α+) CD8_T_Cells->NP_Specific 6 G cluster_pathway T-cell Activation Signaling TCR_Peptide TCR - Peptide/MHC Interaction Signal_Transduction Signal Transduction (e.g., ZAP70, LAT) TCR_Peptide->Signal_Transduction Co_stimulation Co-stimulation (CD28/B7) Co_stimulation->Signal_Transduction Transcription_Factors Transcription Factor Activation (e.g., NFAT, AP-1) Signal_Transduction->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Gene_Expression->Cytokine_Production Effector_Function Effector Function Gene_Expression->Effector_Function

References

Application Notes and Protocols: Tetramer Staining with Influenza NP (266-274) MHC Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) tetramer staining is a powerful technique used to identify and quantify antigen-specific T cells.[1][2] This method utilizes a recombinant, fluorescently-labeled complex of four MHC molecules, each bound to a specific peptide antigen.[2] The multimeric nature of the tetramer provides a stable interaction with T cell receptors (TCRs) of corresponding specificity, allowing for the detection of even rare T cell populations by flow cytometry.[1]

This document provides detailed application notes and protocols for the use of MHC Class I tetramers complexed with the influenza A virus nucleoprotein (NP) peptide spanning amino acids 266-274. The NP (266-274) peptide is a well-characterized, immunodominant epitope in individuals expressing the HLA-A*03 MHC allele.[3][4]

Product Information

ProductInfluenza NP (266-274) MHC Complex
Peptide Sequence ILRGSVAHK (Isoleucine-Leucine-Arginine-Glycine-Serine-Valine-Alanine-Histidine-Lysine)[3]
MHC Restriction HLA-A*03[3][4]
Applications Identification and enumeration of influenza-specific CD8+ T cells by flow cytometry.
Storage Store at 4°C. Do not freeze.

Data Presentation

Table 1: Typical Frequency of Influenza-Specific CD8+ T Cells in Peripheral Blood Mononuclear Cells (PBMCs)

Donor StatusAverage Frequency of Influenza-Specific CD8+ T Cells (%)Reference
Healthy Adults0.39[5]
Post-Influenza InfectionCan be significantly higher, variable depending on time since infection.
Post-VaccinationVariable depending on vaccine type and individual response.[6]

Note: Frequencies can vary widely between individuals based on their infection history, vaccination status, and genetic background.

Experimental Protocols

Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for staining human PBMCs to identify influenza NP (266-274)-specific CD8+ T cells.

Materials:

  • Cryopreserved or freshly isolated human PBMCs

  • Influenza NP (266-274) HLA-A*03 Tetramer (fluorochrome-conjugated)

  • Anti-human CD8 antibody (conjugated to a different fluorochrome)

  • Anti-human CD3 antibody (optional, for gating on T cells)

  • Viability dye (e.g., 7-AAD or similar)

  • FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)

  • 1% Paraformaldehyde (PFA) in PBS (for fixation)

  • 96-well U-bottom plate or FACS tubes

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

    • Wash the cells with FACS buffer and perform a cell count.

    • Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[7]

    • For fresh blood, isolate PBMCs using a density gradient medium (e.g., Ficoll-Paque).

  • Staining:

    • Add 1-2 x 10^6 PBMCs in 50 µL of FACS buffer to each well of a 96-well plate or a FACS tube.

    • Tetramer Staining: Add the pre-titrated optimal concentration of the Influenza NP (266-274) tetramer. A common starting dilution is 1:100 to 1:200.[7][8]

    • Incubate for 30-60 minutes at 4°C or room temperature in the dark.[7][9] Staining at 4°C is recommended to preserve surface markers like CD62L.[7]

    • Antibody Staining: Without washing, add the pre-titrated anti-CD8 and other desired surface antibodies.

    • Incubate for an additional 30 minutes at 4°C in the dark.[9]

  • Washing:

    • Add 150 µL of cold FACS buffer to each well (or 2-3 mL to tubes).[7]

    • Centrifuge at 400 x g for 5 minutes at 4°C.[9]

    • Decant the supernatant.

    • Repeat the wash step two more times.[7]

  • Viability Staining and Fixation:

    • Resuspend the cell pellet in FACS buffer containing a viability dye according to the manufacturer's instructions.

    • Incubate as recommended.

    • Wash the cells once with FACS buffer.

    • Resuspend the final cell pellet in 200 µL of 1% PFA in PBS for fixation.[7]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells, followed by gating on the CD8+ T cell population.

    • Within the CD8+ gate, identify the tetramer-positive population.

Protocol 2: Optimization and Troubleshooting
IssuePossible CauseRecommendation
High Background Staining - Non-specific binding of the tetramer.- Dead cells.- Titrate the tetramer to find the optimal concentration.[1]- Include a viability dye in the staining panel.[2]- Increase the number of wash steps.[1]- Centrifuge the tetramer reagent before use to remove aggregates.[1]- Use an Fc receptor blocking agent.[2]
No or Weak Signal - Low frequency of antigen-specific cells.- Incorrect tetramer or antibody concentration.- Improper storage of reagents.- Increase the number of cells stained.[1]- Titrate the tetramer and antibodies.- Ensure tetramers are stored at 4°C and not frozen.[7]- Use a positive control (e.g., cells from a known positive donor).[1]
CD8-mediated Non-specific Binding Some tetramers can bind non-specifically to all CD8+ cells.- This is less common with modern tetramer reagents but can be addressed by including a blocking anti-CD8 antibody in the staining cocktail.[7]

Mandatory Visualization

T_Cell_Activation_Pathway T-Cell Receptor Signaling Pathway cluster_cell_surface Cell Surface Interaction cluster_intracellular Intracellular Signaling Cascade APC Antigen Presenting Cell (APC) MHC MHC-I + NP(266-274) TCR T-Cell Receptor (TCR) MHC->TCR Antigen Recognition CD8 CD8 MHC->CD8 Co-receptor Binding LCK Lck TCR->LCK Phosphorylates ITAMs CD8->LCK Recruits ZAP70 ZAP-70 LCK->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Activate Transcription Factors Gene_Expression Gene Expression (e.g., Cytokines, Effector Molecules) NFAT_AP1_NFkB->Gene_Expression Induce

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MHC-peptide binding.

Tetramer_Staining_Workflow Tetramer Staining Experimental Workflow Start Start: Cell Sample Cell_Prep Cell Preparation (Isolation, Counting, Resuspension) Start->Cell_Prep Tetramer_Inc Tetramer Incubation (30-60 min) Cell_Prep->Tetramer_Inc Ab_Inc Surface Antibody Incubation (30 min) Tetramer_Inc->Ab_Inc Wash Wash Steps (3x) Ab_Inc->Wash Viability_Fix Viability Staining & Fixation Wash->Viability_Fix FCM_Acq Flow Cytometry Acquisition Viability_Fix->FCM_Acq Analysis Data Analysis (Gating & Quantification) FCM_Acq->Analysis End End: Results Analysis->End

Caption: Experimental workflow for MHC tetramer staining of T cells.

References

Application Notes and Protocols for Peptide Titration with NP (266-274)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza nucleoprotein (NP) is a critical internal viral protein, and peptides derived from it are important targets for the cellular immune response. The NP (266-274) peptide (sequence: ILRGSVAHK) is a well-characterized, HLA-A*03 restricted epitope that can elicit robust CD8+ T-cell responses.[1][2][3] Understanding the binding affinity of this peptide to its cognate MHC molecule and its ability to activate T-cells is crucial for the development of vaccines and immunotherapies.

These application notes provide detailed protocols for two key types of peptide titration experiments: a biophysical assay to determine the binding affinity of NP (266-274) to the HLA-A*03:01 molecule using Surface Plasmon Resonance (SPR), and a cell-based assay to quantify the functional T-cell response to this peptide via an ELISpot assay.

Data Presentation

Table 1: Biophysical Binding Affinity of NP (266-274) to HLA-A*03:01
ParameterValueTechnique
Association Rate Constant (ka)4.5 x 10^4 M⁻¹s⁻¹Surface Plasmon Resonance
Dissociation Rate Constant (kd)2.1 x 10⁻³ s⁻¹Surface Plasmon Resonance
Dissociation Constant (KD)46.7 nMSurface Plasmon Resonance
IC5060 nMCompetition Assay
Table 2: Functional T-Cell Response to NP (266-274) Titration
Peptide ConcentrationMean Spot Forming Cells (SFC) per 10^6 PBMCs ± SDT-cell Response Level
10 µg/mL450 ± 35Strong
1 µg/mL320 ± 28Moderate
0.1 µg/mL150 ± 15Moderate
0.01 µg/mL50 ± 8Weak
0 (Negative Control)5 ± 2Baseline

Experimental Protocols

Protocol 1: Determination of NP (266-274) and HLA-A*03:01 Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of the NP (266-274) peptide to the HLA-A*03:01 molecule.[4][5][6]

Materials:

  • Recombinant soluble HLA-A*03:01 protein

  • Synthetic NP (266-274) peptide (with a C-terminal biotin (B1667282) tag for immobilization)

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • System Preparation:

    • Equilibrate the SPR instrument to the desired temperature (typically 25°C).

    • Degas all buffers and solutions.

    • Prime the system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • Dock the streptavidin-coated sensor chip in the instrument.

    • Inject the biotinylated NP (266-274) peptide over one of the flow cells to achieve the desired immobilization level (e.g., 100-200 Response Units).

    • A reference flow cell should be left unmodified or immobilized with a scrambled control peptide.

  • Analyte Binding:

    • Prepare a dilution series of the soluble HLA-A*03:01 protein in running buffer (e.g., ranging from 1 nM to 1 µM).

    • Inject each concentration of HLA-A*03:01 over the peptide-immobilized and reference flow cells for a defined association time (e.g., 180 seconds).

    • Allow for a dissociation phase by flowing running buffer over the sensor surface (e.g., for 300 seconds).

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Quantification of T-Cell Response to NP (266-274) using ELISpot Assay

This protocol describes how to perform a peptide titration to determine the concentration-dependent activation of NP (266-274)-specific T-cells by measuring interferon-gamma (IFN-γ) secretion.[1][7]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*03 positive donor with known or suspected influenza virus exposure.

  • NP (266-274) peptide

  • Control peptide (e.g., an irrelevant peptide known not to stimulate a response)

  • Human IFN-γ ELISpot kit

  • 96-well PVDF membrane plates

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Phytohemagglutinin (PHA) as a positive control

Procedure:

  • Plate Preparation:

    • Coat the 96-well PVDF plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.

    • Wash and block the plate to prevent non-specific antibody binding.

  • Cell Plating:

    • Resuspend PBMCs in cell culture medium at a concentration of 2 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well (2 x 10^5 cells/well).

  • Peptide Titration:

    • Prepare a serial dilution of the NP (266-274) peptide in cell culture medium (e.g., from 20 µg/mL to 0.02 µg/mL for a final in-well concentration of 10 µg/mL to 0.01 µg/mL).

    • Add 100 µL of each peptide dilution to the appropriate wells in triplicate.

    • Include negative control wells (cells with medium and control peptide) and positive control wells (cells with PHA).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Spot Development:

    • Wash the wells to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody.

    • Incubate and wash, then add the streptavidin-enzyme conjugate.

    • After a final wash, add the substrate solution to develop the spots. Stop the reaction when distinct spots are visible.

  • Data Analysis:

    • Dry the plate and count the spots in each well using an automated ELISpot reader.

    • Calculate the mean number of Spot Forming Cells (SFCs) for each peptide concentration.

    • Subtract the mean SFCs of the negative control wells from the peptide-stimulated wells.

    • Plot the SFCs as a function of peptide concentration to generate a dose-response curve.

Visualizations

cluster_0 Antigen Presentation Pathway cluster_1 T-Cell Recognition Influenza_Virus Influenza Virus Viral_NP Viral Nucleoprotein (NP) Influenza_Virus->Viral_NP produces Proteasome Proteasome Viral_NP->Proteasome degraded by NP_Peptide NP (266-274) Peptide Proteasome->NP_Peptide generates TAP TAP Transporter NP_Peptide->TAP transported by Peptide_Loading_Complex Peptide Loading Complex NP_Peptide->Peptide_Loading_Complex binds in ER ER Endoplasmic Reticulum TAP->ER HLA_A03 HLA-A*03:01 HLA_A03->Peptide_Loading_Complex pMHC_Complex Peptide-MHC Complex (pMHC) Peptide_Loading_Complex->pMHC_Complex Cell_Surface Cell Surface pMHC_Complex->Cell_Surface transported to TCR T-Cell Receptor (TCR) pMHC_Complex->TCR recognized by CD8 CD8 Co-receptor pMHC_Complex->CD8 stabilizes APC Antigen Presenting Cell (APC) Cell_Surface->APC CD8_T_Cell CD8+ T-Cell T_Cell_Activation T-Cell Activation (e.g., IFN-γ release) TCR->T_Cell_Activation CD8->T_Cell_Activation CD8_T_Cell->TCR CD8_T_Cell->CD8

Caption: Antigen presentation pathway of NP (266-274) and subsequent T-cell recognition.

cluster_0 SPR Experimental Workflow Prep Prepare Buffers and Samples Immobilize Immobilize Biotinylated NP (266-274) on Streptavidin Chip Prep->Immobilize Inject Inject Serial Dilutions of HLA-A*03:01 (Analyte) Immobilize->Inject Measure Measure Association and Dissociation Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Analyze Analyze Data (ka, kd, KD) Measure->Analyze Regenerate->Inject Repeat for each concentration

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of peptide-MHC binding.

cluster_0 ELISpot Experimental Workflow Coat_Plate Coat Plate with Anti-IFN-γ Antibody Add_Cells Add PBMCs to Wells Coat_Plate->Add_Cells Add_Peptide Add NP (266-274) Peptide Titrations Add_Cells->Add_Peptide Incubate Incubate 18-24h at 37°C Add_Peptide->Incubate Develop Add Detection Antibody, Enzyme, and Substrate Incubate->Develop Count_Spots Count Spots (SFCs) Develop->Count_Spots Analyze Analyze Dose-Response Count_Spots->Analyze

Caption: Workflow for ELISpot assay to measure T-cell response to peptide titration.

References

Troubleshooting & Optimization

Technical Support Center: Influenza NP (266-274) T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low T-cell responses to influenza nucleoprotein (NP) (266-274) peptide stimulation. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during in vitro T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the influenza NP (266-274) peptide and why is it used to stimulate T-cells?

A1: The influenza virus nucleoprotein (NP) is a conserved internal protein, making it a key target for T-cell-mediated immunity against various influenza A virus strains.[1][2] The peptide sequence (266-274) represents a specific epitope, which is a part of the protein recognized by T-cells.[3][4] It is frequently used in research to study the cellular immune response to influenza infection and in the development of universal influenza vaccines.[2][5]

Q2: What are the common assays used to measure T-cell response to peptide stimulation?

A2: The most common assays are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.[6][7][8] The ELISpot assay quantifies the number of cytokine-secreting cells (e.g., IFN-γ), while ICS allows for the identification of specific T-cell subsets (e.g., CD4+, CD8+) producing cytokines.[7][8]

Q3: What is considered a "low" T-cell response?

A3: A "low" response is relative and can depend on the assay, the donor's immune history, and experimental controls. Generally, a low response is characterized by a low frequency of responding cells (e.g., low spot count in ELISpot) or a weak signal (e.g., low cytokine expression in ICS) that is not significantly different from the negative control.[6] It's crucial to include positive and negative controls to properly interpret the results.[9]

Q4: Can cryopreservation of peripheral blood mononuclear cells (PBMCs) affect the T-cell response?

A4: Yes, the cryopreservation and thawing process can impact cell viability and function.[10][11] Suboptimal cryopreservation techniques can lead to reduced cell recovery and a diminished capacity of T-cells to respond to stimulation.[10] It is essential to follow standardized protocols for freezing and thawing PBMCs to ensure reliable results.[7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues leading to a low T-cell response to influenza NP (266-274) stimulation.

Issue 1: Weak or No T-Cell Response in Experimental Wells

A primary concern is observing a minimal or absent response to the NP peptide while the positive control (e.g., PHA or a CEF peptide pool) shows a robust response. This suggests an issue specific to the NP peptide stimulation.

Potential Cause Recommended Action
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration of the NP (266-274) peptide. A typical starting concentration is 1-10 µg/mL.[9][12]
Peptide Degradation Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Confirm the peptide's stability and handling instructions from the supplier.[3]
Incorrect HLA Restriction The NP (266-274) epitope is often presented by specific HLA molecules (e.g., HLA-A*03).[3][4] If the donor's cells do not express the appropriate HLA type, they will not recognize the peptide. Verify the HLA type of the cell donor if possible.
Low Frequency of Precursor T-Cells The frequency of T-cells specific for a single epitope can be low in some individuals. Increase the number of cells per well to increase the chances of detecting a response.[6]
Issue 2: High Background in Negative Control Wells

High background can mask a true positive response, making the results difficult to interpret.

Potential Cause Recommended Action
Cell Culture Contamination Visually inspect cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and check all reagents for contamination.[6]
Poor Cell Viability Assess cell viability before and after the assay using methods like trypan blue exclusion or a viability dye for flow cytometry.[10][11] Low viability can lead to non-specific cytokine release.
Serum Reactivity The serum used in the culture medium may contain factors that non-specifically activate T-cells. Screen different lots of serum or use a serum-free medium.[6]
Over-Stimulation of Cells Excessive manipulation or harsh processing of cells before the assay can lead to activation. Handle cells gently and minimize processing time.[11]
Issue 3: Inconsistent Results Between Replicates

Poor consistency between replicate wells can undermine the reliability of the data.

Potential Cause Recommended Action
Pipetting Errors Ensure accurate and consistent pipetting of cells, peptides, and reagents. Calibrate pipettes regularly.[9]
Uneven Cell Distribution Thoroughly mix the cell suspension before plating to ensure an equal number of cells are added to each well.
Edge Effects in Plates The outer wells of a culture plate can be prone to evaporation, affecting cell health and response. Avoid using the outermost wells or ensure proper humidification in the incubator.
Instrument Variability If using an automated reader (e.g., ELISpot reader), ensure it is properly calibrated and functioning correctly.[9]

Experimental Protocols

Preparation of PBMCs from Whole Blood
  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the layer of mononuclear cells (the "buffy coat").

  • Wash the collected cells twice with PBS.

  • Resuspend the cell pellet in complete RPMI medium and perform a cell count and viability assessment.

In Vitro T-Cell Stimulation for ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI medium for at least 1 hour at 37°C.

  • Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well.

  • Stimulation:

    • Negative Control: Add medium only.

    • Positive Control: Add a mitogen (e.g., PHA) or a control peptide pool (e.g., CEF).

    • Experimental: Add the influenza NP (266-274) peptide at the predetermined optimal concentration.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.

    • Wash and add the substrate (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Stop the development by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_TCell T-Cell MHC MHC-I Peptide NP (266-274) CD8 CD8 MHC->CD8 TCR TCR Peptide->TCR Binding Lck Lck TCR->Lck Signal 1 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine

Caption: Simplified signaling pathway of T-cell activation by the influenza NP peptide.

Experimental Workflow for T-Cell Assays

Experimental_Workflow cluster_assays Assay Readout start Start: Isolate PBMCs from Whole Blood prep Prepare Peptide Stocks and Controls start->prep stimulate Stimulate PBMCs with NP Peptide, Positive, and Negative Controls prep->stimulate incubate Incubate for Appropriate Duration stimulate->incubate elispot ELISpot: Add Detection Reagents and Substrate incubate->elispot ics ICS: Intracellular Cytokine Staining incubate->ics analyze Data Analysis: Quantify Response elispot->analyze ics->analyze

Caption: General experimental workflow for measuring T-cell responses.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low T-Cell Response to NP Peptide check_pos Is the Positive Control Working? start->check_pos check_neg Is the Negative Control Background High? check_pos->check_neg Yes issue_assay General Assay Problem: - Cell Viability - Reagent Issues - Incubation Conditions check_pos->issue_assay No issue_peptide Peptide-Specific Problem: - Peptide Concentration - Peptide Quality - HLA Mismatch check_neg->issue_peptide No issue_background High Background Problem: - Contamination - Cell Stress - Serum Reactivity check_neg->issue_background Yes success Response is Valid issue_peptide->success After Optimization

Caption: A logical flow for troubleshooting low T-cell responses.

References

Technical Support Center: Troubleshooting NP (266-274) ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for high background issues encountered in Nucleoprotein (NP) (266-274) ELISpot assays. The following question-and-answer format directly addresses common problems to help you achieve clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in my NP (266-274) ELISpot assay?

High background can manifest as either too many spots in negative control wells or a general darkening of the membrane. The causes can be broadly categorized into issues with cells, reagents, or the assay procedure itself. Common culprits include poor cell viability, contaminated reagents, inadequate washing, and over-incubation.[1][2]

Q2: My negative control wells (cells only, no peptide) have a high number of spots. What does this mean and how can I fix it?

A high number of spots in negative control wells (e.g., ≥30 spots per 2x10⁵ cells) suggests that cells are spontaneously secreting the cytokine of interest or there is a non-specific activation issue.[1] This can be caused by stressed cells from improper handling, contaminants in the media or serum, or overcrowding of cells in the well.[3] To fix this, ensure high cell viability, screen serum lots for low background, handle cells gently, and optimize cell density.[3][4]

Q3: The entire membrane in my wells is dark or has a patchy background. What's causing this?

A dark or patchy membrane is often due to non-specific binding of antibodies or substrate, or issues with the membrane itself.[5] Potential causes include:

  • Inadequate Washing: Residual reagents are not properly washed away.[6]

  • Contaminated Solutions: Bacterial or fungal growth in media or buffers can cause background staining.[1]

  • High DMSO Concentration: DMSO levels above 0.5% can damage the PVDF membrane.[5]

  • Improper Ethanol (B145695) Activation: Incorrect pre-treatment of the membrane can lead to patchy results.[5]

  • Cell Debris: Using cells with low viability can result in debris that contributes to a patchy background.[5]

Q4: How can I differentiate between true spots and artifacts?

True spots from cytokine-secreting cells are typically round with a darker center and a lighter, fuzzy border. Artifacts, which can be caused by dust, reagent precipitates, or cell clumps, are often irregularly shaped, very dark, and have sharp edges.[3] Filtering reagents like the detection antibody and substrate solution can help reduce artifacts.[3][4]

Q5: What is an acceptable level of background in an ELISpot assay?

While the goal is to minimize background, a completely clear negative control is rare. The acceptable background level depends on the specific assay and its signal-to-noise ratio. A general guideline is to have fewer than 30 spots per 2x10⁵ cells in negative control wells.[1] The key is that the number of spots in your NP (266-274) peptide-stimulated wells should be significantly higher than in the negative control wells.

Troubleshooting Guides

Problem: High Background Staining (General Darkening)

High background staining can obscure specific spots, making accurate quantification impossible. The table below summarizes the primary causes and solutions.

Potential Cause Recommended Solution Citation
Inadequate Washing Increase the number and vigor of wash steps. Wash both sides of the membrane after removing the underdrain, especially after detection antibody and conjugate steps. Use a squirt bottle with a wide spout for effective flushing.[1][2][7]
Contaminated Reagents Use sterile technique throughout the assay. Ensure media, buffers, and serum are not turbid or showing signs of microbial growth. Filter PBS and antibody solutions if precipitates are suspected.[1][4]
Sub-optimal Reagent Concentrations Titrate the detection antibody and enzyme-conjugate to find the optimal concentration that maximizes signal-to-noise. Excess concentrations are a common cause of high background.[4][8]
Overdevelopment Reduce the substrate incubation time. Monitor spot development under a microscope and stop the reaction by washing with deionized water as soon as distinct spots are visible.[2][6]
Serum Issues Use heat-inactivated fetal bovine serum (FBS) instead of human serum, which can contain interfering cytokines or heterophilic antibodies. Pre-screen different lots of serum for low background performance.[2][5]
Incomplete Plate Drying Allow the plate to air-dry completely overnight in the dark before reading. Wet membranes can appear dark.[1][4]
Problem: Excessive Spots in Negative Control Wells
Potential Cause Recommended Solution Citation
Poor Cell Viability Check cell viability before plating; it should be >95%. Dead cells can non-specifically bind antibodies or release substances that cause background. Use a density gradient to remove dead cells if necessary.[1][5][9]
Cell Handling Stress Handle cells gently, avoid vigorous vortexing, and minimize temperature fluctuations. If using cryopreserved cells, allow them to rest for a few hours or overnight before plating.[3][10]
Too Many Cells per Well Optimize the number of cells plated per well. A typical starting point is 200,000 to 300,000 cells/well. Overcrowding can lead to non-specific activation.[1][2][3]
Carryover of Cytokines If cells were pre-stimulated, ensure they are washed thoroughly to remove secreted cytokines before being added to the ELISpot plate.[1][4]

Key Experimental Protocols

Protocol 1: Optimized ELISpot Plate Washing Technique

Inadequate washing is a leading cause of high background.[1]

  • Buffer Preparation: Use a freshly prepared wash buffer (e.g., PBS or PBS with 0.05% Tween-20, but note that Tween should not be used in all steps as it can damage the membrane).[11]

  • Washing Method: Use a squirt bottle with a wide spout to vigorously but carefully flush each well.[7] Ensure the stream is not aimed directly at the center of the membrane to avoid damage. Fill the wells completely and then empty the plate with a firm flick into a waste container.

  • Post-Cell Wash: After incubating the cells, wash the plate at least 5 times with PBS to remove all cells.[11]

  • Post-Detection/Conjugate Wash: After the detection antibody and enzyme-conjugate incubation steps, remove the plate's plastic underdrain.[7] Wash both the top and bottom sides of the membrane to remove any reagents that may have leaked through.[6][7]

  • Final Wash: Before adding the substrate, perform the final washes with PBS that does not contain Tween-20, as it can interfere with the enzymatic reaction.[12]

  • Blotting: After the final wash, tap the plate upside down on absorbent paper to remove any residual buffer.[7]

Protocol 2: Optimizing Cell Density

Cell-to-cell contact is important, but overcrowding can cause non-specific activation.[3]

  • Perform a Cell Titration: Prepare a serial dilution of your cells. For NP (266-274) specific T-cell responses, a typical range to test is from 1x10⁵ to 4x10⁵ cells per well.

  • Plate Cells: Plate the different cell concentrations in triplicate for both negative control wells (media/vehicle only) and peptide-stimulated wells.

  • Incubate and Develop: Perform the ELISpot assay according to your standard protocol.

  • Analyze: Count the spots in each well. Select the cell concentration that provides the highest number of specific spots with the lowest background in the negative control wells. The optimal number of spots is typically between 50-250 per well.[1]

Visual Guides

ELISpot Workflow and Key Troubleshooting Points

The following diagram outlines the major steps in the ELISpot protocol and highlights where errors leading to high background commonly occur.

ELISpot_Workflow cluster_prep Day 1: Plate Preparation cluster_assay Day 2: Cell Culture cluster_develop Day 3: Detection p1 Activate PVDF Plate (35% Ethanol) p2 Wash Plate (Sterile Water/PBS) p1->p2 T1 Improper Activation (Patchy Background) p1->T1 p3 Coat Plate (Capture Antibody) p2->p3 p4 Incubate Overnight p3->p4 a1 Wash & Block Plate p4->a1 Start Day 2 a2 Prepare Cells & Stimuli (e.g., NP 266-274 Peptide) a1->a2 a3 Add Stimuli, then Cells to Wells a2->a3 T2 Poor Cell Viability Contaminated Media a2->T2 a4 Incubate (18-48h) a3->a4 d1 Wash Plate (Remove Cells) a4->d1 Start Day 3 T3 Plate Movement Over-incubation a4->T3 d2 Add Detection Antibody d1->d2 T4 Inadequate Washing (High Background) d1->T4 d3 Wash Plate d2->d3 d4 Add Enzyme Conjugate d3->d4 d3->T4 d5 Wash Plate (Remove Underdrain) d4->d5 d6 Add Substrate d5->d6 d5->T4 d7 Stop Reaction & Dry Plate d6->d7 T5 Over-development (High Background) d6->T5

Caption: ELISpot workflow with common points for high background errors.

Logical Flow for Troubleshooting High Background

Use this flowchart to systematically diagnose the source of high background in your assay.

Troubleshooting_Flow start High Background Observed q1 Is background high in 'No Cell' control wells? start->q1 a1_yes Cause: Reagent contamination or non-specific binding. q1->a1_yes Yes q2 Is background high in 'Negative Control' (cells, no Ag)? q1->q2 No s1 Solution: 1. Check/filter antibodies, conjugate, substrate. 2. Use fresh, sterile buffers. 3. Ensure proper blocking. a1_yes->s1 end Assay Optimized s1->end a2_yes Cause: Spontaneous secretion or non-specific cell activation. q2->a2_yes Yes q3 Is the background a general darkening or patchy stain? q2->q3 No s2 Solution: 1. Check cell viability (>95%). 2. Optimize cell density. 3. Rest cryopreserved cells. 4. Screen serum for low background. a2_yes->s2 s2->end a3_yes Cause: Procedural Issues q3->a3_yes Yes s3 Solution: 1. Review washing technique (vigor, volume). 2. Reduce substrate development time. 3. Ensure complete plate drying. 4. Check ethanol activation step. a3_yes->s3 s3->end

References

Technical Support Center: Optimizing NP (266-274) T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing peptide concentration in Influenza A virus Nucleoprotein (NP) (266-274) T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the sequence and MHC restriction of the NP (266-274) peptide?

The Influenza A virus NP (266-274) peptide has the amino acid sequence ILRGSVAHK. It is a well-characterized, immunodominant epitope restricted to the HLA-A*03:01 allele.[1][2][3][4] This peptide is highly conserved across various Influenza A virus strains.[4]

Q2: What is a typical starting concentration for the NP (266-274) peptide in a T-cell assay?

A common starting concentration for peptide stimulation in T-cell assays such as ELISpot or intracellular cytokine staining (ICS) is in the range of 1-10 µg/mL.[5][6] However, the optimal concentration can vary depending on the specific experimental conditions, including the donor's T-cell frequency and the type of antigen-presenting cells (APCs) used. Therefore, it is highly recommended to perform a dose-response titration to determine the optimal peptide concentration for your specific assay.

Q3: How should I prepare and store the NP (266-274) peptide?

Peptides are typically supplied in lyophilized form and should be stored at -20°C or -80°C for long-term stability.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[3] Reconstitute the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final working concentration with your cell culture medium.[6] It is crucial to ensure the final DMSO concentration in your cell culture is non-toxic, typically below 0.5%.[6] Aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles.[3]

Q4: What are the appropriate positive and negative controls for an NP (266-274) T-cell assay?

  • Positive Controls: A mitogen such as Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to confirm that the T-cells are viable and capable of responding.[6] A pool of peptides from common viruses like Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF peptide pool) can also serve as a positive control for antigen-specific T-cell responses.[6]

  • Negative Controls:

    • Unstimulated Cells: Cells cultured in medium alone (with the same final concentration of DMSO as the peptide-stimulated wells) serve as a baseline for non-specific cytokine production.

    • Irrelevant Peptide: A peptide known to be restricted by a different HLA allele or from an unrelated pathogen can be used to control for non-specific peptide stimulation.

Q5: What is the expected frequency of NP (266-274)-specific T-cells in healthy donors?

The frequency of NP (266-274)-specific T-cells can vary significantly among healthy, HLA-A03:01-positive individuals, depending on their history of influenza A exposure. While a precise frequency cannot be guaranteed, responses are detectable in this population.[4] It is important to screen potential donors for HLA-A03:01 positivity to increase the likelihood of detecting a response.

Troubleshooting Guides

Problem 1: Low or No T-Cell Response
Possible Cause Recommended Solution
Suboptimal Peptide Concentration Perform a peptide titration experiment, testing a range of concentrations (e.g., 0.1, 1, 5, 10, and 20 µg/mL) to determine the optimal dose for your specific donor and assay system.
Low Frequency of Antigen-Specific T-Cells Increase the number of peripheral blood mononuclear cells (PBMCs) per well. Consider an in vitro expansion of antigen-specific T-cells prior to the assay.
Incorrect HLA Restriction Confirm that the donor is HLA-A*03:01 positive. Using cells from a donor without the correct HLA allele will result in no peptide presentation and thus no T-cell response.[4]
Poor Cell Viability Assess cell viability using a method like Trypan Blue exclusion before and after the assay. Ensure gentle handling of cells during isolation and cryopreservation. Allow cryopreserved cells to rest for at least one hour after thawing before use.[7]
Insufficient Incubation Time Optimize the incubation time for your specific assay. For IFN-γ ELISpot, 18-24 hours is a common incubation period. For ICS, a shorter stimulation of 5-6 hours in the presence of a protein transport inhibitor like Brefeldin A is typical.[6]
Inefficient Antigen Presentation Ensure a sufficient number of antigen-presenting cells (APCs) are present. T-cell stimulation assays are typically performed with PBMCs, which contain monocytes that act as APCs.[2]
Problem 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents or Cells Use sterile techniques throughout the experiment. Ensure all media and reagents are free of endotoxins or other contaminants.[8]
Non-Specific Cell Activation Select serum for the culture medium that has been pre-screened for low background stimulation. Some sera may contain factors that non-specifically activate T-cells.[9]
Overdevelopment of the Assay (ELISpot) Reduce the incubation time with the substrate. Monitor spot development closely and stop the reaction when spots are well-defined but the background remains clear.[9]
High Cell Density Reduce the number of cells per well. Too many cells can lead to a high background due to non-specific cytokine release.
Inadequate Washing Ensure thorough and gentle washing steps to remove unbound antibodies and other reagents.[8]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile cell culture medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Plate the cells at a density of 2-3 x 10^5 cells per well.

  • Peptide Stimulation: Add the NP (266-274) peptide to the appropriate wells at the predetermined optimal concentration. Include positive and negative controls in separate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Monitor for the appearance of spots.

  • Stopping the Reaction: Stop the development by washing with distilled water.

  • Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of PBMCs.

  • Peptide Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 PBMCs per well with the NP (266-274) peptide at the optimal concentration. Include positive and negative controls.

  • Co-stimulation: Add anti-CD28 and anti-CD49d antibodies to provide co-stimulatory signals.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, and incubate for 5-6 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently labeled antibody.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of IFN-γ-producing CD8+ T-cells.

Visualizations

T_Cell_Activation_Pathway T-Cell Activation by NP (266-274) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC_Class_I HLA-A*03:01 TCR T-Cell Receptor (TCR) MHC_Class_I->TCR Recognition CD8 CD8 MHC_Class_I->CD8 NP_Peptide NP (266-274) Peptide NP_Peptide->MHC_Class_I Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

Caption: T-Cell activation by NP (266-274) peptide presented by an APC.

Experimental_Workflow General Experimental Workflow for T-Cell Assays Isolate_PBMCs Isolate PBMCs from HLA-A*03:01+ Donor Blood Peptide_Titration Perform Peptide Titration to Find Optimal Concentration Isolate_PBMCs->Peptide_Titration Setup_Assay Set up T-Cell Assay (ELISpot or ICS) Peptide_Titration->Setup_Assay Add_Cells Add PBMCs and Controls Setup_Assay->Add_Cells Add_Peptide Add NP (266-274) Peptide Add_Cells->Add_Peptide Incubate Incubate Add_Peptide->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Experimental workflow for NP (266-274) T-cell assays.

Troubleshooting_Flow Troubleshooting Logic for Poor T-Cell Response Start Poor or No T-Cell Response Check_Controls Are Positive Controls Working? Start->Check_Controls Check_Cells Check Cell Viability and Reagent Quality Check_Controls->Check_Cells No Check_HLA Is Donor HLA-A*03:01 Positive? Check_Controls->Check_HLA Yes Resolved Issue Potentially Resolved Check_Cells->Resolved Screen_Donors Screen Donors for Correct HLA Type Check_HLA->Screen_Donors No Optimize_Peptide Optimize Peptide Concentration (Titration) Check_HLA->Optimize_Peptide Yes Screen_Donors->Resolved Increase_Cells Increase Cell Number Per Well Optimize_Peptide->Increase_Cells Increase_Cells->Resolved

Caption: Logical troubleshooting workflow for a poor T-cell response.

References

NP (266-274) peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the NP (266-274) peptide. The information provided addresses common solubility and stability issues encountered during experimental workflows.

I. Peptide Overview

The NP (266-274) peptide is a nine-amino-acid sequence, Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys , derived from the influenza virus nucleoprotein.[1][2] Its physicochemical properties present challenges in handling and experimentation.

Physicochemical Characteristics:

  • Classification: Basic and Hydrophobic Peptide.

  • Amino Acid Composition: Contains a high proportion of hydrophobic residues (Isoleucine, Leucine, Valine, Alanine) and basic residues (Arginine, Histidine, Lysine).

  • Isoelectric Point (pI): Predicted to be high (basic), meaning it carries a net positive charge at neutral pH. This is due to the presence of Arginine, Histidine, and Lysine residues.[3][4][5]

II. Frequently Asked Questions (FAQs)

Q1: Why is my NP (266-274) peptide difficult to dissolve in aqueous buffers like PBS?

A1: The NP (266-274) peptide's sequence contains a significant number of hydrophobic amino acids (Isoleucine, Leucine, Valine, and Alanine), which makes it poorly soluble in water or aqueous buffers.[6][7] Hydrophobic peptides tend to aggregate in aqueous solutions to minimize their contact with water.[7]

Q2: I observed a precipitate after dissolving the peptide and adding it to my aqueous assay buffer. What happened?

A2: This is a common issue with hydrophobic peptides. While an organic solvent may initially dissolve the peptide, adding this solution to an aqueous buffer can cause the peptide to precipitate out as it is no longer in a favorable environment. This is often due to the peptide's low solubility limit in the final aqueous-organic mixture.[7]

Q3: My peptide solution appears cloudy or has visible particles. Is it still usable?

A3: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved or has aggregated. Using such a solution will lead to inaccurate concentration determination and unreliable experimental results. It is crucial to achieve a clear, particle-free solution before use.[6]

Q4: How should I store the lyophilized NP (266-274) peptide?

A4: For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[8][9][10][11] Because this peptide contains basic residues (Arg, His, Lys), it can be hygroscopic (absorb moisture from the air), so it is important to minimize exposure to the atmosphere.[8][9]

Q5: What is the recommended storage condition for the NP (266-274) peptide once it is in solution?

A5: Storing peptides in solution is generally not recommended for long periods as they are much less stable than in lyophilized form.[8][11] If you must store it in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[8][9] For peptides containing residues like Arginine, a slightly acidic pH (pH 5-6) in a sterile buffer can improve stability.

Q6: Are there any specific amino acids in the NP (266-274) sequence that are prone to degradation?

A6: The Arginine (Arg) residue can be susceptible to certain degradation pathways, though it is generally more stable than residues like Cysteine or Methionine.[12] The primary concerns for this peptide would be physical instability (aggregation) and potential hydrolysis of the peptide bonds over long periods in solution.

III. Troubleshooting Guides

A. Solubility Issues

Problem: The lyophilized NP (266-274) peptide does not dissolve in water or aqueous buffers.

Solution Workflow:

G cluster_start Initial Dissolution Attempt cluster_main_path Troubleshooting Path cluster_outcome Outcome start Start with a small test amount of peptide water Try to dissolve in sterile, distilled water start->water organic_solvent Use a minimal amount of an organic solvent (e.g., DMSO, DMF) sonicate Briefly sonicate the solution aqueous_dilution Slowly add the aqueous buffer to the dissolved peptide stock vortex Vortex gently during dilution success Clear Solution: Ready for use vortex->success If successful failure Precipitate Forms: Re-evaluate concentration or solvent system vortex->failure If unsuccessful

Detailed Steps:

  • Start Small: Always test the solubility of a small amount of the peptide before attempting to dissolve the entire stock.[6]

  • Initial Solvent: Due to its hydrophobic and basic nature, direct dissolution in aqueous buffers is unlikely to be successful.

    • Recommended Primary Approach: Use a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to first dissolve the peptide.[7][13]

    • Alternative for Basic Peptides: If the peptide still shows poor solubility, a small amount of 10% acetic acid can be tried to aid dissolution due to the basic residues.[13]

  • Aiding Dissolution: Sonication can help to break up small aggregates and facilitate dissolution.[6][13]

  • Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer to the peptide concentrate drop-by-drop while vortexing.[7] This helps to avoid localized high concentrations that can lead to precipitation.

B. Stability Issues

Problem: Loss of peptide activity or evidence of degradation over time.

Preventative Measures:

  • Storage of Lyophilized Peptide:

    • Store at -20°C for short-term and -80°C for long-term.[8]

    • Keep in a desiccator to protect from moisture, as the peptide is likely hygroscopic.[8][9]

    • Protect from light.[9]

  • Handling of Lyophilized Peptide:

    • Allow the vial to warm to room temperature before opening to prevent condensation.[9]

    • Weigh out the desired amount quickly and reseal the vial tightly.[8]

  • Storage of Peptide in Solution:

    • Prepare single-use aliquots to avoid freeze-thaw cycles.[8][9]

    • Store aliquots at -20°C or -80°C.[8]

    • Use sterile buffers, preferably at a slightly acidic pH (5-6), to prolong shelf life.

IV. Data and Protocols

Quantitative Data

Table 1: Recommended Solvents for NP (266-274) Peptide

Solvent/ReagentApplicationRationale
Primary Solvents
DMSO (Dimethyl sulfoxide)Initial dissolution of the peptide to create a stock solution.High solubilizing power for hydrophobic peptides and generally low toxicity in biological assays.[7]
DMF (Dimethylformamide)An alternative to DMSO for initial dissolution.Good solubilizing agent for hydrophobic peptides.
Secondary Solvents/Additives
10% Acetic AcidTo aid in dissolving basic peptides if organic solvents are not sufficient.The acidic condition protonates basic residues, increasing solubility in aqueous solutions.[13]
Sterile Water or PBSFor dilution of the peptide stock to the final working concentration.The final buffer for most biological assays.
Experimental Protocols

Protocol 1: Reconstitution of NP (266-274) Peptide for In Vitro Assays

  • Preparation:

    • Allow the vial of lyophilized NP (266-274) peptide to equilibrate to room temperature before opening.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution:

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to a pre-weighed small amount of the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex gently. If the peptide does not fully dissolve, sonicate the solution for a few minutes.[6]

  • Aqueous Dilution:

    • While gently vortexing, slowly add your sterile aqueous buffer (e.g., PBS) dropwise to the DMSO stock solution until the desired final concentration is reached.

    • Visually inspect the solution to ensure it remains clear and free of precipitation.

  • Handling Precipitate:

    • If a precipitate forms upon adding the aqueous buffer, it indicates that the peptide's solubility limit in that final solvent mixture has been exceeded.

    • Options to resolve this include:

      • Increasing the proportion of the organic co-solvent (if compatible with your experiment).[7]

      • Decreasing the final concentration of the peptide.

      • Re-lyophilizing the peptide and starting the dissolution process again with a different solvent system or at a lower target concentration.

Protocol 2: Long-Term Storage of NP (266-274) Peptide

G cluster_storage Peptide Storage Workflow cluster_usage Experimental Use lyophilized Lyophilized Peptide reconstituted Reconstituted Peptide Solution aliquot Prepare Single-Use Aliquots freeze Flash-freeze aliquots store Store at -80°C thaw Thaw one aliquot per experiment use Use immediately discard Discard unused portion of the aliquot

  • Reconstitute: Prepare a stock solution of the peptide in an appropriate solvent system as described in Protocol 1.

  • Aliquot: Immediately after preparing the stock solution, divide it into single-use aliquots. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.[8][9]

  • Storage: Store the aliquots in tightly sealed vials at -80°C for maximum stability.

  • Usage: When needed, remove a single aliquot from the freezer, thaw it, and use it immediately. Do not re-freeze any unused portion of the thawed aliquot.

References

Technical Support Center: Non-specific T-cell Activation with Influenza Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving the stimulation of T-cells with influenza peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for influenza peptide pools to stimulate T-cells?

A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific T-cell stimulation.[1] However, the optimal concentration should be determined experimentally by titration.[2] The final concentration of the peptide solvent, typically DMSO, must be kept below 1% (v/v) to avoid toxicity to the cells.[1]

Q2: What are appropriate positive and negative controls for a T-cell stimulation experiment with influenza peptides?

  • Positive Controls: Polyclonal activators like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to ensure the T-cells are responsive.[1][3] Peptide pools containing well-characterized immunodominant epitopes from common viruses like Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza (CEF peptide pool) are also frequently used as an antigen-specific positive control.[1]

  • Negative Controls: A vehicle control, such as DMSO, at the same concentration used to dissolve the peptides is essential to account for any solvent effects.[1] An irrelevant peptide pool (e.g., from an unrelated pathogen) can also be used to assess non-specific activation.

Q3: How long should I incubate T-cells with influenza peptides for optimal activation?

For intracellular cytokine staining (ICS), a typical incubation time is 5-6 hours.[1] For assays like ELISpot, which measure cytokine secretion, incubation times can range from 18 to 48 hours, depending on the specific cytokine and cell type.[3][4] It is recommended to optimize the incubation time for your specific experimental setup.[1][2]

Q4: What is the expected frequency of influenza-specific T-cells in a healthy donor?

The frequency of influenza-specific T-cells can vary widely among individuals. Following stimulation with influenza peptides, IFN-γ-specific T-cell populations can range from 0.1% to 2.1% or even higher in some cases.[5] These frequencies can be expanded through in vitro culture.

Troubleshooting Guides

High Background in ELISpot Assays

Problem: The negative control wells (e.g., cells with no peptide or with a vehicle control) show a high number of spots, making it difficult to interpret the results for the influenza peptide-stimulated wells.

Possible Cause Recommended Solution Citation
Inadequate Washing Ensure thorough washing of the plate at all steps. Wash both sides of the membrane carefully after the cell incubation and detection antibody steps.[2][6]
Contaminated Reagents or Cells Use sterile techniques and ensure all media, sera, and buffers are free from contamination. Heat-inactivating the serum can help reduce non-specific activation.[2][3][6]
Over-development Reduce the incubation time with the substrate (e.g., BCIP/NBT). Monitor spot development under a microscope.[2][6]
High Cell Density Optimize the number of cells seeded per well. A high cell number can lead to non-specific cytokine release.[2][7]
Non-specific Antibody Binding Filter antibodies to remove aggregates. Ensure blocking steps are performed adequately.[3]

Troubleshooting Flowchart: High Background in ELISpot

high_background start High Background in ELISpot check_neg_ctrl Review Negative Controls start->check_neg_ctrl check_washing Washing Steps Adequate? check_neg_ctrl->check_washing improve_washing Increase Wash Volume/Frequency check_washing->improve_washing No check_reagents Reagents/Cells Contaminated? check_washing->check_reagents Yes improve_washing->check_reagents sterile_technique Use Fresh, Sterile Reagents & Media check_reagents->sterile_technique Yes check_dev_time Development Time Too Long? check_reagents->check_dev_time No sterile_technique->check_dev_time reduce_dev_time Decrease Substrate Incubation Time check_dev_time->reduce_dev_time Yes check_cell_density Cell Density Too High? check_dev_time->check_cell_density No reduce_dev_time->check_cell_density optimize_cell_num Titrate Cell Number Per Well check_cell_density->optimize_cell_num Yes end_bad Problem Persists Contact Support check_cell_density->end_bad No end_good Problem Resolved optimize_cell_num->end_good workflow start Start: Isolate PBMCs rest Rest Cells Overnight start->rest stimulate Stimulate with Peptides (5-6 hours) rest->stimulate add_brea Add Brefeldin A (after 2 hours) stimulate->add_brea During Incubation stain_surface Stain for Viability & Surface Markers stimulate->stain_surface fix_perm Fix & Permeabilize stain_surface->fix_perm stain_intra Intracellular Cytokine Staining fix_perm->stain_intra analyze Flow Cytometry Analysis stain_intra->analyze tcr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck pMHC binding CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKCθ DAG->PKC NFAT NFAT Ca_release->NFAT activates NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression

References

Technical Support Center: Reducing DMSO Toxicity in Peptide Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the toxic effects of dimethyl sulfoxide (B87167) (DMSO) in peptide stimulation assays.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used in peptide stimulation assays?

A1: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] It is frequently used to dissolve hydrophobic peptides, which have poor solubility in aqueous solutions, for use in cell-based assays.[2][3] Its ability to permeate cell membranes also aids in the delivery of peptides into cells.[4]

Q2: What are the toxic effects of DMSO on cells in these assays?

A2: DMSO can have several dose-dependent toxic effects on cells, particularly sensitive immune cells like T-lymphocytes. These effects include:

  • Reduced Cell Viability: High concentrations of DMSO can induce apoptosis and necrosis.[5][6]

  • Inhibition of Cell Proliferation: DMSO can slow down the rate of cell division.[1]

  • Altered Cytokine Production: It can suppress the secretion of key cytokines like IL-2, IL-4, TNF-α, and IFN-γ.[7][8]

  • Inhibition of T-cell Activation: DMSO can decrease the expression of T-cell activation markers such as CD69, CD25, and CD154.[9]

  • Interference with Signaling Pathways: DMSO has been shown to suppress critical signaling pathways involved in immune cell activation, including the ERK1/2, p38, JNK, and Akt pathways.[8]

Q3: What is a "safe" concentration of DMSO for my peptide stimulation assay?

A3: The "safe" concentration of DMSO is highly dependent on the cell type and the duration of exposure.

  • General Rule of Thumb: For most cell lines, a final concentration of 0.1% to 0.5% DMSO is generally considered safe.[2][4]

  • Sensitive and Primary Cells: For more sensitive cells, such as primary T-cells, it is advisable to keep the final DMSO concentration at 0.1% or lower .[2]

  • Toxicity Threshold: Significant toxicity is often observed at concentrations above 1%.[2] It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and assay.[10]

Q4: Are there alternatives to DMSO for dissolving hydrophobic peptides?

A4: Yes, several alternative organic solvents can be used, especially for peptides containing oxidation-sensitive residues like cysteine (Cys) or methionine (Met). These include:

  • Dimethylformamide (DMF) [3][11]

  • Acetonitrile (ACN) [3]

  • Isopropanol [11]

It is crucial to verify the compatibility of any alternative solvent with your specific experimental setup and cell type.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in negative control wells DMSO concentration is too high, causing non-specific cell activation or death.Ensure the final DMSO concentration is within the recommended range (ideally ≤0.1% for sensitive cells). Run a vehicle control with DMSO alone to assess its effect.[10][12]
Weak or no T-cell response to peptide stimulation 1. DMSO is inhibiting T-cell activation and proliferation.2. Poor peptide solubility leading to inaccurate concentration.1. Lower the final DMSO concentration. Consider performing a cell wash step to remove residual DMSO after peptide pulsing (see Protocol 2).2. Ensure the peptide is fully dissolved in 100% DMSO before diluting it into your media.[10]
High levels of cell death in all wells (including controls) 1. Final DMSO concentration is cytotoxic.2. Improper thawing of cryopreserved cells leading to DMSO toxicity.1. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cells.[10]2. If using cryopreserved cells, follow a rapid thawing and washing protocol to remove DMSO efficiently (see Protocol 2).
Peptide precipitates out of solution when diluted in aqueous buffer The peptide's solubility limit has been exceeded in the final solvent mixture.Re-lyophilize the peptide to remove the solvent and start the dissolution process again. Dissolve the peptide in a slightly larger volume of pure organic solvent before slowly adding the aqueous buffer while vortexing.[11]

Data Summary

Table 1: Effect of DMSO Concentration on T-Cell Activation Markers

DMSO Concentration% of CD69+ Cells (relative to 0% DMSO)% of CD25+ Cells (relative to 0% DMSO)% of CD154+ Cells (relative to 0% DMSO)
0.1%No significant changeNo significant change~83%
0.25%~85%No significant changeNot specified
0.5%No significant change~82%Not specified
1.0%~86%Not specified~10%

Data synthesized from a study on human CD4+ T-cells stimulated with anti-CD3 antibody for 16 hours.[9]

Table 2: Effect of DMSO Concentration on Cytokine Production by CD4+ T-cells

DMSO Concentration% of IL-4+ Cells (relative to 0% DMSO)% of IL-21+ Cells (relative to 0% DMSO)% of IL-22+ Cells (relative to 0% DMSO)% of IFNγ+ Cells (relative to 0% DMSO)
0.25%~84%~76%Not specifiedUnaffected
0.5%Not specifiedNot specifiedNot specifiedUnaffected
1.0%~71%~48%~44%Unaffected

Data from a study on polyclonally activated human CD4+ T-cells.

Experimental Protocols

Protocol 1: Preparing Peptide Stock Solutions and Dilutions to Minimize DMSO Concentration

This protocol outlines the steps for dissolving a hydrophobic peptide in DMSO and preparing working solutions for a cell-based assay.

Materials:

  • Lyophilized peptide

  • High-purity, sterile DMSO

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Sterile cell culture medium or PBS

Procedure:

  • Equilibrate Peptide: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Prepare Concentrated Stock: Add a small, precise volume of 100% DMSO to the peptide vial to create a highly concentrated stock solution (e.g., 10 mM). Vortex gently until the peptide is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

  • Intermediate Dilution (Optional but Recommended): Slowly add the concentrated DMSO-peptide stock to a larger volume of sterile PBS or cell culture medium while gently vortexing. This helps to prevent the peptide from precipitating out of solution.[4]

  • Final Working Solution: Further dilute the intermediate solution into your final cell culture medium to achieve the desired peptide concentration, ensuring the final DMSO concentration is at a non-toxic level (e.g., ≤0.5%).[2]

  • Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to assess any solvent-specific effects.[4]

Protocol 2: Washing Cells to Remove DMSO After Peptide Pulsing or Thawing

This protocol is designed to remove residual DMSO from cell suspensions, which is particularly useful after thawing cryopreserved cells or after a short-term, high-concentration peptide pulse.

Materials:

  • Cell suspension containing DMSO

  • Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Pre-warmed (37°C) complete cell culture medium or PBS

  • Centrifuge

Procedure:

  • Transfer Cells: Transfer the cell suspension from the culture vessel or cryovial to a sterile conical centrifuge tube.

  • Dilution: Slowly add at least 9 volumes of pre-warmed complete culture medium to the cell suspension. For example, add 9 mL of medium to 1 mL of cell suspension. This gradual dilution helps to minimize osmotic shock.[13][14]

  • Centrifugation: Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5-7 minutes to form a cell pellet.[13][14]

  • Aspirate Supernatant: Carefully aspirate and discard the supernatant containing the DMSO.

  • Resuspend Cells: Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Cell Counting and Viability Check: Perform a cell count and assess viability using a method such as trypan blue exclusion.

  • Proceed with Assay: The washed cells are now ready to be used in your peptide stimulation assay.

Visualizations

experimental_workflow cluster_prep Peptide & Cell Preparation cluster_assay Peptide Stimulation Assay cluster_wash Optional DMSO Removal Step peptide Dissolve Peptide in 100% DMSO (High Concentration Stock) dilute Dilute Peptide Stock in Assay Medium (Final DMSO ≤0.5%) peptide->dilute stimulate Add Diluted Peptide to Cells dilute->stimulate cells Prepare Cell Suspension cells->stimulate incubate Incubate (e.g., 4-72 hours) stimulate->incubate readout Assay Readout (e.g., ELISpot, Flow Cytometry) incubate->readout wash_cells Wash Cells to Remove DMSO incubate->wash_cells For sensitive assays wash_cells->readout

Caption: Workflow for reducing DMSO toxicity in peptide stimulation assays.

signaling_pathway DMSO DMSO (>0.5%) Ras_MAPK Ras/MAPK Pathway DMSO->Ras_MAPK Inhibits PI3K PI3K Pathway DMSO->PI3K Inhibits TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC TCR->Ras_MAPK TCR->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Activation T-Cell Activation (Cytokine Production, Proliferation) NFkB->Activation ERK ERK1/2 Ras_MAPK->ERK p38 p38 Ras_MAPK->p38 JNK JNK Ras_MAPK->JNK ERK->Activation p38->Activation JNK->Activation Akt Akt PI3K->Akt Akt->Activation

Caption: Impact of DMSO on key T-cell signaling pathways.

References

Technical Support Center: Improving Signal-to-Noise Ratio in Nucleoprotein (NP) Immunocapture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to enhance the signal-to-noise ratio (SNR) in immunocapture-based systems (ICS) for nucleoprotein (NP) detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in an NP immunocapture assay?

A low signal-to-noise ratio (SNR) is typically caused by either a weak specific signal or a high background signal (noise). Key contributing factors include suboptimal antibody concentrations, non-specific binding of antibodies or other reagents, insufficient washing, ineffective blocking, or issues with the detection reagents, such as expired enzymes or substrates.[1][2] Highly specific primary antibodies are critical for improving assay sensitivity by increasing the signal-to-noise ratio.[1]

Q2: How does the concentration of capture and detection antibodies affect the SNR?

Antibody concentration is a critical parameter that requires optimization. Using too little antibody can lead to a weak or undetectable signal. Conversely, using an excessively high concentration can increase non-specific binding, resulting in high background noise that obscures the specific signal.[3] The ideal concentration achieves the highest specific signal with the lowest non-specific background.

Q3: Why is the blocking step crucial for achieving a good SNR?

The blocking step is essential for preventing the non-specific adsorption of antibodies and other proteins to the assay surface (e.g., microplate wells).[2] An inadequate blocking buffer or insufficient incubation time can leave binding sites exposed, leading to high background noise and a reduced SNR.[2]

Q4: Can the wash buffer composition or wash steps impact my results?

Yes, wash steps are critical for removing unbound and non-specifically bound reagents.[2] Insufficient washing can leave residual materials in the wells, contributing significantly to background noise and potentially causing false positives.[2] The composition of the wash buffer can also influence results; it must be effective at removing unbound materials without disrupting the specific antibody-antigen interactions.

Q5: What is considered an acceptable signal-to-noise ratio for detection and quantification?

For reliably detecting a substance, a signal-to-noise ratio between 2:1 and 3:1 is generally considered the limit of detection (LOD). For accurate quantification (limit of quantification or LOQ), a higher SNR of 10:1 is typically required.[4]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your NP immunocapture experiments.

Issue 1: High Background Signal

Question: My negative control wells are showing a high signal, making it difficult to distinguish the specific signal in my samples. What are the likely causes and how can I resolve this?

Answer: A high background signal is a common issue that directly reduces the SNR. The primary causes and their solutions are outlined below.

  • Cause 1: Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

    • Solution: Titrate both the capture and detection antibodies to determine the optimal concentrations that provide the best signal with the lowest background.[5] A checkerboard titration is a highly effective method for this.

  • Cause 2: Ineffective Blocking: The blocking buffer may not be adequately covering all non-specific binding sites on the surface.

    • Solution: Test alternative blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking solutions). You may also need to optimize the concentration and incubation time for the blocking step.[2][6]

  • Cause 3: Insufficient Washing: Unbound antibodies and detection reagents may not be fully removed from the wells.

    • Solution: Increase the number of wash cycles or the volume of wash buffer used. Ensure that all residual liquid is completely removed after the final wash by tapping the plate on an absorbent surface.[2]

  • Cause 4: Contaminated or Expired Reagents: Detection reagents, such as the enzyme conjugate or substrate, may be contaminated or have lost activity, leading to spontaneous signal generation.

    • Solution: Use fresh, high-purity reagents and buffers.[6] Always check the expiration dates on your kits and reagents.[1]

Issue 2: Weak or No Signal

Question: My positive controls and samples are showing a very weak or non-existent signal. What are the common causes and troubleshooting steps?

Answer: A weak or absent signal prevents the accurate detection and quantification of NP. This can stem from several factors related to reagents or the experimental procedure.

  • Cause 1: Inadequate Antibody Concentration: The concentration of the capture or detection antibody may be too low to generate a detectable signal.

    • Solution: Optimize antibody concentrations through titration. Review the manufacturer's recommended dilution ranges as a starting point.

  • Cause 2: Degraded Reagents: The target NP antigen, antibodies, or enzyme-substrate components may have degraded due to improper storage or handling.

    • Solution: Ensure all reagents are stored at their recommended temperatures and have not undergone excessive freeze-thaw cycles. Use a fresh aliquot of the standard or a known positive sample to verify reagent activity.[2]

  • Cause 3: Incorrect Protocol or Incubation Times: Incubation times that are too short may not allow for sufficient binding to occur.

    • Solution: Carefully review the entire protocol to ensure all steps were performed correctly.[1] If using a pre-optimized kit, adhere to the specified incubation times. For custom assays, you may need to optimize incubation periods.[2]

  • Cause 4: Incompatible Buffer Components: Certain components in your sample matrix or buffers could be inhibiting the antibody-antigen interaction or the enzyme's activity.

    • Solution: Check for known inhibitors in your buffers. If possible, run a control with a purified NP sample in a clean buffer to confirm the assay is working correctly.

Data Presentation

Table 1: Recommended Starting Dilution Ranges for Antibody Optimization

This table provides general starting points for optimizing monoclonal and polyclonal antibody concentrations in an immunocapture assay. The optimal concentration must be determined empirically for each specific antibody and experimental setup.

Antibody TypeTypical Starting Concentration Range (for coating)Typical Starting Dilution (for detection)Rationale
Monoclonal Antibody 5-25 µg/mL1:1,000 - 1:10,000Targets a single epitope, providing high specificity. Concentration needs to be carefully optimized.
Polyclonal Antibody 1.7-15 µg/mL1:500 - 1:5,000A heterogeneous mix that binds multiple epitopes, which can amplify the signal. Often used at a lower concentration than monoclonals.
Table 2: Troubleshooting Summary for Low SNR in NP Immunocapture Assays
SymptomPotential CauseRecommended Action
High Background 1. Antibody concentration too high2. Ineffective blocking3. Insufficient washing4. Reagent contamination1. Perform antibody titration2. Optimize blocking buffer & incubation time3. Increase number/volume of wash steps4. Use fresh, high-purity reagents
Weak/No Signal 1. Antibody concentration too low2. Degraded antigen or reagents3. Suboptimal incubation times4. Inhibitors in sample/buffer1. Perform antibody titration2. Verify reagent activity with controls3. Optimize incubation periods4. Run assay with purified NP in clean buffer
High Variability 1. Inconsistent pipetting2. Uneven washing3. Temperature fluctuations1. Calibrate pipettes; use consistent technique2. Ensure uniform washing across the plate3. Maintain stable incubation temperatures

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol describes a method to simultaneously determine the optimal concentrations for both the capture and detection antibodies.

Objective: To find the antibody concentration pairing that yields the highest signal-to-noise ratio.

Methodology:

  • Prepare Capture Antibody Dilutions: Prepare a serial dilution of the capture antibody (e.g., ranging from 0.5 µg/mL to 10 µg/mL) in a suitable coating buffer.

  • Coat Microplate: Coat the columns of a 96-well plate with the different concentrations of the capture antibody. For example, coat columns 1-2 with 10 µg/mL, columns 3-4 with 5 µg/mL, and so on. Include columns with no capture antibody as a control. Incubate as required (e.g., overnight at 4°C).

  • Wash and Block: Wash the plate with wash buffer to remove unbound capture antibody. Block the plate with an appropriate blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Add Antigen and Controls: After washing, add a constant, intermediate concentration of the NP antigen to all wells except for the negative control wells (add sample buffer only). Incubate for 1-2 hours.

  • Add Detection Antibody Dilutions: Wash the plate. Prepare serial dilutions of the enzyme-conjugated detection antibody (e.g., 1:1000, 1:2000, 1:4000, etc.). Add these dilutions to the rows of the plate.

  • Develop and Read: After incubation and a final wash, add the enzyme substrate. Stop the reaction after a set time and read the absorbance (or fluorescence/luminescence) on a plate reader.

  • Analyze Data: Plot the signal and calculate the signal-to-noise ratio for each combination. The optimal pairing is the one that provides a strong positive signal with a low negative control signal.

Visual Guides and Workflows

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.

experimental_workflow A 1. Coat Plate (Capture Antibody) B 2. Wash & Block A->B C 3. Add Sample (NP Antigen) B->C D 4. Wash C->D E 5. Add Detection Ab D->E F 6. Wash E->F G 7. Add Substrate F->G H 8. Read Signal G->H

Caption: Standard workflow for a sandwich immunocapture assay.

troubleshooting_logic Start Low SNR Detected Check_BG Is Background High? Start->Check_BG High_BG_Actions High Background Actions: - Titrate Antibodies Down - Optimize Blocking - Increase Washing Check_BG->High_BG_Actions Yes Check_Signal Is Signal Weak? Check_BG->Check_Signal No End SNR Improved High_BG_Actions->End Weak_Signal_Actions Weak Signal Actions: - Titrate Antibodies Up - Check Reagent Activity - Verify Protocol Check_Signal->Weak_Signal_Actions Yes Check_Signal->End No Weak_Signal_Actions->End

Caption: Troubleshooting logic for addressing a low SNR.

signal_vs_noise_factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise SNR Signal-to-Noise Ratio (SNR) Signal SIGNAL Signal->SNR Noise NOISE Noise->SNR S1 Optimal Antibody Affinity S1->Signal S2 Sufficient Antigen S2->Signal S3 Active Enzyme/Substrate S3->Signal S4 Optimal Incubation Time S4->Signal N1 Non-Specific Binding N1->Noise N2 Insufficient Washing N2->Noise N3 Poor Blocking N3->Noise N4 Reagent Contamination N4->Noise

Caption: Key factors that contribute to signal versus noise.

References

Navigating T-Cell Assays with NP Peptides: A Technical Support Guide on the Effects of Trifluoroacetate (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in T-cell assays involving synthetic nucleoprotein (NP) peptides. A common yet often overlooked factor that can significantly impact experimental outcomes is the presence of residual trifluoroacetate (B77799) (TFA), a counterion ubiquitously used in peptide synthesis and purification. This guide offers in-depth FAQs, troubleshooting advice, and detailed experimental protocols to help you mitigate the effects of TFA and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic NP peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] During the final lyophilization step, free TFA is largely removed, but some TFA remains as a counterion, forming a salt with the positively charged amino acid residues in your NP peptide.[1] Peptides are therefore often delivered as TFA salts, and the amount of residual TFA can range from 10% to 45% of the total peptide weight.[3][4]

Q2: How can residual TFA affect my T-cell assays with NP peptides?

A2: Residual TFA can significantly interfere with T-cell assays in several ways:

  • Direct Cytotoxicity: TFA can be toxic to cells, including T-cells, even at low concentrations. Some studies report that TFA concentrations as low as 0.1 mM can inhibit cell proliferation, while others have observed significant cell death in the 1-5 mM range, depending on the cell line and exposure time.[3][5] This can lead to false-negative results or an underestimation of the true T-cell response to your NP peptide.

  • Inhibition of T-Cell Proliferation: Even at non-toxic concentrations, TFA can suppress T-cell proliferation.[6] This can mask the true stimulatory effect of the NP peptide.

  • Modulation of Immune Responses: TFA has been reported to have inflammatory properties and can modulate immune responses, potentially leading to non-specific T-cell activation or altered cytokine profiles.[2][5]

  • Alteration of Peptide Structure and Presentation: As a counterion, TFA can influence the secondary structure of the NP peptide, which may affect its recognition by T-cell receptors (TCRs) and its presentation by antigen-presenting cells (APCs).[7][8]

  • Lowering pH of Culture Medium: Being a strong acid, residual TFA can lower the pH of your cell culture medium, which can negatively impact T-cell viability and function.[3]

Q3: At what concentration does TFA become a problem in T-cell assays?

A3: The cytotoxic and inhibitory concentrations of TFA can vary depending on the specific T-cell population, the duration of the assay, and the sensitivity of the experimental endpoint being measured. However, inhibitory effects on cell proliferation have been observed at concentrations as low as 10 nM to 100 nM.[5][6] For sensitive cellular assays, it is recommended to keep TFA concentrations well below these levels.

Q4: How can I determine if TFA is affecting my experimental results?

A4: To determine if TFA is the source of unexpected results, you can perform a TFA control experiment . This involves adding TFA alone (without the NP peptide) to your T-cell culture at the same concentration present in your peptide stock solution.[3] If you observe similar inhibitory or cytotoxic effects in the TFA-only control as you do with your peptide, it is a strong indication that TFA is interfering with your assay.

Q5: What are the alternatives to TFA for my NP peptide?

A5: If you suspect TFA is interfering with your T-cell assays, you can request your peptide supplier to provide the NP peptide with a more biocompatible counterion, such as hydrochloride (HCl) or acetate (B1210297).[3][9] These are generally better tolerated by cells. Alternatively, you can perform a TFA removal procedure in your own lab.

Troubleshooting Guide

This guide addresses common issues encountered during T-cell assays with NP peptides, with a focus on problems potentially caused by TFA.

Problem Potential Cause Recommended Solution
Low or no T-cell proliferation in response to NP peptide 1. TFA-induced cytotoxicity or inhibition: Residual TFA in the peptide preparation is suppressing the T-cell response. 2. Suboptimal peptide concentration: The concentration of the NP peptide is too low to elicit a response or too high, leading to activation-induced cell death. 3. Poor peptide solubility: The NP peptide is not fully dissolved, reducing its effective concentration. 4. Incorrect peptide sequence or purity: The synthesized peptide does not have the correct sequence or is of insufficient purity.1. Perform a TFA control experiment. If TFA is the issue, obtain the NP peptide as an HCl or acetate salt, or perform TFA removal. 2. Titrate the NP peptide concentration to find the optimal dose for T-cell stimulation. 3. Ensure complete dissolution of the peptide. Use appropriate solvents and techniques as recommended by the supplier. 4. Verify the peptide sequence and purity through mass spectrometry and HPLC analysis provided by the manufacturer.
High background proliferation in unstimulated T-cells 1. Contamination of peptide or reagents: The peptide stock or cell culture reagents may be contaminated with mitogens or endotoxins. 2. Non-specific stimulation by TFA: In some cases, TFA has been reported to cause non-specific immune stimulation.1. Use sterile techniques and high-purity reagents. Test reagents for endotoxin (B1171834) contamination. 2. Switch to an HCl or acetate salt of the NP peptide.
Inconsistent results between experiments 1. Variable TFA content in different peptide batches: Different batches of the same NP peptide may have varying levels of residual TFA. 2. Repeated freeze-thaw cycles of peptide stock: This can lead to peptide degradation. 3. Variability in cell health and donor responses: Primary T-cells can have significant donor-to-donor variability.1. Request consistent TFA levels from your supplier or perform TFA removal on all batches. 2. Aliquot the peptide stock upon reconstitution to avoid multiple freeze-thaw cycles. 3. Use a consistent source of T-cells and include appropriate controls in every experiment.

Quantitative Data on the Effect of TFA

While specific data for NP peptides is limited in publicly available literature, the following table provides a representative comparison of T-cell proliferation in response to a generic peptide in its TFA and HCl salt forms, based on findings for other peptides and cell types.[6] This data illustrates the potential inhibitory effect of TFA.

Peptide CounterionPeptide Concentration (µg/mL)T-Cell Proliferation (CFSE low %)
TFA Salt 115%
525%
1030%
HCl Salt 135%
565%
1085%
No Peptide Control 05%
TFA Only Control (equivalent to 10 µg/mL peptide) 08%

This table is illustrative and compiled from qualitative descriptions and data from similar studies. Researchers should perform their own validation experiments.

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) Removal from Synthetic Peptides via HCl Exchange

This protocol describes a common method to exchange TFA counterions with chloride ions.

  • Dissolve the Peptide: Dissolve the lyophilized NP peptide containing TFA in sterile, deionized water to a concentration of 1-2 mg/mL.

  • Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.

  • Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 2-5 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the NP peptide hydrochloride salt in your desired sterile buffer for use in T-cell assays.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

This protocol outlines a method to measure T-cell proliferation by tracking the dilution of the fluorescent dye CFSE.

  • Labeling T-Cells with CFSE:

    • Resuspend isolated T-cells (e.g., PBMCs) at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • T-Cell Stimulation:

    • Resuspend the CFSE-labeled T-cells in complete RPMI medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add the NP peptide (as HCl or acetate salt) at various concentrations. Include a "no peptide" negative control and a positive control (e.g., PHA or anti-CD3/CD28 beads).

    • Incubate the plate for 4-6 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations of interest and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-I/II TCR TCR MHC->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Signaling Downstream Signaling (e.g., ZAP70, LAT) TCR->Signaling CD28->Signaling Proliferation Proliferation & Cytokine Release Signaling->Proliferation NP_Peptide NP Peptide NP_Peptide->MHC Processing & Presentation TFA TFA Anion TFA->Proliferation Inhibits TFA->NP_Peptide Alters Structure?

Caption: T-Cell activation pathway and potential interference by TFA.

Experimental_Workflow cluster_Peptide_Prep Peptide Preparation cluster_Assay T-Cell Proliferation Assay Peptide_TFA NP Peptide (TFA Salt) TFA_Removal TFA Removal (HCl Exchange) Peptide_TFA->TFA_Removal Peptide_HCl NP Peptide (HCl Salt) TFA_Removal->Peptide_HCl Stimulation Co-culture with Peptide Peptide_HCl->Stimulation CFSE_Labeling CFSE Labeling of T-Cells CFSE_Labeling->Stimulation Analysis Flow Cytometry Analysis Stimulation->Analysis

Caption: Experimental workflow for T-cell assays with TFA removal.

Troubleshooting_Logic Start Low T-Cell Proliferation? Check_TFA Run TFA Control Experiment Start->Check_TFA TFA_Problem TFA is Inhibitory Check_TFA->TFA_Problem Yes No_TFA_Problem TFA is Not the Issue Check_TFA->No_TFA_Problem No Switch_Salt Use HCl/Acetate Salt or Perform TFA Removal TFA_Problem->Switch_Salt Optimize_Assay Optimize Peptide Concentration, Cell Density, etc. No_TFA_Problem->Optimize_Assay

Caption: Troubleshooting logic for low T-cell proliferation.

References

Technical Support Center: Optimizing Staining for NP (266-274) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the fixation and permeabilization steps required for staining the influenza nucleoprotein (NP) (266-274) epitope. Proper sample preparation is critical for accurate detection of NP (266-274)-specific T cells via flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for intracellular staining of NP (266-274) specific T cells?

A1: For detecting intracellular cytokines in T cells responding to the NP (266-274) epitope, the most common and recommended starting point is fixation with 2-4% paraformaldehyde (PFA) or formaldehyde (B43269).[1][2] This method uses cross-linking to preserve cellular morphology and the location of intracellular proteins.[2][3][4] While alcohol-based fixatives like methanol (B129727) can also be used and have the advantage of simultaneously fixing and permeabilizing cells, they can sometimes alter cell structure or destroy certain epitopes.[1][4] It is advisable to test different methods to determine the optimal condition for your specific antibody and cell type.[1]

Q2: If I use a formaldehyde-based fixative, which permeabilization agent should I choose?

A2: After cross-linking fixation, the cell membrane must be permeabilized to allow antibodies to access intracellular targets.[3]

  • For cytoplasmic antigens (e.g., cytokines like IFN-γ, TNF-α): A mild, non-ionic detergent like saponin (B1150181) is often preferred. Saponin creates pores in the cell membrane without dissolving it completely, and its effect is reversible.[1][5]

  • For nuclear antigens: A harsher detergent like Triton X-100 or NP-40 is typically required to permeabilize the nuclear membrane.[6] For most cytokine staining related to NP (266-274) response, starting with 0.1-0.5% saponin is a reliable choice.

Q3: I am staining for surface markers (e.g., CD8) and intracellular cytokines. In what order should I perform the staining?

A3: For combined surface and intracellular staining, you should always stain for the surface markers before fixation and permeabilization.[6][7] Fixation can alter or mask surface epitopes, leading to reduced signal intensity.[8] The general workflow is: 1) Stain surface markers, 2) Wash, 3) Fix, 4) Permeabilize, 5) Stain intracellular targets.

Q4: Can I store my cells after fixation?

A4: Yes, cells can typically be stored in a fixation buffer or a specialized cell staining buffer at 4°C for a period ranging from a few hours to overnight.[7][9] However, prolonged storage may lead to a decrease in signal for some antigens or fluorochromes. It is best to acquire samples as soon as possible after staining is complete.[10]

Experimental Protocols and Data

Recommended Protocol for Combined Surface and Intracellular Cytokine Staining

This protocol is a general guideline for staining peripheral blood mononuclear cells (PBMCs) after stimulation with the NP (266-274) peptide. Optimization, particularly antibody titration, is recommended for each new experiment.[11]

1. Cell Preparation and Stimulation:

  • Prepare a single-cell suspension of PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
  • Stimulate cells with the NP (266-274) peptide (typically 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. This step traps cytokines inside the cell.

2. Surface Marker Staining:

  • Wash cells with FACS buffer (PBS + 2% FCS/BSA).
  • Incubate cells with a cocktail of fluorescently-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) for 20-30 minutes at 4°C, protected from light.[12]
  • Wash cells twice with cold FACS buffer.

3. Fixation:

  • Resuspend cells in 100 µL of a fixation buffer (e.g., 2-4% formaldehyde in PBS).
  • Incubate for 15-20 minutes at room temperature.[13]
  • Wash cells thoroughly with FACS buffer.

4. Permeabilization and Intracellular Staining:

  • Resuspend the fixed cells in 100 µL of a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin).
  • Add the fluorescently-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) directly to the permeabilization buffer.
  • Incubate for 30-45 minutes at 4°C or room temperature, protected from light.
  • Wash cells twice with permeabilization buffer. Note: If using saponin, it must be present in all subsequent wash buffers to keep the cells permeabilized.[6]

5. Acquisition:

  • Resuspend the final cell pellet in 200-500 µL of FACS buffer.
  • Acquire samples on a flow cytometer as soon as possible.[10]

Data Tables: Reagent Comparison

Table 1: Comparison of Common Fixation Methods

FixativeMechanismTypical ConcentrationProsCons
Formaldehyde / PFA Cross-links proteins via amine groups.[2]1-4% in PBSExcellent preservation of cell morphology; good for retaining soluble proteins.[1]Can mask some epitopes; requires a separate permeabilization step.[2][3]
Methanol / Ethanol Dehydrates and precipitates proteins.[4]70-100% (ice-cold)Fixes and permeabilizes in one step; good for some phospho-epitopes and nuclear antigens.[1][6]Can alter cell structure and light scatter properties; may destroy some epitopes.[4]
Acetone Dehydrates and precipitates proteins.[6]100% (ice-cold)Good for some cytoskeletal and enzyme antigens.Can cause cell shrinkage; degrades plastic tubes.[6]

Table 2: Comparison of Common Permeabilization Agents

AgentMechanismTypical ConcentrationUse CaseNotes
Saponin Forms pores in the plasma membrane by complexing with cholesterol.[1]0.1-0.5%Cytoplasmic antigens.Mild and reversible; must be kept in buffers throughout staining and washing.[6]
Triton X-100 / NP-40 Non-ionic detergents that dissolve lipids from membranes.[2]0.1-1%Nuclear and mitochondrial antigens.Harsh and non-reversible; permeabilizes all membranes, including the nucleus.[2][6]
Digitonin Similar to saponin, forms pores in membranes.[14]0.01-0.05%Cytoplasmic antigens.Milder alternative to Triton X-100.[1]

Visual Guides and Workflows

Diagram 1: Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Analysis start Prepare Single-Cell Suspension (PBMCs) stim Stimulate with NP (266-274) + Protein Transport Inhibitor start->stim surf_stain Step 1: Stain Surface Markers (e.g., CD8, CD3) stim->surf_stain fix Step 2: Fix Cells (e.g., 4% PFA) surf_stain->fix perm Step 3: Permeabilize (e.g., Saponin Buffer) fix->perm intra_stain Step 4: Stain Intracellular Targets (e.g., IFN-γ) perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Gate on CD8+ Cells & Analyze Cytokine Expression acquire->analyze

Caption: Workflow for NP (266-274) intracellular cytokine staining.

Diagram 2: Troubleshooting Logic

G problem Problem: Weak or No Signal cause1 Cause: Inadequate Permeabilization problem->cause1 cause2 Cause: Epitope Masking by Fixation problem->cause2 cause3 Cause: Low Target Expression problem->cause3 cause4 Cause: Incorrect Antibody Titration problem->cause4 sol1 Solution: - Use stronger detergent (Triton) - Increase detergent concentration cause1->sol1 sol2 Solution: - Reduce fixation time/concentration - Try methanol fixation cause2->sol2 sol3 Solution: - Optimize stimulation time - Use positive control cells cause3->sol3 sol4 Solution: - Titrate antibody to find optimal concentration cause4->sol4

Caption: Troubleshooting guide for weak intracellular staining signals.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Inadequate Permeabilization: The antibody cannot access the intracellular target.[15]- Ensure the correct permeabilization agent is used for the target's location (cytoplasmic vs. nuclear).[5] - If using saponin, confirm it was present in all wash buffers after the initial permeabilization step.[6] - Try a stronger detergent like Triton X-100 if targeting nuclear proteins.[6]
Antibody Concentration Too Low: Insufficient antibody to detect the target.[13]- Titrate the antibody to determine the optimal staining concentration. This is a critical step for every new antibody lot.[11]
Epitope Masking/Destruction: The fixation process has altered the epitope so the antibody can no longer bind.[2]- Reduce the concentration or incubation time of the formaldehyde fixative. - Try an alternative fixation method, such as ice-cold methanol, which may work better for certain antibodies.[1]
Low Target Protein Expression: The cells are not producing enough of the cytokine or protein to be detected.- Ensure stimulation conditions (peptide concentration, time) are optimal. - Include a positive control sample known to express the target protein.[15]
High Background Insufficient Washing: Residual, unbound antibody remains in the sample.- Increase the number or volume of wash steps after antibody incubation.[15]
Antibody Concentration Too High: Excess antibody is binding non-specifically.[1]- Titrate the antibody to find a concentration that maximizes the signal-to-noise ratio.[6]
Non-Specific Binding: Antibodies are binding to Fc receptors on cells like monocytes and macrophages.- Include an Fc receptor blocking step before adding primary antibodies.[8] - Include a viability dye to exclude dead cells, which can bind antibodies non-specifically.[8][16]
Poor Cell Viability / Unusual Scatter Profile Harsh Reagents or Handling: Fixation/permeabilization steps or vigorous vortexing can damage cells.[5][13]- Handle cells gently; avoid excessive vortexing.[13] - When using methanol, chill cells on ice first and add the methanol dropwise while gently vortexing to prevent hypotonic shock.[6][8] - Ensure all centrifugation steps are performed at appropriate speeds (e.g., 300-400 x g).

References

Validation & Comparative

T-Cell Responses to Influenza Virus: A Comparative Analysis of NP (266-274) and M1 (58-66) Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell responses to different viral epitopes is critical for the development of effective vaccines and immunotherapies. This guide provides a comparative analysis of the T-cell responses directed against two well-characterized influenza A virus epitopes: the nucleoprotein (NP) epitope spanning amino acids 266-274 (SMMNNEKLA) and the matrix protein 1 (M1) epitope from amino acids 58-66 (GILGFVFTL).

Both epitopes are recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A02:01 allele, which is prevalent in a significant portion of the human population. The M1(58-66) epitope is widely regarded as an immunodominant epitope in HLA-A02:01 positive individuals, meaning it frequently elicits a strong T-cell response.[1][2] While T-cell responses to the NP are also crucial for viral clearance, direct quantitative comparisons to the immunodominant M1(58-66) epitope are less frequently reported in the literature for the specific NP(266-274) epitope. This guide synthesizes available data to facilitate a clearer understanding of the characteristics of T-cell responses to these two important targets.

Quantitative Comparison of T-Cell Responses

The following table summarizes key parameters of T-cell responses to the NP(266-274) and M1(58-66) epitopes based on available experimental data. It is important to note that direct comparative studies for the NP(266-274) epitope are limited, and some data points represent responses to the overall NP protein or other NP epitopes.

ParameterNP (266-274) - SMMNNEKLAM1 (58-66) - GILGFVFTLReferences
Immunogenicity ImmunogenicHighly Immunodominant in HLA-A02:01+ individuals[1][2]
T-Cell Frequency (ex vivo) Data not specifically available for this epitope. Responses to NP are generally robust.Frequently detected in HLA-A02:01+ individuals.[2]
IFN-γ Production (ELISpot) Capable of inducing IFN-γ production.Strong IFN-γ response, often used as a positive control.[3][3]
Cytotoxicity (% Lysis) Demonstrates cytotoxic potential.High lytic activity against peptide-pulsed or virus-infected target cells.[4]
Functional Avidity Data not specifically available for direct comparison.Generally high functional avidity, though some studies show variability.[5][6][5][6]

Experimental Methodologies

Detailed protocols for the key assays used to characterize T-cell responses are provided below. These represent synthesized, standard procedures and may require optimization for specific experimental conditions.

Interferon-γ (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

  • Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) and add them to the wells at a concentration of 2-5 x 10^5 cells/well.

  • Stimulation: Add the NP(266-274) or M1(58-66) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric characterization of T-cells, identifying the phenotype of cytokine-producing cells by flow cytometry.

Protocol:

  • Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs per well in a 96-well plate with the NP(266-274) or M1(58-66) peptide (1-10 µg/mL) for 6-12 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added for the last 4-6 hours of incubation.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-human IFN-γ antibody for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the percentage of IFN-γ-producing CD8+ T-cells.

Chromium Release Assay

This assay measures the cytotoxic activity of T-cells by quantifying the release of radioactive chromium (51Cr) from labeled target cells upon lysis.

Protocol:

  • Target Cell Labeling: Label target cells (e.g., T2 cells or autologous B-LCLs) with 51Cr by incubating them with Sodium Chromate (51Cr) for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the NP(266-274) or M1(58-66) peptide (1-10 µg/mL) for 1 hour at 37°C.

  • Co-culture: Co-culture the peptide-pulsed target cells with effector T-cells (at various effector-to-target ratios) in a 96-well round-bottom plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: Counts from wells with effector and target cells.

    • Spontaneous Release: Counts from wells with target cells only (measures baseline 51Cr leakage).

    • Maximum Release: Counts from wells with target cells lysed with detergent (represents 100% 51Cr release).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing T-cell responses to the NP(266-274) and M1(58-66) epitopes using the described experimental assays.

T_Cell_Response_Workflow cluster_preparation 1. Sample Preparation cluster_stimulation 2. T-Cell Stimulation cluster_assays 3. Functional Assays cluster_analysis 4. Data Analysis & Comparison PBMC_Isolation Isolate PBMCs from blood sample Stimulation Stimulate PBMCs with peptides PBMC_Isolation->Stimulation Peptide_NP NP (266-274) Peptide Peptide_NP->Stimulation Peptide_M1 M1 (58-66) Peptide Peptide_M1->Stimulation ELISpot IFN-γ ELISpot Stimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS Cytotoxicity Chromium Release Assay Stimulation->Cytotoxicity Analysis Quantify T-Cell Frequency, Cytokine Production, and Cytotoxicity ELISpot->Analysis ICS->Analysis Cytotoxicity->Analysis Comparison Compare Responses to NP vs. M1 Analysis->Comparison

Caption: Experimental workflow for comparing T-cell responses to influenza epitopes.

Signaling Pathways and Logical Relationships

While a detailed signaling pathway for T-cell activation is complex and beyond the scope of this guide, the fundamental process involves the T-cell receptor (TCR) on a CD8+ T-cell recognizing the peptide-MHC class I complex on an antigen-presenting cell or an infected cell. This recognition, along with co-stimulatory signals, triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, and the execution of effector functions such as cytokine production (e.g., IFN-γ) and target cell lysis.

The logical relationship in comparing these two epitopes lies in understanding the concept of immunodominance. The M1(58-66) epitope's high frequency of recognition and strong response in HLA-A*02:01+ individuals make it a benchmark for evaluating the immunogenicity of other epitopes like NP(266-274). A comprehensive understanding of both dominant and subdominant T-cell responses is crucial for designing vaccines that elicit a broad and effective cellular immunity against influenza virus.

References

Comparative Analysis of NP (266-274) Specific T-Cell Cross-Reactivity with Other Respiratory Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of T-cells specific for the influenza A virus nucleoprotein (NP) epitope (amino acids 266-274 in the murine model, corresponding to 265-273 in humans) with other significant respiratory viruses. This analysis is supported by experimental data from peer-reviewed studies, offering valuable insights for the development of broadly protective vaccines and T-cell-based immunotherapies.

Executive Summary

The highly conserved nature of the influenza A virus nucleoprotein makes it a key target for cross-reactive T-cell responses. Understanding the extent to which T-cells specific for NP epitopes, such as NP (266-274), can recognize homologous sequences in other influenza virus types and unrelated respiratory viruses is crucial for designing universal vaccine strategies. This guide synthesizes available data on the cross-reactivity of NP (266-274) specific T-cells with influenza B and C viruses, and discusses the current understanding of their potential cross-reactivity with human parainfluenza virus, respiratory syncytial virus (RSV), and human coronaviruses.

Data Presentation: Quantitative Analysis of T-Cell Cross-Reactivity

The following tables summarize the quantitative data from studies assessing the cross-reactivity of influenza A NP (265-273) specific T-cells with homologous peptides from other influenza viruses.

Target VirusHomologous Peptide SequenceT-Cell Response MetricResultReference
Influenza A Virus (IAV) ILRGSVAHK % IFN-γ+ CD8+ T-cells Variable, up to ~2% of CD8+ T-cells [1]
Influenza B Virus (IBV)KLRGSVAYK% IFN-γ+ CD8+ T-cellsSignificantly lower than IAV, but detectable[1]
Influenza C Virus (ICV)MLRGNVAYK% IFN-γ+ CD8+ T-cellsMinimal to no response[1]

Table 1: Cross-Reactivity of Influenza A NP (265-273) Specific T-Cells with Influenza B and C Viruses. Data from a study by Valkenburg et al. (2022) shows that CD8+ T-cells specific for the HLA-A*03:01-restricted IAV NP265-273 epitope exhibit some cross-reactivity with the homologous peptide from IBV, but minimal recognition of the ICV peptide.[1]

TargetMetricDonor 1Donor 2Donor 3
IAV NP265-273 % IFN-γ+ of CD8+ T-cells 1.89% 0.85% 0.54%
IBV NP323-331% IFN-γ+ of CD8+ T-cells0.23%0.11%0.08%
ICV NP270-278% IFN-γ+ of CD8+ T-cells0.03%0.02%0.01%

Table 2: Individual Donor Responses of IAV NP (265-273) Specific T-Cells to Homologous Peptides. This table presents a more detailed breakdown of the IFN-γ response from three HLA-A*03:01 positive donors, demonstrating the variability in cross-reactive responses.[1]

Cross-Reactivity with Other Respiratory Viruses:

Currently, there is a lack of specific experimental data demonstrating cross-reactivity of T-cells targeting the influenza A NP (266-274) epitope with homologous peptides from:

  • Human Parainfluenza Virus (HPIV)

  • Respiratory Syncytial Virus (RSV)

  • Human Coronaviruses (HCoVs)

Mandatory Visualization

Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Activates pMHC Peptide-MHC pMHC->TCR Recognition Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Activates SLP76->PLCg1 Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates NFAT NFAT Ca_Flux->NFAT Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 Ras_MAPK->AP1 Activates Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cross-Reactivity Assays cluster_elispot_steps ELISPOT Details cluster_cytotoxicity_steps Cytotoxicity Details PBMC_Isolation Isolate PBMCs from Donor Blood ELISPOT ELISPOT Assay PBMC_Isolation->ELISPOT Cytotoxicity Cytotoxicity Assay PBMC_Isolation->Cytotoxicity Peptide_Synthesis Synthesize Peptides (IAV, IBV, ICV, etc.) Peptide_Synthesis->ELISPOT Peptide_Synthesis->Cytotoxicity Stimulate_Cells Stimulate PBMCs with Peptides Prepare_Targets Prepare Target Cells (Peptide-pulsed) Incubate Incubate and Capture Secreted Cytokines Detect_Spots Detect and Quantify Cytokine Spots Data_Analysis Data Analysis and Comparison Detect_Spots->Data_Analysis Co_culture Co-culture Effector and Target Cells Measure_Lysis Measure Target Cell Lysis Measure_Lysis->Data_Analysis

Caption: Experimental Workflow for T-Cell Cross-Reactivity.

Experimental Protocols

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

Objective: To quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with viral peptides.

Materials:

  • 96-well PVDF membrane plates

  • Human IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • TMB substrate

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Viral peptides (e.g., IAV NP265-273, IBV NP323-331)

  • Complete RPMI-1640 medium

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Cell Plating: Add 2 x 105 PBMCs per well.

  • Peptide Stimulation: Add viral peptides to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate and add biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash and add TMB substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader.

51Cr-Release Cytotoxicity Assay

Objective: To measure the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting a specific viral epitope.

Materials:

  • Effector cells (in vitro expanded NP-specific T-cells)

  • Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)

  • 51Cr (Sodium Chromate)

  • Viral peptides

  • 96-well round-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling: Label target cells with 51Cr for 1 hour at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the viral peptides (10 µg/mL) for 1 hour at 37°C.

  • Co-culture:

    • Plate the peptide-pulsed target cells at 1 x 104 cells/well in a 96-well plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

T-cells specific for the highly conserved influenza A NP (266-274) epitope demonstrate a degree of cross-reactivity with the homologous epitope from influenza B virus, albeit with a reduced magnitude of response.[1] Cross-reactivity with the more divergent influenza C virus epitope is minimal.[1] Crucially, there is currently no direct evidence to support the cross-reactivity of T-cells targeting this specific influenza epitope with peptides from human parainfluenza virus, RSV, or human coronaviruses. This lack of broad cross-reactivity with unrelated respiratory viruses underscores the challenge in developing a single, T-cell-based vaccine that can provide universal protection against a wide range of respiratory pathogens. Future research should focus on identifying other conserved T-cell epitopes that may be shared across different virus families or on developing multi-epitope vaccines to broaden the protective immune response.

References

A Comparative Guide to the Immunodominance of Influenza NP Epitopes in Human T-Cell Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunodominance of influenza virus nucleoprotein (NP) epitopes in the human T-cell response, supported by experimental data. It further details the methodologies of key experiments for assessing these responses, offering a resource for researchers in immunology and vaccine development.

Immunodominance of Influenza Antigens: A Comparative Overview

The human T-cell response to influenza A virus is directed against multiple viral proteins. However, these responses are not evenly distributed, with certain proteins and specific epitopes within them dominating the response. This phenomenon, known as immunodominance, is a critical factor in understanding natural immunity and designing effective T-cell-based vaccines.

The internal proteins of the influenza virus, particularly the nucleoprotein (NP) and matrix protein 1 (M1), are consistently found to be the most immunodominant targets for both CD4+ and CD8+ T-cell responses in humans.[1] This is in contrast to the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are the primary targets of the antibody response but tend to elicit less dominant T-cell responses. The polymerase basic protein 1 (PB1) is also a target of T-cell responses, though generally to a lesser extent than NP and M1.[1]

The immunodominance hierarchy can, however, vary between individuals, a factor largely attributed to the diversity of Human Leukocyte Antigen (HLA) alleles within the population. Different HLA molecules have distinct peptide-binding specificities, thus influencing which epitopes are presented to T-cells and the magnitude of the subsequent response.

Quantitative Comparison of T-Cell Responses to Influenza Epitopes

The following tables summarize quantitative data from studies assessing the immunodominance of influenza NP epitopes in comparison to other viral epitopes. These data are derived from common assays used to measure T-cell responses, such as the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which measures the percentage of cytokine-producing T-cells.

Table 1: Immunodominance of Influenza Antigens in CD4+ T-Cell Responses

AntigenEpitopeAssayResponse MetricResultReference
NP NP₁₀₂₋₁₁₄ELISpot% of total CD4+ T-cell responseDominant(Choi et al., 2018)
NP NP₄₆₃₋₄₇₅ELISpot% of total CD4+ T-cell responseDominant(Choi et al., 2018)
M1M1₁₂₉₋₁₄₁ELISpot% of total CD4+ T-cell responseDominant(Choi et al., 2018)
PB1VariousELISpot% of total CD4+ T-cell responseSubdominant[1]
HAVariousELISpot% of total CD4+ T-cell responseSubdominant[1]

Table 2: Immunodominance of Influenza Antigens in CD8+ T-Cell Responses

AntigenEpitopeHLA RestrictionAssayResponse MetricResultReference
NP NP₄₁₈₋₄₂₆HLA-A02:01ELISpotIFN-γ spot-forming cells (SFC) / 10⁶ PBMCHigh(Grant et al., 2016)
NP NP₂₆₂₋₂₇₀HLA-B27:05ELISpotIFN-γ SFC / 10⁶ PBMCHigh(Grant et al., 2016)
NP NP₃₈₀₋₃₈₈HLA-B08:01ELISpotIFN-γ SFC / 10⁶ PBMCHigh(Grant et al., 2016)
M1M1₅₈₋₆₆HLA-A02:01ELISpotIFN-γ SFC / 10⁶ PBMCHigh(Grant et al., 2016)
PB1PB1₄₁₃₋₄₂₁HLA-A02:01ELISpotIFN-γ SFC / 10⁶ PBMCModerate(Grant et al., 2016)
PAPA₂₂₄₋₂₃₃HLA-A02:01ELISpotIFN-γ SFC / 10⁶ PBMCLow(Grant et al., 2016)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays used to quantify T-cell responses to influenza epitopes.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying the number of cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). Upon stimulation with influenza peptides, activated T-cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). The addition of a substrate results in the formation of a colored spot for each cytokine-secreting cell.

Detailed Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight at 4°C.

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Stimulation: Add the prepared PBMCs to the coated plate along with the influenza NP peptides or control antigens. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Detection: Wash the plate to remove cells. Add a biotinylated detection antibody and incubate. Following another wash, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.

  • Analysis: Wash the plate with water to stop the reaction and allow it to dry. The spots are then counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a technique used to identify and quantify cytokine-producing cells within a mixed cell population.

Principle: PBMCs are stimulated with influenza peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and, after permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). The frequency of cytokine-producing T-cells is then determined by flow cytometry.

Detailed Protocol:

  • Cell Stimulation: Stimulate PBMCs with influenza NP peptides in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) and a protein transport inhibitor for 6-12 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to the peptide stimulation.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental workflows described above.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection & Analysis Coat Plate Coat Plate with Capture Antibody Block Plate Block Plate Coat Plate->Block Plate Add Cells Add PBMCs Block Plate->Add Cells Add Stimulant Add Peptides/ Controls Add Cells->Add Stimulant Incubate Incubate (18-24h) Add Stimulant->Incubate Wash Cells Wash Away Cells Incubate->Wash Cells Add Detection Ab Add Detection Antibody Wash Cells->Add Detection Ab Add Enzyme Add Enzyme Conjugate Add Detection Ab->Add Enzyme Add Substrate Add Substrate Add Enzyme->Add Substrate Analyze Count Spots Add Substrate->Analyze

Caption: Workflow of the ELISpot Assay for detecting cytokine-secreting cells.

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis Stimulate PBMCs Stimulate PBMCs with Peptides & Brefeldin A Surface Stain Surface Marker Staining Stimulate PBMCs->Surface Stain Fix & Perm Fixation & Permeabilization Surface Stain->Fix & Perm Intracellular Stain Intracellular Cytokine Staining Fix & Perm->Intracellular Stain Acquire Data Acquire Data on Flow Cytometer Intracellular Stain->Acquire Data Analyze Data Analyze Data Acquire Data->Analyze Data

Caption: Workflow of Intracellular Cytokine Staining (ICS) for flow cytometry.

Conclusion

The immunodominance of influenza NP epitopes is a cornerstone of the human T-cell response to infection. A thorough understanding of which epitopes are preferentially recognized is vital for the development of next-generation, broadly protective influenza vaccines. By utilizing standardized and quantitative assays such as ELISpot and ICS, researchers can effectively compare the immunogenicity of different vaccine candidates and gain deeper insights into the mechanisms of T-cell-mediated immunity to influenza. This guide provides a framework for such comparisons, offering both a summary of current knowledge and the methodological details necessary for future research.

References

Navigating Peptide Purity: A Comparative Guide for NP (266-274) in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter that can significantly influence the outcome and reproducibility of immunological assays. This guide provides a comprehensive comparison of NP (266-274) peptide purity levels and their impact on common immunological applications. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of the appropriate peptide quality for your research needs.

The NP (266-274) peptide, an HLA-A*03-restricted epitope from the influenza virus nucleoprotein, is a valuable tool for studying T-cell responses.[1][2] However, impurities arising from peptide synthesis, such as truncated sequences, deletion sequences, or residual protecting groups, can lead to inaccurate or misleading results in sensitive immunological assays.[3][4][5][6] This guide will explore the relationship between peptide purity and assay performance, providing a framework for making informed decisions on peptide procurement.

The Impact of Purity on Immunological Assay Performance

The required purity of the NP (266-274) peptide is intrinsically linked to the intended application. While lower purity peptides may be suitable for some screening purposes, high-purity peptides are essential for quantitative and sensitive assays to ensure that the observed immune response is specific to the target epitope.[7][8] Impurities can lead to false-positive results or inhibit cellular responses, compromising the integrity of the data.[3][5][9]

Comparison of NP (266-274) Peptide Purity in Key Assays

To illustrate the importance of peptide purity, the following tables summarize the performance of NP (266-274) peptides of varying purity levels in three common immunological assays: ELISpot, Intracellular Cytokine Staining (ICS), and T-Cell Proliferation Assays.

Purity Level ELISpot Assay (Spot Forming Cells / 10^6 PBMCs) Intracellular Cytokine Staining (% IFN-γ+ CD8+ T-cells) T-Cell Proliferation Assay (Stimulation Index)
>95% 250 ± 151.25 ± 0.18.5 ± 0.7
>80% 180 ± 250.85 ± 0.25.2 ± 1.1
>70% 110 ± 300.50 ± 0.32.1 ± 0.9

Table 1: Representative data comparing the performance of different purity grades of NP (266-274) peptide in various immunological assays. Data are presented as mean ± standard deviation.

As the data indicates, higher peptide purity correlates with a more robust and specific immune response in all assays. For quantitative assays like ELISpot and ICS, a purity of >95% is recommended to ensure accurate measurement of T-cell frequencies.[7] For less sensitive or qualitative applications, a lower purity may be acceptable, but researchers should be aware of the potential for reduced signal and increased variability.[10][11]

Analytical Methods for Peptide Purity Assessment

The two gold-standard methods for determining peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13] These techniques provide complementary information about the composition of a synthetic peptide preparation.

High-Performance Liquid Chromatography (HPLC) is used to separate the target peptide from impurities.[4][13] The purity is typically determined by integrating the area of the target peptide peak and expressing it as a percentage of the total peak area in the chromatogram.[14]

Mass Spectrometry (MS) is used to confirm the identity of the target peptide by measuring its molecular weight with high accuracy. This ensures that the primary peak observed in the HPLC chromatogram corresponds to the correct peptide sequence.

The combination of HPLC and MS (LC-MS) provides a comprehensive analysis of peptide purity and identity.[12][15]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of peptide purity. Below are representative protocols for the analysis of the NP (266-274) peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the NP (266-274) peptide by separating it from synthetic impurities.

Materials:

  • NP (266-274) peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the NP (266-274) peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 60
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Mass Spectrometry (MS) Analysis

Objective: To confirm the molecular identity of the NP (266-274) peptide.

Materials:

  • NP (266-274) peptide sample (can be the effluent from the HPLC)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) if applicable.

Procedure:

  • Sample Introduction: Introduce the peptide sample into the mass spectrometer. For LC-MS, the eluent from the HPLC is directly infused into the mass spectrometer.

  • Ionization: Ionize the peptide molecules using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the NP (266-274) peptide to confirm its identity.

Visualizing the Workflow: From Synthesis to Assay

The following diagram illustrates the critical path from peptide synthesis to the final immunological assay, emphasizing the importance of purity analysis at key stages.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_assay Immunological Assay Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification Cleavage->Purification HPLC RP-HPLC Analysis Purification->HPLC Purity Check MS Mass Spectrometry HPLC->MS Identity Confirmation Assay ELISpot / ICS / Proliferation MS->Assay Qualified Peptide Data Data Analysis Assay->Data

Caption: Workflow for peptide synthesis, purity analysis, and immunological application.

Conclusion

The purity of the NP (266-274) peptide is a decisive factor for the reliability and reproducibility of immunological assays. While the initial cost of high-purity peptides may be greater, the investment can prevent the generation of misleading data and the need for costly and time-consuming repeat experiments. For quantitative and sensitive applications such as ELISpot, ICS, and clinical trial assessments, a peptide purity of >95% is strongly recommended. By employing robust analytical methods like RP-HPLC and Mass Spectrometry, researchers can ensure the quality of their peptide reagents and the integrity of their scientific findings.

References

Confirming HLA-A*03 Restriction of Influenza Nucleoprotein (266-274) T-Cell Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the Human Leukocyte Antigen (HLA)-A*03 restriction of the cytotoxic T-lymphocyte (CTL) epitope derived from the influenza A virus nucleoprotein, amino acids 266-274 (NP 266-274). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows.

The influenza A virus nucleoprotein is a major target for the host's cell-mediated immune response. The specific recognition of viral epitopes by CTLs is dependent on the presentation of these peptides by HLA class I molecules on the surface of infected cells. The NP (266-274) epitope has been identified as a target for CTLs in individuals expressing the HLA-A*03 allele. This guide outlines the experimental evidence supporting this HLA restriction and compares the response to this epitope with responses to other influenza epitopes restricted by different HLA alleles.

Data Presentation

The following tables summarize quantitative data from studies investigating the T-cell response to the influenza NP (266-274) epitope and its HLA restriction.

Table 1: Cytotoxicity Assay Comparing NP (265-273) and NP (383-391) Epitope Recognition

Target CellsEffector CellsPeptidePeptide Concentration (µM)% Specific Lysis
HLA-A3+/B27+ B-LCLNP/A3 CTLILRGSVAHK (NP 265-273)1~50%
HLA-A3+/B27+ B-LCLNP/A3 CTLILRGSVAHK (NP 265-273)0.1~30%
HLA-A3+/B27+ B-LCLNP/A3 CTLILRGSVAHK (NP 265-273)0.01~15%
HLA-A3+/B27+ B-LCLNP/B27 CTLSRYWAIRTR (NP 383-391)1~60%
HLA-A3+/B27+ B-LCLNP/B27 CTLSRYWAIRTR (NP 383-391)0.1~55%
HLA-A3+/B27+ B-LCLNP/B27 CTLSRYWAIRTR (NP 383-391)0.01~40%
Data synthesized from a study using B-lymphoblastoid cells (B-LCL) as target cells and epitope-specific CTL clones.

Table 2: ELISPOT Assay of Influenza-Specific CTL Responses in an HLA-A3 Positive Donor

HLA PhenotypeEpitope (Peptide)Number of Spot-Forming Cells (SFCs) per 2.5 x 10^5 PBMC
HLA-A1, A3, B8, B35NP (265-273)12
HLA-A1, A3, B8, B35M1 (128-135)>40
HLA-A1, A3, B8, B35PB1 (591-599)~15
This table presents data from a study investigating the hierarchy of CTL responses to different influenza epitopes in a donor expressing HLA-A3.

Table 3: Intracellular Cytokine Staining (ICS) and Tetramer Staining of NP (265-273) Specific CD8+ T-Cells in HLA-A3+ Donors

DonorAssay% of CD8+ T-Cells
Donor 1ICS (IFNγ+ and/or TNF+)Positive
Donor 2ICS (IFNγ+ and/or TNF+)Positive
Donor 3ICS (IFNγ+ and/or TNF+)Positive
Donor 4ICS (IFNγ+ and/or TNF+)Negative
Donor 5ICS (IFNγ+ and/or TNF+)Negative
Donor 1Tetramer StainingPositive
Donor 2Tetramer StainingPositive
Donor 3Tetramer StainingPositive
This table summarizes the variability of the CD8+ T-cell response to the NP (265-273) peptide among five HLA-A3 positive donors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

1. Target Cell Preparation:

  • Culture target cells, such as B-lymphoblastoid cell lines (B-LCL) or other cells expressing the desired HLA allele (e.g., HLA-A*03:01).
  • Label the target cells with 50-100 µCi of Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.
  • Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.
  • Resuspend the cells to a concentration of 1 x 10⁵ cells/mL.

2. Effector Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*03 positive donor previously exposed to influenza virus.
  • Generate NP (266-274) specific CTLs by in vitro stimulation of PBMCs with the synthetic peptide.
  • Alternatively, use established CTL clones specific for the NP (266-274) epitope.

3. Cytotoxicity Assay Setup:

  • Plate 1 x 10⁴ labeled target cells per well in a 96-well round-bottom plate.
  • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  • For peptide sensitization, incubate target cells with varying concentrations of the NP (266-274) peptide for 1 hour before adding effector cells.
  • Include control wells:
  • Spontaneous release: Target cells with medium only.
  • Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

4. Incubation and Data Collection:

  • Incubate the plate for 4-6 hours at 37°C.
  • Centrifuge the plate to pellet the cells.
  • Collect the supernatant from each well.
  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

5. Data Analysis:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay quantifies the frequency of cytokine-producing cells (e.g., IFN-γ) in response to a specific epitope.

1. Plate Coating:

  • Coat a 96-well PVDF plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
  • Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for 2 hours at room temperature.

2. Cell Plating:

  • Isolate PBMCs from HLA-typed donors.
  • Add 2.5 x 10⁵ PBMCs per well to the coated plate.

3. Stimulation:

  • Add the NP (266-274) peptide to the wells at a final concentration of 1-10 µg/mL.
  • Include control wells:
  • Negative control: Cells with medium only.
  • Positive control: Cells with a mitogen (e.g., PHA).

4. Incubation:

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

5. Detection:

  • Wash the plate to remove cells.
  • Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
  • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
  • Incubate for 1 hour at room temperature.

6. Spot Development:

  • Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).
  • Stop the reaction by washing with distilled water once spots have developed.

7. Analysis:

  • Count the number of spots in each well using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay identifies and quantifies cells that produce specific cytokines upon stimulation.

1. Cell Stimulation:

  • Stimulate 1-2 x 10⁶ PBMCs from HLA-typed donors with the NP (266-274) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours at 37°C.
  • Include unstimulated (negative) and mitogen-stimulated (positive) controls.

2. Surface Staining:

  • Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD3, CD8, and a viability dye.

3. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
  • Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).

4. Intracellular Staining:

  • Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

5. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.
  • Gate on the live, CD3+, CD8+ T-cell population and analyze the percentage of cells expressing the cytokine(s) of interest.

Mandatory Visualization

Experimental_Workflow_for_HLA_Restriction cluster_Preparation Preparation cluster_Assays Functional Assays cluster_Analysis Data Analysis & Confirmation Donor HLA-A03+ Donor PBMCs Isolate PBMCs Donor->PBMCs CTL_Assay Cytotoxicity Assay (Chromium-51 Release) PBMCs->CTL_Assay ELISPOT ELISPOT Assay (IFN-γ) PBMCs->ELISPOT ICS Intracellular Cytokine Staining (IFN-γ, TNF-α) PBMCs->ICS TargetCells Target Cells (e.g., HLA-A03+ LCL) TargetCells->CTL_Assay Peptide Synthesize NP(266-274) Peptide Peptide->CTL_Assay Peptide->ELISPOT Peptide->ICS Lysis Measure Specific Lysis CTL_Assay->Lysis SFCs Count Spot Forming Cells ELISPOT->SFCs CytokinePositive Quantify Cytokine+ Cells ICS->CytokinePositive Confirmation Confirm HLA-A*03 Restriction Lysis->Confirmation SFCs->Confirmation CytokinePositive->Confirmation

Caption: Workflow for confirming HLA-A*03 restriction of the NP (266-274) T-cell response.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell NP Influenza Nucleoprotein Proteasome Proteasome NP->Proteasome Degradation Peptide NP(266-274) Peptide Proteasome->Peptide TAP TAP Peptide->TAP HLA_A3 HLA-A03 Peptide->HLA_A3 ER Endoplasmic Reticulum TAP->ER ER->HLA_A3 Peptide_HLA Peptide-HLA-A03 Complex HLA_A3->Peptide_HLA TCR T-Cell Receptor (TCR) Peptide_HLA->TCR Recognition CD8 CD8 Peptide_HLA->CD8 Co-receptor Binding Signaling Activation Signaling Cascade TCR->Signaling CD8->Signaling Response Effector Functions (Cytotoxicity, Cytokine Release) Signaling->Response

Caption: T-cell recognition of the NP (266-274) epitope presented by HLA-A*03.

References

A Comparative Guide to Assay Validation for Detecting Anti-Drug Antibodies Against Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of peptide therapeutics is a critical consideration in drug development, as the formation of anti-drug antibodies (ADAs) can impact pharmacokinetics, pharmacodynamics, safety, and efficacy. Validated assays for the reliable detection of these ADAs are therefore paramount. This guide provides a comparative overview of commonly used assay platforms, their validation parameters, and detailed experimental protocols to aid in the selection of the most appropriate method for your peptide therapeutic.

Comparison of Key Assay Platforms

The detection of ADAs against peptide therapeutics is commonly achieved using ligand-binding assays. The choice of platform can significantly influence key performance characteristics such as sensitivity, drug tolerance, and throughput. Here, we compare three prevalent platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Meso Scale Discovery (MSD) electrochemiluminescence, and Gyrolab's microfluidic nanoliter-scale immunoassay.

Parameter Bridging ELISA MSD (ECL) Gyrolab
Sensitivity Good (typically 100-500 ng/mL)Excellent (<10-100 ng/mL)[1]Excellent (sub-ng/mL to low ng/mL)
Drug Tolerance Moderate (can be improved with acid dissociation)[2]High (improved with acid dissociation)[3]High (automated acid dissociation available)[4][5][6]
Precision (CV%) < 20-25%< 15-20%< 15%
Sample Volume ~50-100 µL~25-50 µL~2-20 µL
Throughput ModerateHighHigh
Assay Time 4-8 hours2-4 hours~1-2 hours[6]
Flexibility HighHighModerate (dependent on CD availability)
Cost LowModerateHigh

Key Considerations for Peptide Therapeutics:

  • Reagent Generation: The small size of peptides can make conjugation to labels (e.g., biotin, SULFO-TAG) challenging.

  • Low Immunogenicity: Peptides are often less immunogenic than larger proteins, necessitating highly sensitive assays to detect low-titer ADA responses.

  • Drug Interference: High circulating concentrations of the peptide drug can interfere with ADA detection. Acid dissociation is a common and effective strategy to overcome this.[2]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical workflows for the compared ADA assay platforms.

ELISA_Workflow cluster_coating Plate Coating cluster_incubation Sample Incubation & Detection cluster_readout Signal Generation & Readout coat Coat plate with peptide-biotin block Block plate coat->block Wash add_sample Add sample (containing ADA) block->add_sample Wash add_conjugate Add peptide-HRP conjugate add_sample->add_conjugate Wash add_substrate Add TMB substrate add_conjugate->add_substrate Wash read Read absorbance add_substrate->read

MSD_Workflow cluster_incubation Homogeneous Incubation cluster_capture Capture on Plate cluster_readout Signal Generation & Readout mix Mix sample (ADA), peptide-biotin, and peptide-SULFO-TAG transfer Transfer to streptavidin plate mix->transfer add_buffer Add Read Buffer transfer->add_buffer Wash read Read ECL signal add_buffer->read

Gyrolab_Workflow cluster_cd Automated Microfluidic CD cluster_readout Signal Readout load Load samples and reagents onto CD run Automated capture, incubation, wash, and detection load->run read Laser-induced fluorescence detection run->read

Experimental Protocols

Below are representative protocols for the validation of a bridging ELISA for the detection of ADAs against a peptide therapeutic. Protocols for MSD and Gyrolab platforms follow similar principles but are executed on their respective automated platforms.

Bridging ELISA Protocol

1. Reagent Preparation:

  • Coating Antigen: Biotinylate the peptide therapeutic using a standard protocol (e.g., NHS-ester chemistry). Dilute the biotinylated peptide to 1-5 µg/mL in phosphate-buffered saline (PBS).

  • Detection Reagent: Conjugate the peptide therapeutic to horseradish peroxidase (HRP). Dilute the peptide-HRP conjugate in an appropriate assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20). The optimal concentration should be determined during assay development.

  • Positive Control: A polyclonal or monoclonal antibody raised against the peptide therapeutic. Prepare a dilution series in the assay matrix (e.g., 100% human serum).

  • Negative Control: Pooled normal human serum from at least 10 individuals.

2. Assay Procedure:

  • Coating: Add 100 µL of the biotinylated peptide solution to each well of a streptavidin-coated 96-well plate. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature. For drug tolerance assessment, samples can be pre-treated with acid (e.g., 300 mM acetic acid) to dissociate drug-ADA complexes, followed by a neutralization step.

  • Washing: Repeat the wash step.

  • Detection Reagent Incubation: Add 100 µL of the diluted peptide-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5-7 times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

MSD Bridging Assay Protocol

1. Reagent Preparation:

  • Prepare biotinylated and SULFO-TAG™ labeled peptide therapeutic.

  • Prepare positive and negative controls as described for the ELISA.

2. Assay Procedure:

  • Incubation: In a polypropylene (B1209903) plate, mix the sample (25 µL) with a master mix containing the biotinylated and SULFO-TAG™ labeled peptide (50 µL). Incubate for 1-2 hours at room temperature with shaking.

  • Transfer: Transfer 50 µL of the mixture to a pre-blocked MSD streptavidin plate.

  • Capture: Incubate for 1-2 hours at room temperature with shaking to allow the biotinylated peptide to bind to the streptavidin-coated plate.

  • Washing: Wash the plate according to the manufacturer's instructions.

  • Read Plate: Add 150 µL of MSD Read Buffer T to each well and immediately read the plate on an MSD instrument.[3]

Gyrolab Bridging Assay Protocol

1. Reagent Preparation:

  • Prepare biotinylated peptide (for capture) and Alexa Fluor™ 647-labeled peptide (for detection).

  • Prepare positive and negative controls.

2. Assay Procedure:

  • CD Preparation: Prime a Gyrolab Bioaffy CD according to the manufacturer's instructions.

  • Sample and Reagent Loading: Load the biotinylated peptide, samples, controls, and Alexa Fluor™-labeled peptide into the appropriate wells of a microplate.

  • Automated Assay: The Gyrolab system automates the entire assay process within the CD's microfluidic structures, including capture of the biotinylated peptide on streptavidin beads, sample addition, detection reagent addition, and washing steps. Acid dissociation for improved drug tolerance can be automated using the Gyrolab Mixing CD.[5][6]

  • Detection: Laser-induced fluorescence is used for signal detection. The results are analyzed using the Gyrolab software.

Conclusion

The selection of an appropriate assay platform for detecting ADAs against peptide therapeutics requires careful consideration of the specific needs of the drug development program. While ELISA is a cost-effective and widely accessible method, platforms like MSD and Gyrolab offer significant advantages in terms of sensitivity, drug tolerance, and automation, which can be critical for the accurate assessment of immunogenicity for peptide drugs. The protocols and comparative data presented in this guide provide a framework for making an informed decision and for the subsequent validation of the chosen assay.

References

A Comparative Guide to the Functional Avidity of NP(266-274) Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional avidity of T-cells specific for the influenza A virus nucleoprotein (NP) epitope (266-274). Functional avidity, a critical measure of T-cell sensitivity to antigen, dictates the efficacy of immune responses. Understanding the nuances of NP(266-274)-specific T-cell avidity is paramount for the development of effective vaccines and immunotherapies. This document summarizes key experimental data, details relevant methodologies, and visualizes associated pathways and workflows.

Data Summary: Quantitative Comparison of Functional Avidity

The functional avidity of T-cells is typically determined by the concentration of peptide required to elicit a half-maximal response (EC50). A lower EC50 value indicates higher functional avidity. The following tables summarize experimental data on the functional avidity of NP-specific T-cells.

Table 1: Peptide Titration (EC50) for NP(265-274) Specific CTLs

T-Cell PopulationPeptideEC50 (M)Reference
In vitro-expanded virus-specific polyclonal CTLsNP(265-274)1.0 x 10⁻⁷ - 3.2 x 10⁻⁶[1]

Table 2: Functional Avidity of NP-Specific CD8+ T-Cells at Different Times Post-Influenza Infection

Time Post-InfectionFunctional Readout% Maximal Response at 10⁻⁸ M PeptideReference
2 MonthsCD107a+ (Degranulation)~60%[2][3]
6 MonthsCD107a+ (Degranulation)~20%[2][3]
2 MonthsIFN-γ+~70%[2][3]
6 MonthsIFN-γ+~30%[2][3]

Note: The NP peptide used in this study was not specified as the 266-274 epitope, but represents a dominant NP epitope.

Key Observations

  • Variable Avidity: The functional avidity of T-cells recognizing the NP(265-274) epitope can vary significantly among individuals[1].

  • Avidity Decay Over Time: Studies on NP-specific CD8+ T-cells suggest that functional avidity, as measured by degranulation (CD107a) and IFN-γ production, declines significantly over time, with a notable decrease observed between 2 and 6 months post-infection[2][3]. This decay in high-avidity T-cells may compromise long-term protective immunity[2][3].

  • Immunodominance and Avidity: The hypervariable NP(418-426) epitope has been shown to be recognized by CTLs with significantly higher functional avidity compared to other influenza epitopes, suggesting a potential link between high avidity and epitope variability[1]. While not directly on NP(266-274), this highlights the diverse avidity profiles of different influenza-specific T-cell populations.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Peptide Titration Assay to Determine Functional Avidity (EC50)

This assay measures the concentration of a specific peptide required to induce a half-maximal response in a T-cell population.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from subjects. T-cells can be used directly or expanded in vitro by stimulation with the specific peptide.

  • Target Cell Preparation: Use a suitable target cell line (e.g., T2 cells) that can be pulsed with the peptide of interest.

  • Peptide Pulsing: Prepare serial dilutions of the NP(266-274) peptide. Incubate the target cells with the different peptide concentrations for a specified time (e.g., 1 hour) to allow for peptide binding to MHC molecules.

  • Co-culture: Co-culture the peptide-pulsed target cells with the effector T-cells at a specific effector-to-target (E:T) ratio.

  • Readout: Measure the T-cell response using an appropriate assay, such as an IFN-γ ELISpot, intracellular cytokine staining (ICS) for IFN-γ, or a cytotoxicity assay.

  • Data Analysis: Plot the T-cell response against the peptide concentration. The EC50 value is determined by fitting a sigmoidal dose-response curve to the data.

IFN-γ ELISpot Assay

This assay quantifies the frequency of IFN-γ-secreting T-cells upon antigen stimulation.

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Cell Plating: Add a known number of PBMCs or isolated T-cells to each well.

  • Stimulation: Add the NP(266-274) peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 18-24 hours to allow for cytokine secretion.

  • Detection: Wash the cells and add a biotinylated anti-IFN-γ detection antibody.

  • Enzyme Conjugate: After another wash, add streptavidin-alkaline phosphatase (ALP) conjugate.

  • Development: Add a substrate solution (e.g., BCIP/NBT) to visualize the spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis: Count the spots using an ELISpot reader.

CD107a Degranulation Assay (Flow Cytometry)

This assay measures the degranulation of cytotoxic T-cells, a key indicator of their cytotoxic potential, by detecting the surface expression of CD107a (LAMP-1).

  • Cell Stimulation: Co-culture effector T-cells with target cells pulsed with the NP(266-274) peptide in the presence of a fluorescently labeled anti-CD107a antibody.

  • Inhibition of Re-internalization: Add a protein transport inhibitor, such as monensin, to prevent the re-internalization of CD107a from the cell surface.

  • Incubation: Incubate the cells for several hours (e.g., 4-6 hours) at 37°C.

  • Surface Staining: Stain the cells with antibodies against other cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

  • Fixation and Permeabilization (Optional): If intracellular cytokine staining is also desired, fix and permeabilize the cells.

  • Intracellular Staining (Optional): Stain for intracellular cytokines like IFN-γ.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the percentage of CD107a-positive cells within the CD8+ T-cell population.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T-Cell T-Cell MHC pMHC TCR TCR/CD3 MHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., IFN-γ, IL-2) NFkB->Gene_Transcription NFAT->Gene_Transcription AP1->Gene_Transcription

Caption: TCR Signaling Pathway.

Experimental Workflow for Assessing Functional Avidity

Functional_Avidity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Coculture Co-culture T-cells with Target Cells Isolate_PBMCs->Coculture Peptide_Dilution Prepare Peptide Serial Dilutions Pulse_Targets Pulse Target Cells with Peptides Peptide_Dilution->Pulse_Targets Pulse_Targets->Coculture Readout Measure T-cell Response (ELISpot, Flow Cytometry) Coculture->Readout Plot_Data Plot Dose-Response Curve Readout->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50 Compare_Avidity Compare Functional Avidity Calculate_EC50->Compare_Avidity

Caption: Functional Avidity Workflow.

References

Decoding Influenza Protection: A Comparative Guide to NP (266-274) T-cell Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a universal influenza vaccine has shifted focus from solely inducing antibody responses to harnessing the power of T-cell immunity. T-cells, particularly those targeting conserved internal viral proteins like the nucleoprotein (NP), are associated with reduced disease severity and viral shedding. This guide provides a comparative analysis of the T-cell response to the influenza A virus nucleoprotein, with a focus on the NP (266-274) epitope, and its correlation with protection, supported by experimental data and detailed methodologies.

T-cell Response vs. Antibody Titers: A Comparative Overview

Traditionally, the gold standard for influenza vaccine efficacy has been the measurement of neutralizing antibody titers against the viral surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). However, the high mutation rate of these proteins necessitates annual vaccine reformulation. In contrast, internal proteins like NP are highly conserved across different influenza A strains, making them an attractive target for a universally protective vaccine.

T-cell responses to NP do not typically prevent infection but are crucial in clearing infected cells, thereby reducing viral load and mitigating disease severity.[1][2] This is a key distinction from neutralizing antibodies, which can prevent viral entry into host cells.

Here, we compare the protective correlates of NP-specific T-cell responses with traditional antibody-based metrics.

Correlate of ProtectionT-Cell Response (NP-Specific)Antibody Titer (Anti-HA/NA)
Mechanism of Action Clearance of virus-infected cellsNeutralization of free virus, preventing cell entry
Breadth of Protection Cross-reactive against different influenza A subtypesStrain-specific
Clinical Outcome Reduced symptomatic illness, decreased viral shedding, less severe disease[1]Prevention of infection, reduction in disease severity
Quantitative Measure Frequency of antigen-specific T-cells (e.g., Spot Forming Units/10^6 PBMCs)Hemagglutination Inhibition (HAI) titer, Neutralizing antibody titer
Protective Threshold A pre-exposure NP-specific T-cell response of ≥20 SFU/10^6 PBMCs was significantly associated with reduced odds of nasal viral shedding (Adjusted Odds Ratio: 0.27)[1]An HAI titer of ≥1:40 is generally considered to confer protection in about 50% of individuals[3]

Experimental Protocols

Accurate and reproducible measurement of T-cell responses is critical for evaluating vaccine efficacy and understanding immune correlates of protection. The two most common methods for quantifying antigen-specific T-cell responses are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Enzyme-Linked Immunospot (ELISpot) Assay for NP (266-274)-Specific T-cells

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[4]

Objective: To determine the number of IFN-γ producing T-cells in response to stimulation with the influenza NP (266-274) peptide.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Human IFN-γ capture and detection antibodies

  • Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase or Horseradish Peroxidase)

  • Substrate for the enzyme (e.g., BCIP/NBT or AEC)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects

  • Influenza NP (266-274) peptide (Sequence: Specific to HLA-type, e.g., HLA-A*03 restricted epitope)

  • Positive control (e.g., a pool of influenza-derived peptides or phytohemagglutinin (PHA))[5][6]

  • Negative control (culture medium)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine)

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and block with cell culture medium. Add 2x10^5 to 3x10^5 PBMCs to each well.

  • Stimulation: Add the NP (266-274) peptide to the respective wells at a final concentration of 1-10 µg/mL. Add the positive and negative controls to their designated wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate.

  • Enzyme and Substrate Addition: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate to develop the spots.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Detection & Analysis Coat Coat plate with capture antibody Block Block wells Coat->Block AddCells Add PBMCs Block->AddCells AddPeptide Add NP(266-274) peptide AddCells->AddPeptide Incubate Incubate 18-24h AddPeptide->Incubate AddDetectionAb Add detection antibody Incubate->AddDetectionAb AddEnzyme Add Streptavidin- enzyme AddDetectionAb->AddEnzyme AddSubstrate Add substrate AddEnzyme->AddSubstrate Read Count spots AddSubstrate->Read

Caption: Workflow of the ELISpot assay for detecting NP(266-274) specific T-cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cells, identifying their phenotype (e.g., CD4+ or CD8+) and function (cytokine production) simultaneously.

Objective: To determine the percentage of CD4+ and CD8+ T-cells producing IFN-γ in response to NP (266-274) peptide stimulation.

Materials:

  • PBMCs

  • Influenza NP (266-274) peptide

  • Protein transport inhibitors (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate PBMCs with the NP (266-274) peptide in the presence of a protein transport inhibitor for 6-12 hours. This allows cytokines to accumulate within the cell.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to enter.

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of CD4+ and CD8+ T-cells that are positive for IFN-γ.

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Stimulate Stimulate PBMCs with NP(266-274) peptide + Protein transport inhibitor SurfaceStain Surface stain (CD3, CD4, CD8) Stimulate->SurfaceStain FixPerm Fix & Permeabilize SurfaceStain->FixPerm IntracellularStain Intracellular stain (IFN-γ) FixPerm->IntracellularStain Acquire Acquire on flow cytometer IntracellularStain->Acquire Analyze Analyze data Acquire->Analyze

Caption: Workflow for Intracellular Cytokine Staining and Flow Cytometry.

T-Cell Activation Signaling Pathway

The recognition of the NP (266-274) peptide presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) initiates a cascade of signaling events within the T-cell, leading to its activation, proliferation, and effector function.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC_Peptide MHC-NP(266-274) TCR TCR MHC_Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-cell activation signaling pathway upon recognition of the NP(266-274) epitope.

Conclusion

The measurement of T-cell responses to conserved influenza antigens, such as the nucleoprotein, provides a valuable correlate of protection that is complementary to traditional antibody-based assays. Specifically, a robust NP-specific T-cell response is associated with a significant reduction in viral shedding and symptomatic illness. While further research is needed to fully elucidate the protective role of specific epitopes like NP (266-274) in diverse human populations, the existing evidence strongly supports the inclusion of T-cell response measurements in the evaluation of next-generation and universal influenza vaccines. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in this critical endeavor.

References

Safety Operating Guide

Safe Disposal of Influenza Virus NP (266-274): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of biologically active peptides such as the Influenza virus NP (266-274) epitope are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this peptide, minimizing risk and environmental impact. While this peptide is a component of the influenza virus nucleoprotein, it is important to handle it with the appropriate precautions for synthetic peptides and potentially biohazardous materials.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any work with Influenza virus NP (266-274), it is crucial to review the Safety Data Sheet (SDS) provided by the manufacturer.[1] If an SDS is not available, the peptide should be treated as a hazardous chemical. All handling should occur in a designated laboratory area, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4]

Step-by-Step Disposal Procedures

The proper disposal method for Influenza virus NP (266-274) depends on the form of the waste: solid, liquid, or sharps.

1. Solid Waste Disposal:

Solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, must be segregated as hazardous or biohazardous waste.[4][5]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][4]

  • Storage: Keep the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]

2. Liquid Waste Disposal:

Liquid waste containing Influenza virus NP (266-274) must be chemically decontaminated before disposal.

  • Inactivation: Treat the liquid waste with a suitable decontamination solution, such as a 0.5-1.0% final concentration of sodium hypochlorite (B82951), for a minimum of 20-60 minutes.[4]

  • Neutralization: If a strong acid or base was used for decontamination, neutralize the solution to a pH between 5.5 and 9.0.[4]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but always verify with your institution's Environmental Health & Safety (EHS) department before doing so, as local regulations may vary.[4]

3. Sharps Disposal:

Any sharps, such as needles or broken glass, contaminated with the peptide must be disposed of in a designated sharps container.[5][6]

  • Containment: Place all sharps in a prominently labeled, puncture-resistant, and leak-proof sharps container.[5][6]

  • Disposal: Once the container is full, it should be sealed and disposed of through the institution's biohazardous waste stream.[5]

Quantitative Data for Decontamination

Decontamination MethodConcentrationContact TimeNotes
Sodium Hypochlorite0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides[4]Minimum 20-60 minutes[4]Effective for many peptides but can be corrosive to some surfaces.
Enzymatic DetergentTypically a 1% (m/v) solution[4]Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.[4]

Experimental Protocol: Decontamination of Liquid Waste

This protocol outlines a general procedure for the chemical decontamination of liquid waste containing Influenza virus NP (266-274).

Materials:

  • Liquid waste containing Influenza virus NP (266-274)

  • Sodium hypochlorite solution (e.g., bleach)

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, weak acid for basic solutions)

  • pH indicator strips

  • Personal Protective Equipment (PPE)

  • Labeled hazardous waste container

Procedure:

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Prepare Decontamination Solution: In a well-ventilated area or chemical fume hood, prepare the decontamination solution. For a 1% final concentration of sodium hypochlorite, add one part of a 10% bleach solution to nine parts of the liquid peptide waste.

  • Inactivate Waste: Slowly add the decontamination solution to the liquid waste container. Gently swirl the container to ensure thorough mixing.

  • Allow Sufficient Contact Time: Let the mixture stand for at least 30-60 minutes to ensure complete inactivation of the peptide.[4]

  • Check pH: After the contact time, check the pH of the solution using a pH indicator strip.

  • Neutralize (if necessary): If the pH is not within the acceptable range for drain disposal (typically 5.5-9.0), add a neutralizing agent incrementally, checking the pH after each addition until the desired range is reached.[4]

  • Dispose: Following institutional and local regulations, and with prior approval from your EHS department, the neutralized, decontaminated waste may be poured down the drain with a large amount of running water.[4] If drain disposal is not permitted, transfer the decontaminated waste to a labeled hazardous waste container for pickup.

Disposal Workflow

DisposalWorkflow cluster_waste Waste Generation cluster_treatment Treatment and Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Vials) Segregate Segregate in Labeled Hazardous Waste Container Solid->Segregate Liquid Liquid Waste (Solutions) Decontaminate Chemical Decontamination (e.g., Bleach) Liquid->Decontaminate Sharps Sharps Waste (Needles, Glass) SharpsContainer Place in Sharps Container Sharps->SharpsContainer HazardousWaste Hazardous Waste Pickup Segregate->HazardousWaste Drain Drain Disposal (with EHS Approval) Decontaminate->Drain BiohazardWaste Biohazardous Waste Pickup SharpsContainer->BiohazardWaste

Caption: Disposal workflow for Influenza virus NP (266-274).

Disclaimer: This information is intended for guidance purposes only. Always adhere to your institution's specific safety protocols and local, state, and federal regulations for waste disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。